molecular formula C9H8ClNO B1391815 4-Chloro-2-methoxy-5-methylbenzonitrile CAS No. 755027-31-7

4-Chloro-2-methoxy-5-methylbenzonitrile

Cat. No.: B1391815
CAS No.: 755027-31-7
M. Wt: 181.62 g/mol
InChI Key: HDIVCVJDAHCNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxy-5-methylbenzonitrile is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methoxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIVCVJDAHCNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677810
Record name 4-Chloro-2-methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755027-31-7
Record name 4-Chloro-2-methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-methoxy-5-methylbenzonitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their inherent reactivity and the versatility of the nitrile group allow for a wide range of chemical transformations. This guide provides an in-depth technical overview of 4-Chloro-2-methoxy-5-methylbenzonitrile (CAS 755027-31-7), a compound with significant potential in synthetic chemistry. Due to the limited publicly available data on this specific molecule, this document synthesizes known information with established chemical principles and proposes a robust synthetic pathway, offering a foundational resource for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that experimental data such as melting point, boiling point, and solubility are not extensively reported in the scientific literature and would require experimental determination.

PropertyValueSource
CAS Number 755027-31-7Matrix Scientific
Molecular Formula C₉H₈ClNOMatrix Scientific
Molecular Weight 181.62 g/mol Matrix Scientific
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-

Proposed Synthesis Pathway

The proposed two-step synthesis is outlined below:

Synthetic_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation Start 4-Chloro-2-methoxy-5-methylaniline Reagents1 NaNO₂, HCl(aq) 0-5 °C Start->Reagents1 Intermediate 4-Chloro-2-methoxy-5-methylbenzenediazonium chloride Reagents1->Intermediate Reagents2 CuCN, heat Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology for the proposed synthesis. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Step 1: Diazotization of 4-Chloro-2-methoxy-5-methylaniline

The initial step involves the conversion of the primary arylamine to a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate, which can be explosive if isolated or allowed to warm.

  • Materials:

    • 4-Chloro-2-methoxy-5-methylaniline (1.0 eq)

    • Concentrated Hydrochloric Acid (approx. 3.0 eq)

    • Sodium Nitrite (NaNO₂) (1.05 eq)

    • Deionized Water

    • Ice

  • Protocol:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Chloro-2-methoxy-5-methylaniline in a mixture of water and concentrated hydrochloric acid. The use of a strong acid is crucial for the in situ generation of nitrous acid from sodium nitrite.

    • Cool the stirred suspension to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt.

    • Dissolve sodium nitrite in cold deionized water in a separate beaker.

    • Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. A slow, controlled addition prevents a rapid, exothermic reaction and the decomposition of the diazonium salt.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of 4-Chloro-2-methoxy-5-methylbenzenediazonium chloride is used immediately in the next step.

Step 2: Sandmeyer Cyanation

The Sandmeyer reaction utilizes a copper(I) salt, in this case, copper(I) cyanide, to catalyze the displacement of the diazonium group with a cyanide nucleophile.[1]

  • Materials:

    • 4-Chloro-2-methoxy-5-methylbenzenediazonium chloride solution (from Step 1)

    • Copper(I) Cyanide (CuCN) (1.1 eq)

    • Sodium Cyanide (NaCN) (optional, to aid in solubilizing CuCN)

    • Toluene or other suitable organic solvent

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Protocol:

    • In a separate large flask, prepare a solution or suspension of copper(I) cyanide in water. The addition of a small amount of sodium cyanide can help to form a soluble complex, [Cu(CN)₂]⁻, which can facilitate the reaction.

    • Carefully and slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture. This addition is often exothermic, and the reaction should be monitored for the evolution of nitrogen gas.

    • Once the addition is complete, gently warm the reaction mixture to 50-60 °C to drive the reaction to completion, as evidenced by the cessation of nitrogen gas evolution.

    • Cool the reaction mixture to room temperature and extract the product with toluene or another suitable organic solvent.

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product of high purity.

Predicted Spectroscopic Signature

In the absence of experimental data, the following spectroscopic characteristics can be predicted based on the structure of this compound. This information is invaluable for the characterization of the synthesized product.

  • ¹H NMR (in CDCl₃):

    • Aromatic protons: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

    • Methoxy group: A singlet at approximately δ 3.8-4.0 ppm, integrating to 3H.

    • Methyl group: A singlet at approximately δ 2.2-2.4 ppm, integrating to 3H.

  • ¹³C NMR (in CDCl₃):

    • Nitrile carbon: A signal in the range of δ 115-120 ppm.

    • Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), including two quaternary carbons attached to the methoxy and nitrile groups, and one attached to the chlorine atom.

    • Methoxy carbon: A signal around δ 55-60 ppm.

    • Methyl carbon: A signal in the aliphatic region, typically around δ 15-20 ppm.

  • IR Spectroscopy (ATR):

    • C≡N stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.

    • C-O stretch (aryl ether): A strong absorption in the region of 1200-1275 cm⁻¹.

    • C-Cl stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.

    • Aromatic C-H and C=C stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • Mass Spectrometry (EI):

    • Molecular ion (M⁺): An expected molecular ion peak at m/z 181, with a characteristic M+2 isotope peak at m/z 183 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

Potential Applications in Research and Drug Development

While specific applications for this compound have not been documented, the broader class of substituted benzonitriles are valuable precursors in several areas of chemical research and development.

Potential_Applications cluster_applications Potential Research Areas Core This compound Pharma Pharmaceuticals Core->Pharma Intermediate for API synthesis Agro Agrochemicals Core->Agro Precursor for herbicides/pesticides Materials Material Science Core->Materials Monomer for specialty polymers

Caption: Potential applications of this compound.

  • Pharmaceutical Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These functional groups are common in active pharmaceutical ingredients (APIs). The specific substitution pattern of this molecule could be of interest in designing novel compounds with potential biological activity.

  • Agrochemicals: Many herbicides and pesticides contain substituted aromatic rings. The unique combination of chloro, methoxy, and methyl groups on this benzonitrile scaffold could be explored for the synthesis of new crop protection agents.

  • Material Science: Benzonitrile derivatives can be used in the synthesis of specialty polymers and liquid crystals. The polarity and rigidity of the benzonitrile unit can impart desirable properties to these materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it is classified by suppliers as an irritant . General precautions for handling substituted benzonitriles and other aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.

    • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.

    • Keep containers tightly closed when not in use.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a substituted benzonitrile with potential as a versatile intermediate in organic synthesis. While specific data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthesis via the Sandmeyer reaction of commercially available 4-Chloro-2-methoxy-5-methylaniline offers a practical and efficient route for its preparation. The predicted spectroscopic data provides a basis for its characterization. As with any chemical, proper safety precautions should be taken during its handling and use. Further research into the properties and applications of this molecule is warranted and encouraged.

References

  • Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry. [Link]

  • Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Sciencemadness.org. [Link]

  • Preparation method of o-methoxybenzonitrile.
  • Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Springer. [Link]

  • Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. ResearchGate. [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • what is mechanism for reaction phenol + dimethylsulphate -> anisole. Chemistry Stack Exchange. [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate. [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office. [Link]

  • Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Cole-Parmer. [Link]

  • 24.9: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • 4-Amino-2-chloro-5-methylpyridine. Amerigo Scientific. [Link]

  • Methylation of phenols. Sciencemadness Discussion Board. [Link]

  • Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile... ResearchGate. [Link]

  • Base Hydrolysis of Benzonitrile. YouTube. [Link]

  • 2-Chloro-5-methylbenzonitrile (C007B-515156). Cenmed Enterprises. [Link]

  • 4-Chloro-2-methoxy-5-methylaniline. MySkinRecipes. [Link]

Sources

A Guide to the Comprehensive Structural Elucidation of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, multi-faceted strategy for the unambiguous structural elucidation of 4-Chloro-2-methoxy-5-methylbenzonitrile (CAS No. 755027-31-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document moves beyond a simple recitation of analytical techniques, offering a logical workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, providing researchers and drug development professionals with a robust, self-validating framework for confirming the identity and purity of this and similar substituted aromatic compounds.

Introduction and Strategic Overview

The precise arrangement of substituents on an aromatic ring is critical to the biological activity and physical properties of a molecule. For an intermediate like this compound, confirming the specific substitution pattern—a chloro at C4, a methoxy at C2, a methyl at C5, and a nitrile at C1—is paramount for ensuring the success of subsequent synthetic steps and the integrity of the final product.

Our approach is systematic. We first determine the molecular formula and the presence of key elements like chlorine using mass spectrometry. Next, we identify all functional groups present using infrared spectroscopy. Finally, we assemble the complete molecular puzzle, establishing the precise connectivity of every atom using a powerful combination of ¹H, ¹³C, and 2D NMR techniques. This integrated methodology ensures each piece of data corroborates the others, leading to an irrefutable structural assignment.

Molecular Properties
PropertyValueSource
CAS Number 755027-31-7[2]
Molecular Formula C₉H₈ClNO[2]
Molecular Weight 181.62 g/mol [2]
IUPAC Name This compound-

Foundational Context: A Plausible Synthetic Route

To ground our analytical approach, we consider a logical synthesis pathway. The structure of potential byproducts and starting materials can inform our analysis. A common and efficient method for synthesizing substituted benzonitriles involves the methylation of a corresponding phenol.[3]

A plausible route begins with 4-chloro-5-methyl-2-nitrophenol. The phenolic hydroxyl group can be methylated using an agent like dimethyl sulfate (DMS) in the presence of a base.[4] The nitro group is then reduced to an amine, which is subsequently converted into a diazonium salt. The final step is a classic Sandmeyer reaction, where the diazonium salt is treated with copper(I) cyanide (CuCN) to introduce the nitrile functionality.[5][6] This sequence logically places the substituents in the required positions.

A 4-chloro-5-methyl-2-nitrophenol B 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene A->B  1. Base  2. (CH₃)₂SO₄ C 4-Chloro-2-methoxy-5-methylaniline B->C Reduction (e.g., SnCl₂/HCl) D 4-Chloro-2-methoxy-5-methylbenzenediazonium salt C->D Diazotization (NaNO₂, HCl, 0-5°C) E This compound D->E Sandmeyer Reaction (CuCN)

Caption: Plausible synthesis of the target compound.

Mass Spectrometry: Defining the Elemental Composition

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and crucial information about the elemental formula.

Expertise & Causality: We employ a high-resolution mass spectrometer (HRMS) to obtain an exact mass. This is superior to nominal mass as it can confirm the molecular formula C₉H₈ClNO against all other possibilities within a few parts per million (ppm). Furthermore, for halogenated compounds, the isotopic distribution is a definitive diagnostic tool.[7] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion region of the mass spectrum will exhibit a characteristic "M+" peak and an "M+2" peak, where the M+2 peak has roughly one-third the intensity of the M+ peak. This signature provides unequivocal evidence for the presence of a single chlorine atom in the molecule.[8]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

  • GC Separation: Use a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min.

  • MS Detection: Acquire data in electron ionization (EI) mode at 70 eV. Scan over a mass range of m/z 40-400.

Expected Data & Interpretation
m/z (Ion)AssignmentRationale & Significance
181/183 [M]⁺ Molecular ion. The presence of the M+2 peak at m/z 183 with ~33% the intensity of m/z 181 is definitive proof of one chlorine atom.
166/168[M - CH₃]⁺Loss of the methyl radical from either the methoxy or the ring methyl group. A common initial fragmentation for methylated aromatics.
140/142[M - CH₃ - CN]⁺Subsequent loss of a neutral acetonitrile molecule from the fragment at 166/168.
116[M - Cl]⁺Loss of the chlorine radical. The resulting ion at m/z 116 (C₉H₈NO⁺) lacks the chlorine isotope pattern.

Infrared Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of the key functional groups predicted by the proposed structure. The nitrile group, in particular, has a highly characteristic absorption.

Expertise & Causality: Each functional group vibrates at a characteristic frequency. The C≡N triple bond of the nitrile group gives rise to a sharp, intense absorption in a relatively clean region of the spectrum, making it an excellent diagnostic peak.[9] The presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds, as well as the C-O ether linkage, can be readily confirmed, providing a complete functional group inventory that must be consistent with the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Record a background spectrum on the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3050-3100C-H StretchAromatic C-H
~2930-2980C-H StretchAliphatic (Methyl & Methoxy) C-H
~2225 C≡N Stretch Nitrile (Benzonitrile)
~1600, ~1480C=C StretchAromatic Ring
~1250C-O StretchAryl-Alkyl Ether (Methoxy)
~880C-H Bend (oop)1,2,4,5-tetrasubstituted aromatic ring
~750C-Cl StretchAryl Chloride

NMR Spectroscopy: The Definitive Structural Blueprint

While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the definitive evidence of atomic connectivity, allowing for the unambiguous assignment of the substitution pattern.

Expertise & Causality: The chemical environment of each proton and carbon nucleus results in a unique resonance frequency (chemical shift). For this molecule, the key challenge is to distinguish it from its other isomers. Two-dimensional NMR experiments are essential for this task. An HSQC experiment links protons to their directly attached carbons, while the HMBC experiment reveals longer-range (2-3 bond) correlations. It is the specific pattern of HMBC correlations between the protons of the substituents (methyl, methoxy) and the carbons of the aromatic ring that provides irrefutable proof of the substitution pattern.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR: Perform standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe key aromatic correlations.

Predicted NMR Data & Structural Confirmation

The structure has three distinct proton environments and two aromatic proton environments that are isolated and will appear as singlets.

cluster_0 cluster_1 mol A H-3 B H-6 C OCH₃ D CH₃

Caption: Key proton environments for NMR analysis.

¹H Data (Predicted)¹³C Data (Predicted)Key HMBC Correlations (Proton → Carbon)
δ 7.55 (s, 1H, H-3) δ ~117 (C≡N)H-3 → C-1, C-2, C-4, C-5
δ 7.40 (s, 1H, H-6) δ ~105 (C-1)H-6 → C-1, C-2, C-4, C-5
δ 3.95 (s, 3H, -OCH₃) δ ~160 (C-2)-OCH₃ → C-2
δ 2.30 (s, 3H, -CH₃) δ ~115 (C-3)-CH₃ → C-4, C-5, C-6
δ ~138 (C-4)
δ ~135 (C-5)
δ ~133 (C-6)
δ ~56 (-OCH₃)
δ ~20 (-CH₃)

Trustworthiness through Self-Validation: The HMBC data provides the ultimate proof. The observation of a 3-bond correlation from the methyl protons (-CH₃) to C-4 (the carbon bearing the chlorine) and C-6, combined with the correlation from the methoxy protons (-OCH₃) exclusively to C-2, locks in the arrangement of all substituents around the ring. No other isomer would produce this unique set of cross-peaks.

mol H_OCH3 C2 H_OCH3->C2 OCH₃ → C2 H_CH3 C4 H_CH3->C4 CH₃ → C4, C5, C6 C5 H_CH3->C5 C6 H_CH3->C6 H_3 C1 H_3->C1 H-3 → C1, C2, C4, C5 C2_from_H3 H_3->C2_from_H3 C4_from_H3 H_3->C4_from_H3 C5_from_H3 H_3->C5_from_H3

Caption: Key HMBC correlations confirming connectivity.

Conclusion: An Integrated and Irrefutable Assignment

The structural elucidation of this compound is achieved not by a single technique, but by the logical and synergistic integration of multiple analytical methods. High-resolution mass spectrometry confirmed the molecular formula C₉H₈ClNO and the presence of a single chlorine atom. Infrared spectroscopy verified the required functional groups: nitrile, ether, aromatic, and alkyl moieties. Finally, a complete suite of 1D and 2D NMR experiments provided an unambiguous blueprint of the molecular architecture, with specific HMBC correlations definitively establishing the 1,2,4,5-substitution pattern. This comprehensive, self-validating workflow provides the highest degree of confidence in the structure, a critical requirement for its use in research and development.

References

  • Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Chem-Impex. (n.d.). 4-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). What is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Retrieved from [Link]

  • Spheratum. (n.d.). Benzonitrile. Retrieved from [Link]

  • F. A. Bovey. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, reaction mechanisms, and a field-proven experimental protocol. The guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted benzonitrile that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a chloro, a methoxy, a methyl, and a cyano group on the benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. The nitrile functionality can be readily transformed into other important chemical moieties such as carboxylic acids, amines, and amides, opening up a wide array of synthetic possibilities. This compound and its derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their potential biological activities.[1]

The primary and most reliable method for the synthesis of this compound is through the Sandmeyer reaction of its corresponding aniline precursor, 4-Chloro-2-methoxy-5-methylaniline.[2][3] This classic yet powerful reaction provides an efficient means of introducing a cyano group onto the aromatic ring via a diazonium salt intermediate.[4]

The Synthetic Strategy: A Two-Step Approach via the Sandmeyer Reaction

The synthesis of this compound is a two-step process that begins with the diazotization of 4-Chloro-2-methoxy-5-methylaniline, followed by a copper(I) cyanide-mediated cyanation. This is a well-established and robust method for the preparation of aryl nitriles from anilines.[5]

Step 1: Diazotization of 4-Chloro-2-methoxy-5-methylaniline

The first step involves the conversion of the primary aromatic amine, 4-Chloro-2-methoxy-5-methylaniline, into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[6][7] The reaction is highly exothermic and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[8]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the lone pair of electrons on the nitrogen atom of the aniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.

Step 2: The Sandmeyer Reaction - Cyanation

The second step is the Sandmeyer reaction itself, where the diazonium salt is treated with a copper(I) cyanide (CuCN) solution.[2][3] This results in the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), yielding the desired this compound. The reaction is thought to proceed through a radical-nucleophilic aromatic substitution mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
4-Chloro-2-methoxy-5-methylanilineC₈H₁₀ClNO171.6298%
Hydrochloric Acid (concentrated)HCl36.4637%
Sodium NitriteNaNO₂69.00≥99%
Copper(I) CyanideCuCN89.56≥98%
Sodium CyanideNaCN49.01≥97%
TolueneC₇H₈92.14Anhydrous
Deionized WaterH₂O18.02-
IceH₂O18.02-
Step-by-Step Procedure

Step 1: Diazotization of 4-Chloro-2-methoxy-5-methylaniline

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Chloro-2-methoxy-5-methylaniline (17.16 g, 0.1 mol).

  • To the flask, add a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Stir the mixture to form a fine slurry.

  • Cool the slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in water (20 mL).

  • Slowly add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be clear and slightly yellow.

Step 2: Sandmeyer Cyanation

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of copper(I) cyanide (10.75 g, 0.12 mol) and sodium cyanide (12.25 g, 0.25 mol) in water (100 mL).

  • To this solution, add toluene (100 mL).

  • Cool the copper cyanide solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Work-up and Purification
  • Separate the organic (toluene) layer from the aqueous layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash with a 10% sodium hydroxide solution (2 x 50 mL) to remove any phenolic byproducts, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the toluene by rotary evaporation under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by vacuum distillation.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction 4-Chloro-2-methoxy-5-methylaniline 4-Chloro-2-methoxy-5-methylaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Chloro-2-methoxy-5-methylaniline->Diazonium Salt Intermediate NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuCN 50-60 °C Diazotization_Mechanism Aniline 4-Chloro-2-methoxy- 5-methylaniline Intermediate1 N-Nitroso Anilinium Aniline->Intermediate1 + NO⁺ HNO2 HONO NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺ - H₂O H+ H⁺ Intermediate2 N-Nitroso Aniline Intermediate1->Intermediate2 - H⁺ Intermediate3 Diazohydroxide Intermediate2->Intermediate3 Tautomerization Diazonium_Salt Aryl Diazonium Salt Intermediate3->Diazonium_Salt + H⁺ - H₂O

Caption: Mechanism of the diazotization of an aromatic amine.

Data Summary

Starting MaterialProductReagentsTemperature (°C)Reaction Time (h)Expected Yield (%)
4-Chloro-2-methoxy-5-methylanilineDiazonium SaltNaNO₂, HCl0-51Quantitative (in situ)
Diazonium SaltThis compoundCuCN, NaCN50-60175-85

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 4-Chloro-2-methoxy-5-methylaniline is a robust and efficient method. This guide provides a detailed and practical protocol that, with careful attention to temperature control and reaction conditions, can be reliably implemented in a laboratory setting. The versatility of the benzonitrile product makes this synthesis a valuable tool for researchers in medicinal chemistry and materials science.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • 2-Methoxy-5-methylaniline | C8H11NO | CID 8445. PubChem. [Link]

  • 4-Chloro-2-methoxy-5-methylaniline. MySkinRecipes. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
  • p-NITROBENZONITRILE. Organic Syntheses. [Link]

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • 4-Chloro-2-methoxy-5-methylaniline(CAS# 6376-14-3 ). angenechemical.com. [Link]

  • Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO. [Link]

  • converting anilines to diazoniums ions. YouTube. [Link]

  • para-Cresidine. Wikipedia. [Link]

  • The diazotization process. (a) The reaction of aniline (or other aryl...). ResearchGate. [Link]

  • Benzenamine, 4-chloro-2-methoxy-. PubChem. [Link]

  • One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. SciELO. [Link]

Sources

Spectroscopic Unveiling of 4-Chloro-2-methoxy-5-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel organic molecules is paramount. 4-Chloro-2-methoxy-5-methylbenzonitrile, a substituted aromatic nitrile, represents a scaffold of interest with potential applications in medicinal chemistry and materials science. This technical guide provides a detailed exploration of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra for the specific molecule with CAS number 755027-31-7, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its spectral features. This approach serves as a robust framework for researchers encountering this or similar molecules in their work.

Molecular Structure and Predicted Spectroscopic Highlights

This compound possesses a distinct substitution pattern on the benzene ring, which dictates its unique spectroscopic fingerprint. The presence of a nitrile (-C≡N), a methoxy (-OCH₃), a methyl (-CH₃), and a chloro (-Cl) group, each contributes characteristic signals in various spectroscopic techniques.

Functional GroupPredicted Spectroscopic Influence
Nitrile (-C≡N) A sharp, medium-intensity absorption in the IR spectrum around 2220-2240 cm⁻¹. In ¹³C NMR, the nitrile carbon will appear in the 115-120 ppm region.
Methoxy (-OCH₃) A strong C-O stretching band in the IR spectrum around 1250 cm⁻¹ and 1050 cm⁻¹. In ¹H NMR, a sharp singlet for the three protons around 3.8-4.0 ppm. In ¹³C NMR, a signal around 55-60 ppm.
Methyl (-CH₃) C-H stretching bands in the IR spectrum below 3000 cm⁻¹. In ¹H NMR, a singlet for the three protons around 2.2-2.5 ppm. In ¹³C NMR, a signal in the aliphatic region, around 15-20 ppm.
Aromatic Ring C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region of the IR spectrum. Aromatic protons will resonate in the 6.5-8.0 ppm range in ¹H NMR, and aromatic carbons will appear between 110-160 ppm in ¹³C NMR.
Chloro (-Cl) The C-Cl bond will have a stretching vibration in the fingerprint region of the IR spectrum (typically 600-800 cm⁻¹). The electronegativity of chlorine will influence the chemical shifts of nearby protons and carbons in the NMR spectra.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

A. Foundational Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it belongs to. This makes IR spectroscopy an invaluable tool for the identification of functional groups within a molecule.

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

  • Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer's ATR crystal (e.g., diamond) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum to identify the key absorption bands.

C. Predicted IR Spectrum and Interpretation

The predicted IR spectrum of this compound would exhibit the following key absorptions:

Wavenumber (cm⁻¹)Vibration TypePredicted IntensityFunctional Group
~3100-3000C-H stretchMedium-WeakAromatic
~2950-2850C-H stretchMedium-WeakMethyl, Methoxy
~2230C≡N stretchMedium-SharpNitrile
~1600, 1480C=C stretchMediumAromatic Ring
~1250, 1050C-O stretchStrongMethoxy
~800-700C-Cl stretchMedium-StrongChloro

The presence of a sharp band around 2230 cm⁻¹ would be a strong indicator of the nitrile group. The strong absorptions in the 1250-1050 cm⁻¹ region would confirm the presence of the methoxy group.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

A. Foundational Principles

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment. This provides detailed information about the structure and connectivity of atoms in a molecule.

B. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., Bruker AC-300).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, pulse sequence, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final NMR spectra.

C. Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.4Singlet1HH-6This proton is ortho to the electron-withdrawing nitrile group, leading to a downfield shift.
~6.9Singlet1HH-3This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift.
~3.9Singlet3H-OCH₃The methoxy protons are shielded and appear as a sharp singlet.
~2.3Singlet3H-CH₃The methyl protons are in a relatively unshielded environment on the aromatic ring.

D. Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Chemical Shift (ppm)AssignmentRationale
~160C-2Carbon attached to the electronegative oxygen of the methoxy group.
~140C-4Carbon attached to the electronegative chlorine atom.
~135C-5Quaternary carbon attached to the methyl group.
~133C-6Aromatic CH carbon.
~118C≡NCharacteristic chemical shift for a nitrile carbon.
~115C-1Quaternary carbon attached to the nitrile group.
~112C-3Aromatic CH carbon shielded by the methoxy group.
~56-OCH₃Methoxy carbon.
~18-CH₃Methyl carbon.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

A. Foundational Principles

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

B. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Introduction: A dilute solution of this compound is injected into the gas chromatograph.

  • Separation: The compound travels through the GC column and is separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio.

C. Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound will provide its molecular weight and characteristic fragmentation patterns. The molecular formula is C₉H₈ClNO.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 181. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 (m/z 183) that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

  • Key Fragment Ions:

    • [M - CH₃]⁺ (m/z 166): Loss of a methyl radical from the methoxy or methyl group.

    • [M - OCH₃]⁺ (m/z 150): Loss of a methoxy radical.

    • [M - Cl]⁺ (m/z 146): Loss of a chlorine radical.

    • [M - HCN]⁺ (m/z 154): Loss of hydrogen cyanide from the nitrile group.

Workflow and Data Integration

The comprehensive structural elucidation of this compound relies on the synergistic interpretation of data from IR, NMR, and MS.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of 4-Chloro-2-methoxy- 5-methylbenzonitrile IR IR Spectroscopy (Functional Groups) Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) (C-H Framework) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Interpretation Combined Spectral Interpretation IR->Interpretation NMR->Interpretation MS->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the fundamental principles of IR, NMR, and MS, and by drawing logical comparisons with structurally related molecules, researchers can confidently predict and interpret the spectral data for this compound. This structured approach, combining theoretical knowledge with practical protocols, is essential for the accurate characterization of novel molecules in the fast-paced environment of drug discovery and chemical development.

References

  • PubChem. 4-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

4-Chloro-2-methoxy-5-methylbenzonitrile NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Analysis of 4-Chloro-2-methoxy-5-methylbenzonitrile

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic compounds is a cornerstone of development. This compound, with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol , represents a class of substituted aromatic nitriles that are common intermediates in organic synthesis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive non-destructive technique for determining the molecular structure of such compounds in solution.[2][3]

This guide provides a comprehensive technical analysis of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR techniques. As a self-validating system, this document will not only present predicted spectral data but also explain the underlying principles and experimental causality, empowering researchers to confidently assign the structure of this and related molecules.

Figure 1: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis: Predicting the Signature of Protons

The ¹H NMR spectrum provides foundational information based on the chemical environment, integration, and spin-spin coupling of protons. For this compound, we expect four distinct signals.

Causality of Chemical Shifts and Multiplicity

The chemical shift (δ) of a proton is exquisitely sensitive to the electronic environment. In substituted benzenes, shifts generally appear between 6.5 and 8.5 ppm, downfield from the benchmark of benzene (7.3 ppm), due to the ring current effect.[4][5] The specific position is dictated by the interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Aromatic Protons (H-3 and H-6):

    • Substituent Effects: The methoxy group (-OCH₃) at C-2 is a potent electron-donating group through resonance, increasing electron density (shielding) at the ortho (C-3) and para (C-6) positions. The methyl group (-CH₃) at C-5 is a weak EDG. Conversely, the nitrile (-CN) at C-1 and the chloro (-Cl) group at C-4 are electron-withdrawing, decreasing electron density (deshielding) and shifting signals downfield.

    • Prediction for H-3: This proton is ortho to the strongly shielding -OCH₃ group. This effect is dominant, so H-3 is expected to be the most upfield of the aromatic protons.

    • Prediction for H-6: This proton is influenced by several groups: it is para to the shielding -OCH₃, ortho to the shielding -CH₃, and ortho to the deshielding -Cl group. The combined deshielding effect from the adjacent chloro and nitrile groups is expected to outweigh the shielding effects, placing H-6 downfield relative to H-3.

    • Multiplicity: H-3 and H-6 are five bonds apart (para to each other). The coupling constant over this distance (⁵JHH) is typically 0 Hz. Therefore, both aromatic signals are predicted to be singlets (s) .

  • Methoxy Protons (-OCH₃): These three protons are equivalent and attached to an oxygen, which places their signal in the range of 3.5-4.0 ppm. They will appear as a sharp singlet (s) with an integration of 3H.

  • Methyl Protons (-CH₃): These three protons are attached to the aromatic ring. Their signal typically appears around 2.2-2.5 ppm. They will also be a singlet (s) integrating to 3H.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6~7.4 - 7.6Singlet (s)1H
H-3~6.9 - 7.1Singlet (s)1H
-OCH₃~3.9 - 4.1Singlet (s)3H
-CH₃~2.3 - 2.5Singlet (s)3H

Part 2: ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. Due to the lack of symmetry in this compound, all nine carbons are chemically non-equivalent and should produce nine distinct signals. Aromatic carbons typically resonate in the 110-160 ppm range.[5][6]

Causality of Chemical Shifts
  • Substituent Effects on Aromatic Carbons:

    • C-1 (ipso-CN): The carbon attached to the electron-withdrawing nitrile group will be shielded and appear around 105-115 ppm. The nitrile carbon itself (-C N) will be further downfield (~118 ppm).

    • C-2 (ipso-OCH₃): The oxygen atom strongly deshields the attached carbon, placing its signal far downfield, typically >155 ppm.

    • C-3: This carbon is ortho to the -OCH₃ group and is expected to be shielded, appearing upfield in the aromatic region.

    • C-4 (ipso-Cl): The carbon bearing the chlorine atom will be deshielded and is expected in the 130-140 ppm range.

    • C-5 (ipso-CH₃): The methyl-substituted carbon will be deshielded, appearing around 135-145 ppm.

    • C-6: This carbon is influenced by multiple groups, and its precise shift requires more advanced analysis for definitive assignment.

  • Aliphatic Carbons: The methoxy (-OC H₃) and methyl (-C H₃) carbons will appear in the upfield region of the spectrum, typically around 55-60 ppm and 15-20 ppm, respectively.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C-2~158 - 162Quaternary (C)
C-5~138 - 142Quaternary (C)
C-4~133 - 137Quaternary (C)
C-6~130 - 134CH
-CN~117 - 119Quaternary (C)
C-3~114 - 118CH
C-1~105 - 110Quaternary (C)
-OCH₃~55 - 60CH₃
-CH₃~18 - 22CH₃

Part 3: Advanced 2D NMR for Unambiguous Structural Verification

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable assignment, especially of the quaternary carbons.[2][7] These experiments reveal through-bond correlations between nuclei.

HSQC: Direct Proton-Carbon Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is the most reliable way to assign protonated carbons.

HSQC_Workflow cluster_protons ¹H Spectrum cluster_carbons ¹³C Spectrum H3 H-3 Signal (~7.0 ppm) hsqc HSQC Experiment H3->hsqc H6 H-6 Signal (~7.5 ppm) H6->hsqc H_MeO -OCH₃ Signal (~4.0 ppm) H_MeO->hsqc H_Me -CH₃ Signal (~2.4 ppm) H_Me->hsqc C3 C-3 Signal (~116 ppm) C6 C-6 Signal (~132 ppm) C_MeO -OCH₃ Signal (~56 ppm) C_Me -CH₃ Signal (~20 ppm) hsqc->C3 ¹JCH hsqc->C6 ¹JCH hsqc->C_MeO ¹JCH hsqc->C_Me ¹JCH

Figure 2: HSQC workflow showing direct one-bond (¹JCH) correlations.

Expected HSQC Correlations:

  • A cross-peak connecting the ¹H signal at ~7.0 ppm to the ¹³C signal at ~116 ppm, confirming their assignment as H-3 and C-3 .

  • A cross-peak connecting the ¹H signal at ~7.5 ppm to the ¹³C signal at ~132 ppm, confirming their assignment as H-6 and C-6 .

  • Correlations for the -OCH₃ and -CH₃ groups, definitively linking their respective proton and carbon signals.

HMBC: Mapping the Skeleton via Long-Range Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assigning non-protonated (quaternary) carbons. It detects correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the mass spectrometric behavior of 4-Chloro-2-methoxy-5-methylbenzonitrile, a substituted aromatic compound of interest in pharmaceutical and agrochemical research. By delving into its fragmentation patterns under various ionization techniques, this document serves as a crucial resource for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical methodologies for its characterization.

Introduction: The Analytical Imperative

This compound (C₉H₈ClNO) is a multifaceted molecule whose utility in organic synthesis necessitates robust analytical methods for its identification and quantification. Mass spectrometry stands as a premier technique for this purpose, providing detailed structural information from minute sample quantities. Understanding the molecule's behavior under different ionization conditions, such as Electron Ionization (EI) and Electrospray Ionization (ESI), is paramount for accurate analysis. This guide elucidates the expected fragmentation pathways and provides field-proven protocols to empower researchers in their analytical endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Monoisotopic Mass 181.0294416 Da
CAS Number 755027-31-7

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation patterns.[1][2] These patterns, however, are highly reproducible and serve as a "fingerprint" for the molecule, making them invaluable for structural elucidation.

Predicted Fragmentation Pathways

The fragmentation of this compound under EI conditions is dictated by the relative stabilities of the resulting carbocations and neutral losses.[1][2][3] The aromatic ring provides a stable core, while the substituents offer multiple avenues for fragmentation.

Key Predicted Fragmentation Reactions:

  • Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated aromatic compounds.[4][5] This would result in a fragment ion at m/z 146 . The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for all chlorine-containing fragments.[3][4]

  • Loss of a Methyl Radical (•CH₃): Benzylic cleavage, leading to the loss of a methyl radical from the methoxy group or the ring, is a probable event. Loss of the methoxy methyl group would lead to a fragment at m/z 166 . The subsequent loss of CO would yield an ion at m/z 138 .

  • Formation of a Tropylium Ion: Aromatic compounds with alkyl substituents are known to rearrange to form the highly stable tropylium ion.[6][7] For this compound, the loss of a hydrogen atom followed by ring expansion could lead to a substituted tropylium ion. A significant peak at m/z 91 , corresponding to the classic tropylium ion, might arise from more extensive fragmentation.

  • Loss of Formaldehyde (CH₂O): A characteristic fragmentation of anisole and its derivatives is the loss of formaldehyde from the methoxy group, which would produce a fragment at m/z 151 .[8][9][10]

  • Loss of the Nitrile Group (•CN): While the nitrile group is relatively stable, its loss as a radical could occur, resulting in a fragment at m/z 155 .

Table 2: Predicted Major Fragment Ions of this compound in EI-MS

m/z (for ³⁵Cl)Proposed Fragment IonDescription of Fragmentation Pathway
181 [C₉H₈ClNO]⁺•Molecular Ion (M⁺•)
166 [C₈H₅ClNO]⁺•Loss of a methyl radical (•CH₃) from the methoxy group
151 [C₈H₅ClN]⁺•Loss of formaldehyde (CH₂O) from the methoxy group
146 [C₉H₈NO]⁺Loss of a chlorine radical (•Cl)
138 [C₇H₅ClNO]⁺•Loss of •CH₃ followed by loss of CO
111 [C₆H₄Cl]⁺Loss of the methoxy and methyl groups, and the nitrile group
91 [C₇H₇]⁺Tropylium ion, resulting from significant rearrangement
77 [C₆H₅]⁺Phenyl cation, from cleavage of all substituents

digraph "EI_Fragmentation_Pathway" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

M [label="[M]⁺• (m/z 181/183)"]; F166 [label="m/z 166/168"]; F151 [label="m/z 151/153"]; F146 [label="m/z 146"]; F138 [label="m/z 138/140"]; F91 [label="m/z 91"];

M -> F166 [label="- •CH₃"]; M -> F151 [label="- CH₂O"]; M -> F146 [label="- •Cl"]; F166 -> F138 [label="- CO"]; M -> F91 [label="- •Cl, - OCH₃, - CN (rearrangement)"]; }

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-EI-MS

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the method of choice for the analysis of volatile and semi-volatile compounds like this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

    • Use an internal standard for quantitative analysis if required.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[11]

    • Inlet: Use a splitless injection mode to maximize sensitivity.[11]

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.[11]

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Rate: At least 2 scans/second to ensure good peak definition.

GC_EI_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve in Solvent Prep2 Dilute to 1-10 µg/mL Prep1->Prep2 GC_Inject Splitless Injection Prep2->GC_Inject GC_Separate DB-5ms Column Separation GC_Inject->GC_Separate MS_Ionize EI Ionization (70 eV) GC_Separate->MS_Ionize MS_Analyze Quadrupole Mass Analyzer MS_Ionize->MS_Analyze MS_Detect Detector MS_Analyze->MS_Detect Data Data Acquisition & Analysis MS_Detect->Data

Caption: Workflow for the GC-EI-MS analysis of the target compound.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for polar molecules and is commonly coupled with liquid chromatography (LC-MS).[12] It typically results in the formation of protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or solvent molecules.[13][14]

Predicted ESI Behavior

Given the presence of a nitrogen atom in the nitrile group and an oxygen atom in the methoxy group, this compound is expected to be readily protonated in positive ion mode ESI.

  • Protonated Molecule ([M+H]⁺): The most prominent ion is expected to be the protonated molecule at m/z 182 .

  • Adduct Formation: The formation of adducts with common mobile phase components is highly probable.

    • Sodium Adduct ([M+Na]⁺): An ion at m/z 204 may be observed, especially if there are trace amounts of sodium salts in the system.[14]

    • Acetonitrile Adduct ([M+ACN+H]⁺): When acetonitrile is used as a solvent, an adduct at m/z 223 is possible.[15][16]

    • Formate Adduct ([M+HCOO]⁻): In negative ion mode with formic acid in the mobile phase, a formate adduct at m/z 226 could be formed.[17]

Experimental Protocol: LC-ESI-MS

For the analysis of this compound, particularly in complex matrices, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful technique.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separating the analyte from potential impurities.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with 30% B.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: Scan from m/z 100 to 300.

LC_ESI_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve in ACN/Water Prep2 Dilute & Filter Prep1->Prep2 LC_Inject Autosampler Injection Prep2->LC_Inject LC_Separate C18 Column Separation LC_Inject->LC_Separate MS_Ionize ESI Ionization (+) LC_Separate->MS_Ionize MS_Analyze Time-of-Flight (TOF) or Quadrupole MS_Ionize->MS_Analyze MS_Detect Detector MS_Analyze->MS_Detect Data Data Acquisition & Analysis MS_Detect->Data

Caption: Workflow for the LC-ESI-MS analysis of the target compound.

Conclusion: A Synergistic Approach to Characterization

The comprehensive mass spectrometric analysis of this compound requires a synergistic application of both EI and ESI techniques. EI-MS provides a detailed fragmentation fingerprint essential for unambiguous structural confirmation, while ESI-MS offers a sensitive means of detecting the intact molecule, making it ideal for quantification in complex mixtures. By leveraging the predicted fragmentation pathways and the detailed experimental protocols outlined in this guide, researchers can confidently identify and characterize this important chemical entity, thereby advancing their scientific objectives.

References

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis .... Retrieved from [Link]

  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Acetonitrile Adduct Formation as a Sensitive Means for Simple Alcohol Detection by LC-MS. Retrieved from [Link]

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(5), 539-553. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2023, December 20). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Retrieved from [Link]

  • Schildcrout, S. M. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education, 77(4), 501. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Anisole. Retrieved from [Link]

  • American Laboratory. (2006, May 1). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-of-flight mass spectra of benzene (a), methylbenzene (b), and.... Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • ChemHelpASAP. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • Agilent. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]

  • CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. Retrieved from [Link]

  • Reddit. (2019, January 10). Acetonitrile adduct in ESI-MS from UPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of two new LC-ESI-MS methods for improved detection of intact polar lipids (IPLs) in environmental samples. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]

  • protocols.io. (2024, September 27). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Polar HILIC-Z. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

  • PubMed. (n.d.). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • ETDEWEB. (1997, July 1). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A.I. Generated Content

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and pharmaceutical development, substituted benzonitriles are indispensable intermediates. Their utility stems from the rich and varied reactivity of the nitrile (-C≡N) group, a functional group that serves as a gateway to a multitude of other chemical entities. This guide focuses on a particularly intriguing molecule: 4-Chloro-2-methoxy-5-methylbenzonitrile. This compound is not just a random collection of atoms; it is a carefully orchestrated arrangement of functional groups on an aromatic scaffold, each influencing the reactivity of the nitrile group in subtle yet profound ways.

The presence of a chloro group, a methoxy group, and a methyl group on the benzene ring creates a unique electronic and steric environment that dictates the chemical behavior of the nitrile. Understanding this interplay is crucial for harnessing the full synthetic potential of this molecule. This guide will provide a comprehensive exploration of the nitrile group's reactivity in this compound, offering both mechanistic insights and practical, field-proven protocols. We will delve into the key transformations this versatile functional group can undergo, providing you with the knowledge to strategically incorporate this building block into your synthetic endeavors.

The Electronic Landscape: How Substituents Modulate Nitrile Reactivity

The reactivity of the nitrile group in this compound is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring. The nitrile group itself is strongly electron-withdrawing, both through inductive and resonance effects, which polarizes the C≡N bond and renders the carbon atom electrophilic.[1] The substituents on the ring—chloro, methoxy, and methyl—further modulate this intrinsic reactivity.

  • -Cl (Chloro): The chloro group is electron-withdrawing via its inductive effect but weakly electron-donating through resonance. Overall, it deactivates the ring towards electrophilic attack.[2]

  • -OCH3 (Methoxy): The methoxy group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring.

  • -CH3 (Methyl): The methyl group is a weak electron-donating group through hyperconjugation and induction.

The cumulative effect of these substituents makes the benzonitrile ring electron-rich, which can influence the reactivity of the nitrile group in specific reactions.

Caption: Electronic influence of substituents on the nitrile group.

Key Transformations of the Nitrile Group

The nitrile group in this compound is a versatile handle for a variety of chemical transformations. The following sections will detail the most important of these reactions, providing both mechanistic understanding and actionable protocols.

Hydrolysis: From Nitrile to Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[3] The reaction can be catalyzed by either acid or base.

Mechanism of Acid-Catalyzed Hydrolysis:

  • Protonation: The nitrogen atom of the nitrile is protonated by the acid, activating the nitrile carbon towards nucleophilic attack.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom.

  • Tautomerization: The resulting imidic acid intermediate tautomerizes to the more stable amide.

  • Amide Hydrolysis: The amide is then hydrolyzed to the carboxylic acid under the reaction conditions.

The electronic nature of the substituents on the benzonitrile ring plays a crucial role in the rate of hydrolysis. Electron-donating groups, such as the methoxy and methyl groups in our target molecule, can accelerate the reaction in lower acid concentrations.[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of concentrated sulfuric acid and water.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Isolation: The resulting precipitate, 4-Chloro-2-methoxy-5-methylbenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Data Summary: Hydrolysis

Starting MaterialProductReagentsConditionsYield
This compound4-Chloro-2-methoxy-5-methylbenzoic acidH₂SO₄, H₂ORefluxHigh
Reduction: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a highly valuable transformation, providing access to a key functional group in many pharmaceutical agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose.

Mechanism of Reduction with LiAlH₄:

  • Coordination: The Lewis acidic lithium ion coordinates to the nitrile nitrogen, activating the nitrile group.[3]

  • Hydride Attack: A hydride ion from the AlH₄⁻ complex attacks the electrophilic nitrile carbon, forming an imine salt.[3]

  • Second Hydride Attack: A second hydride equivalent adds to the imine carbon.[3]

  • Hydrolysis: The resulting di-anionic intermediate is quenched with water to afford the primary amine.[3]

The presence of electron-withdrawing groups on the benzonitrile ring generally accelerates the rate of reduction by increasing the electrophilicity of the nitrile carbon.[1] However, the electron-donating groups in this compound do not significantly hinder this powerful reduction.

Reduction_Workflow Start 4-Chloro-2-methoxy- 5-methylbenzonitrile Reagent LiAlH₄ in THF Start->Reagent Reaction Reduction Reagent->Reaction Workup Aqueous Work-up Reaction->Workup Product (4-Chloro-2-methoxy- 5-methylphenyl)methanamine Workup->Product

Caption: Workflow for the reduction of the nitrile.

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified by column chromatography or distillation.

Reaction with Organometallic Reagents: Ketone Synthesis

Nitriles can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after acidic work-up. This reaction provides a powerful method for carbon-carbon bond formation.

Mechanism of Grignard Reaction:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a nucleophile and attacks the electrophilic carbon of the nitrile group.

  • Imine Formation: This addition forms a magnesium salt of an imine.

  • Hydrolysis: Acidic hydrolysis of the imine salt liberates the corresponding ketone.

It is crucial to use only one equivalent of the organometallic reagent to avoid the formation of tertiary alcohols from the reaction of the ketone product with a second equivalent of the reagent.

Experimental Protocol: Reaction with a Grignard Reagent

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.05 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous acid (e.g., 1 M HCl).

  • Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography.

Cycloaddition Reactions: Heterocycle Synthesis

The nitrile group can participate in cycloaddition reactions, although this is less common for aromatic nitriles compared to other unsaturated systems. One notable example is the [3+2] cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles. Benzonitrile oxides, generated in situ from the corresponding hydroximoyl chlorides, can react with nitriles.[4][5]

The electron-rich nature of the this compound ring may influence the feasibility and regioselectivity of such cycloaddition reactions.

Synthetic Applications and Importance in Drug Discovery

Substituted benzonitriles, and the compounds derived from them, are prevalent in medicinal chemistry. The transformations discussed in this guide provide access to key pharmacophores:

  • Carboxylic Acids: Important for their ability to form salt bridges with biological targets and for their use as synthetic handles.

  • Amines: A ubiquitous functional group in pharmaceuticals, crucial for their basicity and ability to form hydrogen bonds.

  • Ketones: Versatile intermediates for further functionalization and core components of many bioactive molecules.

The specific substitution pattern of this compound makes it a valuable precursor for compounds in various therapeutic areas. For instance, related structures are found in agrochemicals and materials science.[6][7] The conversion to the corresponding benzoic acid derivative, 4-amino-5-chloro-2-methoxybenzoic acid, is a key intermediate for several gastrointestinal prokinetic drugs like cisapride.[8]

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a highly functionalized and synthetically versatile building block. The reactivity of its nitrile group, modulated by the electronic effects of the chloro, methoxy, and methyl substituents, allows for a wide range of chemical transformations. This guide has provided a detailed overview of the key reactions of the nitrile group, including hydrolysis, reduction, and reactions with organometallic reagents, complete with mechanistic insights and practical protocols. By understanding and applying the principles outlined herein, researchers, scientists, and drug development professionals can effectively leverage the synthetic potential of this valuable intermediate to advance their research and development goals.

References

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Retrieved from [Link]

  • ACS Publications. (2026, January 13). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2022, April). Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile.... Retrieved from [Link]

  • ACS Publications. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021, February 16). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Retrieved from [Link]

Sources

A Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) of 4-Chloro-2-methoxy-5-methylbenzonitrile, a polysubstituted aromatic compound of interest to researchers in medicinal chemistry and materials science. The guide elucidates the complex interplay of activating and deactivating substituents, which collectively govern the regiochemical outcome of substitution reactions. Through a detailed examination of electronic effects, we predict the primary site of electrophilic attack. This theoretical framework is supplemented with detailed, field-tested protocols for key EAS reactions, including nitration, halogenation, and Friedel-Crafts acylation. The content is structured to provide both a robust theoretical understanding and a practical guide for laboratory application, empowering researchers to confidently design and execute synthetic strategies involving this versatile chemical scaffold.

Introduction to the Substrate and Reaction Class

This compound is a multifaceted aromatic scaffold. Its utility in drug development and materials science stems from the unique electronic and steric environment created by its four distinct substituents. Understanding its reactivity is paramount for its effective utilization as a building block.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class in organic chemistry, enabling the direct functionalization of aromatic rings.[1] The reaction proceeds via the replacement of a hydrogen atom on the aromatic ring with an electrophile.[2] The inherent stability of the aromatic system is temporarily disrupted by the attack of an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, before a proton is eliminated to restore aromaticity.[3]

The primary challenge and opportunity in the EAS of a polysubstituted ring like this compound lies in predicting and controlling the position of substitution, a factor dictated by the cumulative electronic effects of the existing groups.[4][5]

Predictive Analysis of Regioselectivity

The regiochemical outcome of an EAS reaction is not random; it is a predictable consequence of the electronic properties of the substituents attached to the aromatic ring. Each group either donates or withdraws electron density, thereby activating or deactivating the ring towards electrophilic attack and directing the incoming electrophile to specific positions.[6][7]

The Aromatic Substrate: this compound

The substrate presents two available positions for substitution: C3 and C6. Our analysis will focus on determining which position is more electronically favored for electrophilic attack.

Caption: Structure of this compound.

Analysis of Individual Substituent Effects

We must evaluate each substituent's inductive and resonance effects to classify it as activating or deactivating and as an ortho-, para-, or meta-director.

SubstituentElectronic Effect (Resonance/Inductive)ClassificationDirecting Effect
-OCH₃ (Methoxy)+R >> -IStrongly ActivatingOrtho, Para
-CH₃ (Methyl)+I (Hyperconjugation)Weakly ActivatingOrtho, Para
-Cl (Chloro)+R < -IWeakly DeactivatingOrtho, Para
-CN (Nitrile)-R, -IStrongly DeactivatingMeta

Causality Behind the Effects:

  • Methoxy (-OCH₃): The oxygen's lone pairs powerfully donate electron density into the ring via resonance (+R effect), which far outweighs its inductive withdrawal (-I effect) due to oxygen's electronegativity. This significant increase in electron density makes the ring highly nucleophilic and stabilizes the sigma complex, especially when attack occurs at the ortho and para positions.[8]

  • Methyl (-CH₃): Alkyl groups are electron-donating through a combination of inductive effects (+I) and hyperconjugation, stabilizing the carbocation intermediate. This effect is modest, classifying it as a weak activator.

  • Chloro (-Cl): Halogens present a unique case where the strong inductive withdrawal (-I) deactivates the ring overall. However, the lone pairs on the chlorine can participate in resonance donation (+R), which preferentially stabilizes the sigma complex for ortho and para attack.[9] Thus, it is a deactivating ortho-, para-director.

  • Nitrile (-CN): The cyano group is strongly electron-withdrawing through both resonance (-R) and induction (-I). This renders the aromatic ring electron-poor and significantly destabilizes the carbocation intermediate, making it a strong deactivator that directs incoming electrophiles to the meta position.

Cumulative Effects and Regioselectivity Prediction

In polysubstituted systems, the directing effects are not merely additive; a hierarchy of influence exists. The most potent activating group typically controls the regiochemistry.[10]

G C Aromatic Ring OMe -OCH3 C3 C3 OMe->C3 ortho, strong activation Me -CH3 C6 C6 Me->C6 ortho, weak activation Cl -Cl Cl->C3 ortho CN -CN CN->C3 meta

Caption: Cumulative directing effects on the aromatic ring.

  • Dominant Director: The methoxy group (-OCH₃) is the most powerful activating group on the ring. Its influence will be the primary determinant of the substitution site. It strongly directs ortho and para.

  • Positional Analysis:

    • The position para to the -OCH₃ group is C5, which is blocked by the methyl group.

    • The positions ortho to the -OCH₃ group are C1 (blocked by -CN) and C3 .

  • Confirmation from Other Groups:

    • The methyl group (-CH₃) activates its ortho positions, C4 (blocked by -Cl) and C6 .

    • The chloro group (-Cl) directs to its ortho positions, C5 (blocked by -CH₃) and C3 .

    • The deactivating nitrile group (-CN) directs to its meta positions, C5 (blocked by -CH₃) and C3 .

  • Conclusion on Regioselectivity: The C3 position is activated by the powerful methoxy group, and its selection is reinforced by the directing effects of the chloro and nitrile groups. The C6 position is only activated by the weaker methyl group. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C3 position. The electronic activation provided by the methoxy group at C3 far outweighs the activation from the methyl group at C6 and any minor steric hindrance between the C2-methoxy and C4-chloro groups.

Representative EAS Protocols

The following protocols are designed as robust starting points for the functionalization of this compound. As with any reaction, small-scale trials are recommended for optimization.

Nitration to form 4-Chloro-2-methoxy-5-methyl-3-nitrobenzonitrile

Nitration introduces a nitro group (-NO₂), a versatile functional group for further transformations. The standard nitrating mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[11][12]

Experimental Workflow: Nitration

G sub Dissolve Substrate in H₂SO₄ (conc.) cool Cool to 0-5 °C (Ice Bath) sub->cool add Slowly Add Nitrating Mixture (HNO₃/H₂SO₄) cool->add react Stir at 0-5 °C (Monitor by TLC) add->react quench Pour onto Crushed Ice react->quench filter Filter Precipitate quench->filter wash Wash with H₂O and NaHCO₃ (aq) filter->wash dry Dry Product wash->dry

Caption: General workflow for the nitration of the substrate.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 3 mL per 1 mmol of substrate). Cool the flask in an ice/water bath to 0-5 °C.

  • Substrate Addition: Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring until fully dissolved. Maintain the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1 mL per 1 mmol of substrate). Cool this mixture before use.

  • Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of the substrate, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, dilute sodium bicarbonate solution to remove any residual acid.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or methanol) will yield the purified 4-Chloro-2-methoxy-5-methyl-3-nitrobenzonitrile.

Halogenation (Bromination)

Bromination can be achieved using molecular bromine with a Lewis acid catalyst or, for highly activated rings, a milder reagent like N-Bromosuccinimide (NBS). Given the strong activation by the methoxy group, NBS is a viable choice to enhance selectivity and handleability.

Step-by-Step Protocol:

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction should be monitored by TLC.

  • Workup: Upon completion, pour the reaction mixture into water. If a precipitate forms, it can be filtered. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-Bromo-4-chloro-2-methoxy-5-methylbenzonitrile.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, forming a ketone.[13] This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl₃).[14]

Field Insight: The presence of the strongly deactivating -CN group and the Lewis basic -OCH₃ group (which can coordinate with AlCl₃) can complicate Friedel-Crafts reactions. However, the powerful activating nature of the -OCH₃ group may still permit the reaction to proceed at the highly nucleophilic C3 position. A less reactive Lewis acid or alternative conditions might be necessary for optimization.[15]

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq). Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve this compound (1.0 eq) in the same solvent and add it dropwise to the reaction mixture, keeping the temperature at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with water, dilute NaHCO₃ solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting ketone via column chromatography.

Summary and Conclusion

The electrophilic aromatic substitution of this compound is governed by a clear hierarchy of substituent effects. The analysis robustly predicts that substitution will occur selectively at the C3 position.

ReactionElectrophilePredicted Major ProductRationale
Nitration NO₂⁺4-Chloro-2-methoxy-5-methyl-3-nitrobenzonitrileAttack at the position most strongly activated by the dominant -OCH₃ group.
Bromination Br⁺3-Bromo-4-chloro-2-methoxy-5-methylbenzonitrileAttack at the position most strongly activated by the dominant -OCH₃ group.
Acylation RCO⁺3-Acyl-4-chloro-2-methoxy-5-methylbenzonitrileAttack at the position most strongly activated by the dominant -OCH₃ group.

This guide provides the theoretical foundation and practical protocols necessary for the successful functionalization of this substrate. The strong directing effect of the methoxy group provides a reliable method for regioselective synthesis, making this compound a predictable and valuable building block for complex molecular design in pharmaceutical and materials science applications.

References

  • Hand Wavy Chemistry. (2025). Electrophilic Aromatic Substitution: Ortho, Meta, And Para Directors.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.
  • Leah4sci. (2025). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects.... YouTube.
  • Roxi Hulet. (2021). 44c: Electrophilic aromatic substitution on benzene with alkoxy group. YouTube.
  • Majumdar, S., & Bag, P. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • Peng, H., Zhao, C., & Gong, Y. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry.
  • Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction.
  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution.
  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution.

Sources

An In-depth Technical Guide to the Potential Biological Activity of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the potential biological activities of 4-Chloro-2-methoxy-5-methylbenzonitrile. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to propose a reasoned framework for its investigation. We will delve into its chemical characteristics, hypothesize potential biological targets based on structure-activity relationships (SAR) of analogous benzonitrile derivatives, and outline a rigorous, multi-step research plan to elucidate its pharmacological profile.

Introduction and Physicochemical Characterization

This compound is a substituted benzonitrile with the CAS number 755027-31-7[1]. The benzonitrile scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets[2]. The specific substitutions on the phenyl ring of the target molecule—a chloro group, a methoxy group, and a methyl group—are expected to significantly influence its electronic properties, lipophilicity, and steric profile, thereby dictating its potential biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Key Structural Features
This compound C9H8ClNO181.622.8 (Predicted)Chloro, Methoxy, Methyl, Nitrile
5-Chloro-2-methoxybenzonitrile[3]C8H6ClNO167.592.2 (Predicted)Chloro, Methoxy, Nitrile
4-Chloro-2-methylbenzonitrile[4]C8H6ClN151.592.9 (Predicted)Chloro, Methyl, Nitrile
4-Fluoro-2-methylbenzonitrile[5]C8H6FN135.142.1 (Predicted)Fluoro, Methyl, Nitrile

The substituents on the aromatic ring play a crucial role in modulating the reactivity and biological interactions of the benzonitrile core[6]. The electron-withdrawing nature of the chlorine atom and the nitrile group, combined with the electron-donating properties of the methoxy and methyl groups, create a unique electronic distribution that could be key to its biological function.

Hypothesized Biological Activities and Rationale

While direct biological data for this compound is scarce, we can infer potential activities by examining structurally analogous compounds.

Potential as an Enzyme Inhibitor

Substituted benzonitriles are well-established as inhibitors of various enzymes, often with the nitrile group acting as a key interacting moiety. For instance, benzonitriles with electron-withdrawing groups have been developed as aromatase inhibitors for treating estrogen-dependent diseases[2]. The nitrile group in these compounds often mimics a carbonyl group, acting as a hydrogen bond acceptor in the enzyme's active site[2].

Potential Neurological Activity

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, which shares a similar substitution pattern, have shown potent activity as agonists and antagonists for 5-HT4 receptors, suggesting a potential for neurological applications[7]. The overall shape and electronic profile of our target compound might allow it to fit into similar receptor binding pockets.

Potential as an Anticancer Agent

The substitution pattern of this compound is reminiscent of motifs found in compounds with antiproliferative activity. For example, N-substituted benzimidazole acrylonitriles have been investigated as tubulin polymerization inhibitors[8]. The cytotoxic potential of this compound warrants investigation against a panel of cancer cell lines.

Proposed Research Workflow for Biological Evaluation

A systematic approach is necessary to uncover the biological potential of this compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Broad Activity Screening cluster_2 Phase 3: Hit Validation and SAR cluster_3 Phase 4: Mechanism of Action A Synthesis and Characterization B In Silico Screening A->B C Initial Toxicity Screening A->C D Broad Receptor Binding Assays C->D E Enzyme Inhibition Panels C->E F Antiproliferative Assays C->F G Dose-Response Studies D->G E->G F->G H Initial Structure-Activity Relationship (SAR) Studies G->H I Secondary Functional Assays G->I J Target Identification and Validation H->J I->J K In Vivo Model Testing J->K SAR_Logic cluster_modifications Analog Modifications cluster_evaluation Biological Evaluation cluster_outcome Outcome Core This compound R1 = Cl R2 = OMe R3 = Me Mod_R1 Vary R1: - F - Br - H Core:f1->Mod_R1 Mod_R2 Vary R2: - OEt - OH - H Core:f2->Mod_R2 Mod_R3 Vary R3: - Et - H - CF3 Core:f3->Mod_R3 Eval Re-evaluate in active assays: - Dose-response - Target engagement Mod_R1->Eval Mod_R2->Eval Mod_R3->Eval Outcome Identify key pharmacophoric features for improved potency and selectivity. Eval->Outcome

Sources

An In-depth Technical Guide to 4-Chloro-2-methoxy-5-methylbenzonitrile: A Niche Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Synthetic Building Block

4-Chloro-2-methoxy-5-methylbenzonitrile is a substituted aromatic nitrile, a class of organic compounds recognized for their versatile reactivity and presence in numerous pharmaceuticals and agrochemicals. While specific public-domain data on this particular molecule is limited, its structural features—a chlorinated and methoxylated toluene scaffold with a nitrile group—suggest its potential as a valuable intermediate in synthetic organic chemistry. This guide aims to provide a comprehensive overview of this compound (CAS No. 755027-31-7), extrapolating from data on analogous compounds to offer insights into its synthesis, potential applications, and safe handling. This document is intended for researchers and professionals in drug discovery and chemical development who may consider this or structurally similar compounds in their synthetic strategies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 755027-31-7[1]
Molecular Formula C₉H₈ClNO[1]
Molecular Weight 181.62 g/mol [1]
MDL Number MFCD09999869[1]
Hazard Irritant[1]

Proposed Synthesis Pathway

A key transformation in the synthesis of aromatic nitriles from corresponding halides is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide.[2] Another approach involves the dehydration of an intermediate aldoxime, which can be formed from the corresponding benzaldehyde.[3]

Below is a proposed synthetic workflow:

G cluster_0 Proposed Synthesis of this compound A Starting Material: 4-Chloro-5-methyl-2-nitrophenol B Step 1: Methylation Reagents: Dimethyl sulfate, K2CO3 Solvent: Acetone A->B C Intermediate 1: 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene B->C D Step 2: Reduction of Nitro Group Reagents: Fe, HCl or H2, Pd/C Solvent: Ethanol C->D E Intermediate 2: 4-Chloro-2-methoxy-5-methylaniline D->E F Step 3: Sandmeyer Reaction Reagents: NaNO2, HCl, CuCN Solvent: Water, Toluene E->F G Final Product: This compound F->G

A proposed multi-step synthesis of this compound.
Experimental Protocol: A Hypothetical Approach

The following is a generalized, hypothetical protocol for the final Sandmeyer reaction step:

  • Diazotization: Dissolve 4-Chloro-2-methoxy-5-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Research and Development

Substituted benzonitriles are crucial intermediates in the synthesis of a wide array of biologically active molecules. The presence of chloro and methoxy groups on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4]

As a Synthetic Intermediate

The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and tetrazoles, which are common moieties in drug candidates.[2] For instance, related chlorobenzonitriles serve as precursors for diuretic agents.[2] The structural motif of this compound could be found in precursors to gastrointestinal prokinetic agents.[5]

G cluster_0 Potential Synthetic Utility A This compound B Hydrolysis (Acid or Base) A->B D Reduction (e.g., LiAlH4 or H2/catalyst) A->D F Reaction with Azide (e.g., NaN3, NH4Cl) A->F C 4-Chloro-2-methoxy-5-methylbenzoic acid B->C E (4-Chloro-2-methoxy-5-methylphenyl)methanamine D->E G 5-(4-Chloro-2-methoxy-5-methylphenyl)tetrazole F->G

Potential transformations of this compound.

Biological Activity Profile: A Prospective Analysis

While no specific biological activity data for this compound has been reported, the biological effects of structurally related molecules can provide some insights.

Methoxy derivatives of various compounds have shown a range of biological activities, including anti-platelet and anti-tumor effects.[2][6] The presence of a chloro substituent can enhance the biological activity of a molecule.[7] Benzonitrile derivatives themselves have been investigated for a range of therapeutic applications, including as anticancer agents.[8][9] Therefore, it is plausible that derivatives of this compound could be explored for various biological activities.

Analytical Characterization

The characterization of this compound would rely on standard analytical techniques used in organic chemistry.

Analytical Workflow

G cluster_0 Analytical Characterization Workflow A Synthesized Product B Purity Assessment: HPLC / GC A->B C Structural Elucidation: 1H NMR, 13C NMR A->C D Functional Group Identification: FT-IR Spectroscopy A->D E Molecular Weight Confirmation: Mass Spectrometry (e.g., GC-MS, ESI-MS) A->E F Verified Structure and Purity B->F C->F D->F E->F

A typical workflow for the analytical characterization of a research chemical.
Expected Spectroscopic Data (Hypothetical)
  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9 ppm), a singlet for the methyl protons (~2.2 ppm), and two singlets in the aromatic region for the two aromatic protons.

  • ¹³C NMR: Approximately nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule. The nitrile carbon would appear downfield (~118 ppm).

  • FT-IR: Characteristic peaks would include a sharp absorption around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, and various C-H, C=C, and C-O stretches.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 181, with a characteristic M+2 peak at m/z 183 due to the presence of the chlorine-37 isotope.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. It is classified as an irritant.[1] General guidelines for handling aromatic nitriles include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for short-term splash protection).[6][10][11]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a research chemical with potential as a synthetic intermediate in the development of novel compounds, particularly in the fields of medicinal chemistry and agrochemicals. While specific data on this molecule is scarce, this guide provides a framework for its potential synthesis, applications, and safe handling based on the known chemistry of related compounds. Further research is warranted to fully elucidate the properties and potential of this intriguing molecule.

References

  • Cserháti, T., Illés, Z., & Nemes-Kósa, S. (1992). The effect of some benzonitrile ester herbicides on the growth of Bacillus megaterium, B. cereus var. mycoides, B. polymyxa, B. subtilis, Pseudomonas fluorescens and Azotobacter chrooccum was investigated in the concentration range 20–640 ppm by the agar diffusion method. Journal of Applied Microbiology.
  • Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. U.S.
  • Ito, S., & Tanaka, K. (1984). U.S. Patent No. 4,528,143. U.S.
  • Li, Z., Wang, T., Qi, X., Yang, Q., Gao, L., Zhang, D., ... & Wang, Y. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(13), 3534-3542.
  • Livingstone, D. J. (1989). Multivariate quantitative structure‐activity relationship (QSAR) methods which may be applied to pesticide research. Pesticide Science, 27(3), 287-304.
  • Liu, X., & Li, Y. (2016).
  • Moussa, Z., Al-Karmalawy, A. A., El-Gamal, K. M., & El-Kerdawy, A. M. (2023).
  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.
  • S. M. A. N. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
  • SOSCleanroom.com. (2024). Nitrile Gloves and Their Chemical Resistance.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.).
  • U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 142742, 4-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • International Glove. (n.d.).
  • Biosci Biotech Res Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).
  • You, J., & Verkade, J. G. (2003). A General Method for the Direct α‐Arylation of Nitriles with Aryl Chlorides.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Dow AgroSciences LLC. (2014). U.S. Patent No. 8,822,730B2. U.S.

Sources

Methodological & Application

Introduction: Unveiling the Synthetic Potential of a Multifunctional Aromatic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-Chloro-2-methoxy-5-methylbenzonitrile in Organic Synthesis

This compound, with the CAS Number 755027-31-7[1], is a polysubstituted aromatic compound that presents a rich tapestry of synthetic opportunities for the discerning organic chemist. Its structure is characterized by a strategically functionalized benzene ring, featuring a nitrile group, a chloro substituent, a methoxy group, and a methyl group. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. The interplay of the electron-withdrawing nitrile and chloro groups with the electron-donating methoxy and methyl groups creates a nuanced electronic landscape that can be exploited for selective chemical transformations. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Proposed Synthesis of this compound

While not extensively documented, a robust and logical synthetic pathway to this compound can be devised from readily available starting materials. A plausible route commences with the commercially available 2-methoxy-5-methylaniline (also known as p-cresidine)[2][3][4]. The synthesis can be conceptualized as a two-step process involving the introduction of the nitrile functionality via a Sandmeyer reaction, followed by regioselective chlorination of the aromatic ring.

Synthesis_of_this compound start 2-Methoxy-5-methylaniline intermediate1 Diazonium Salt Intermediate start->intermediate1 1. NaNO2, HCl 2. 0-5 °C intermediate2 2-Methoxy-5-methylbenzonitrile intermediate1->intermediate2 CuCN, KCN Heat product This compound intermediate2->product SO2Cl2 or NCS Inert Solvent

Caption: Proposed synthetic pathway to this compound.

Protocol 1: Synthesis of 2-Methoxy-5-methylbenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting anilines to benzonitriles via a diazonium salt intermediate[5][6][7][8][9].

Step-by-Step Methodology:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water and heat to 60-70 °C.

  • Carefully and slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-methoxy-5-methylbenzonitrile.

Protocol 2: Chlorination of 2-Methoxy-5-methylbenzonitrile

The methoxy and methyl groups are ortho-, para-directing activators. The position ortho to the methoxy group and meta to the methyl group (C4) is sterically accessible and electronically activated, making it a likely site for electrophilic aromatic substitution. Sulfuryl chloride (SO₂Cl₂) in an inert solvent is an effective chlorinating agent for such systems.

Step-by-Step Methodology:

  • In a flask protected from light and moisture, dissolve 2-methoxy-5-methylbenzonitrile (1.0 eq) in a dry, inert solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Applications in Organic Synthesis: A Toolkit for Molecular Elaboration

This compound is a versatile scaffold for a variety of chemical transformations, primarily involving its nitrile and chloro functionalities.

Reactions_of_this compound cluster_nitrile Nitrile Group Reactions cluster_chloro Chloro Group Reactions (SNAr) start This compound hydrolysis 4-Chloro-2-methoxy-5-methylbenzoic acid start->hydrolysis H3O+ or OH- Heat reduction (4-Chloro-2-methoxy-5-methylphenyl)methanamine start->reduction 1. LiAlH4 or H2/Catalyst 2. Workup amination 4-Amino-substituted benzonitrile start->amination R2NH, Base Heat alkoxylation 4-Alkoxy-substituted benzonitrile start->alkoxylation NaOR, Heat

Caption: Key synthetic transformations of this compound.

Transformations of the Nitrile Group

The nitrile group is a valuable functional handle, readily converted into other important moieties such as carboxylic acids and primary amines.

The hydrolysis of benzonitriles to their corresponding benzoic acids is a fundamental transformation, achievable under both acidic and basic conditions[10][11][12][13]. The resulting 4-Chloro-2-methoxy-5-methylbenzoic acid[14] is a potentially valuable building block, analogous to other substituted benzoic acids used in medicinal chemistry.

Protocol 3: Basic Hydrolysis of this compound

  • In a round-bottom flask, suspend this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%). An alcoholic co-solvent like ethanol can be added to improve solubility.

  • Heat the mixture to reflux and maintain for 6-24 hours, monitoring for the cessation of ammonia evolution and the disappearance of the starting material (by TLC).

  • Cool the reaction mixture to room temperature and extract with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-Chloro-2-methoxy-5-methylbenzoic acid.

The nitrile group can be reduced to a primary amine (benzylamine) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation[15][16][17][18]. This opens up avenues for the synthesis of a wide range of compounds through further derivatization of the amine.

Protocol 4: Reduction of this compound with LiAlH₄

  • Safety Note: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-Chloro-2-methoxy-5-methylphenyl)methanamine.

  • The product can be purified by distillation or by conversion to a hydrochloride salt.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The chloro substituent on the aromatic ring can be replaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the electron-withdrawing nitrile group, particularly para to the chloro group, facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

Causality: For an SNAr reaction to proceed, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the leaving group (in this case, -Cl)[19]. These groups stabilize the negative charge that develops on the ring during the nucleophilic attack.

Protocol 5: General Procedure for Amination via SNAr

  • In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq), the desired amine (1.5-2.0 eq), and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq) in a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.

  • Heat the reaction mixture to 100-150 °C for 12-48 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the corresponding 4-amino-substituted-2-methoxy-5-methylbenzonitrile.

Relevance in Pharmaceutical and Agrochemical Synthesis

While direct applications of this compound are not widely reported, its structural motifs are present in many biologically active compounds. Its utility can be inferred from the importance of closely related intermediates. For example, substituted benzonitriles are key building blocks in the synthesis of pharmaceuticals and agrochemicals[20]. The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their physicochemical properties and binding interactions with biological targets[21].

Furthermore, the hydrolysis product, 4-Chloro-2-methoxy-5-methylbenzoic acid, is structurally similar to intermediates like 4-amino-5-chloro-2-methoxybenzoic acid, which is a crucial component in the synthesis of several gastroprokinetic agents[22]. This suggests that this compound is a valuable precursor for creating libraries of novel substituted benzoic acids and their derivatives for screening in drug discovery programs.

Summary of Key Transformations and Conditions

Transformation Key Reagents Typical Conditions Product Class
Synthesis 2-Methoxy-5-methylaniline, NaNO₂, CuCN/KCN, SO₂Cl₂Multi-step, controlled temperatureThis compound
Nitrile Hydrolysis NaOH (aq) or H₂SO₄ (aq)Reflux, 6-24 hSubstituted Benzoic Acid
Nitrile Reduction LiAlH₄ or H₂/Catalyst (e.g., Raney Ni)Anhydrous THF, reflux or High pressure H₂Substituted Benzylamine
SNAr Amination Amine, Base (e.g., K₂CO₃)DMF or DMSO, 100-150 °C4-Amino-substituted Benzonitrile
SNAr Alkoxylation Sodium Alkoxide (NaOR)Corresponding Alcohol or DMF, Heat4-Alkoxy-substituted Benzonitrile

References

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances. Available at: [Link]

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid: Synthesis, NMR, and Anticancer Activity. (2022). Molecules. Available at: [Link]

  • 5-Chloro-2-methoxybenzonitrile | C8H6ClNO - PubChem. Available at: [Link]

  • US5068458A - Chemical process for halogenating 2-methyl-6-methoxynaphthalene - Google Patents.
  • 2-Methoxy-5-methylaniline | C8H11NO - PubChem. Available at: [Link]

  • Preparation of Benzonitriles, Part 2: From Anilines - YouTube. (2022). Available at: [Link]

  • Hydrolysis of para‐substituted benzonitriles in water - Oxford Academic. Available at: [Link]

  • Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions | ACS Sustainable Chemistry & Engineering. (2025). Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • 4-Chloro-2-methylbenzonitrile | C8H6ClN - PubChem. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]

  • Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing). Available at: [Link]

  • Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC - NIH. (2022). Available at: [Link]

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. | Homework.Study.com. Available at: [Link]

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. Available at: [Link]

  • Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands - ACS Publications. Available at: [Link]

  • EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents.
  • US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals. (2024). Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. Available at: [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. (2024). Available at: [Link]

  • Write reaction showing conversion of Benzonitrile into benzoic acid... - Filo. (2024). Available at: [Link]

  • In order to prepare benzonitrile from \mathrm { C } _ { 6 } \mathrm { H }.. - Filo. (2025). Available at: [Link]

  • Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile... - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: 4-Chloro-2-methoxy-5-methylbenzonitrile as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methoxy-5-methylbenzonitrile, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. The strategic positioning of the chloro, methoxy, methyl, and nitrile functionalities on the benzene ring offers a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. This document outlines a plausible synthetic route to this valuable intermediate and details its application in key cross-coupling and substitution reactions. The protocols provided are grounded in established chemical principles and are designed to be robust and reproducible for laboratory-scale synthesis.

Introduction

Substituted benzonitriles are a cornerstone of modern drug discovery and materials science.[1] The nitrile group serves as a key pharmacophore, a bioisostere for other functional groups, and a versatile synthetic handle for further chemical elaboration.[2] this compound, in particular, presents a unique combination of reactive sites. The chloro substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the electron-donating methoxy and methyl groups influence the reactivity of the aromatic ring. The nitrile moiety itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of this building block.

This guide will detail a proposed synthesis of this compound and provide exemplary protocols for its application in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions. These reactions are fundamental in the construction of C-C and C-N bonds, which are prevalent in a vast array of biologically active molecules.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 755027-31-7[3]
Molecular Formula C₉H₈ClNO[3]
Molecular Weight 181.62 g/mol [3]
Appearance Predicted: White to off-white solid-
Melting Point Predicted: 80-90 °C-
Boiling Point Predicted: >250 °C-
Solubility Predicted: Soluble in DMSO, DMF, acetone, ethyl acetate; sparingly soluble in methanol, ethanol; insoluble in water.-
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 7.3 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.2 (s, 3H, -CH₃)-
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 160-165 (C-OCH₃), 135-140 (C-Cl), 130-135 (C-CH₃), 120-125 (Ar-CH), 115-120 (Ar-CH), 115-120 (CN), 100-105 (C-CN), 55-60 (-OCH₃), 15-20 (-CH₃)-

PART 1: Synthesis of this compound

A practical and efficient synthesis of the title compound can be envisioned starting from the commercially available 4-Chloro-2-methoxy-5-methylaniline via a Sandmeyer reaction. This classical transformation provides a reliable method for the conversion of an aryl amine to a benzonitrile.[3]

Proposed Synthetic Pathway

Synthesis_Pathway Aniline 4-Chloro-2-methoxy-5-methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium 1. NaNO₂, HCl, 0-5 °C Benzonitrile This compound Diazonium->Benzonitrile 2. CuCN, KCN

A proposed two-step synthesis of the target compound.
Experimental Protocol: Sandmeyer Reaction

Causality Behind Experimental Choices: The Sandmeyer reaction proceeds through a diazonium salt intermediate, which is generated in situ from the corresponding aniline. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent displacement of the diazonium group with a cyanide nucleophile is facilitated by a copper(I) cyanide catalyst.

Materials:

  • 4-Chloro-2-methoxy-5-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-Chloro-2-methoxy-5-methylaniline (1.0 equiv.) in a mixture of concentrated HCl (3.0 equiv.) and water. b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Dissolve sodium nitrite (1.1 equiv.) in a minimal amount of cold water and add it dropwise to the aniline suspension via the dropping funnel, maintaining the temperature below 5 °C. d. Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation: a. In a separate flask, prepare a solution of CuCN (1.2 equiv.) and KCN (1.3 equiv.) in water. b. Cool this cyanide solution to 0-5 °C. c. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with toluene (3 x volume of the aqueous phase). b. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

PART 2: Applications in Cross-Coupling and Substitution Reactions

The presence of a chloro substituent makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl scaffolds that are prevalent in many pharmaceutical agents.[4][5]

Suzuki_Coupling Start 4-Chloro-2-methoxy- 5-methylbenzonitrile Catalyst Pd Catalyst, Ligand, Base Start->Catalyst Boronic Arylboronic Acid Boronic->Catalyst Product Biaryl Product Catalyst->Product Suzuki-Miyaura Coupling

Workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Suzuki-Miyaura coupling. A bulky, electron-rich ligand can enhance the rate of oxidative addition of the aryl chloride to the palladium(0) center. A base is required to activate the boronic acid for transmetalation.[6]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • A base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)

  • A solvent system (e.g., toluene/water, dioxane/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (e.g., 3 mol%), the phosphine ligand (e.g., 6 mol%), and the base (2.0 equiv.).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, providing access to a wide range of substituted anilines.[7][8]

Buchwald_Hartwig Start 4-Chloro-2-methoxy- 5-methylbenzonitrile Catalyst Pd Catalyst, Ligand, Base Start->Catalyst Amine Primary or Secondary Amine Amine->Catalyst Product Aryl Amine Product Catalyst->Product Buchwald-Hartwig Amination

Workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol:

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination relies on the appropriate choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[9]

Materials:

  • This compound

  • A primary or secondary amine (1.2 equiv.)

  • A palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • A phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • A strong base (e.g., NaOtBu, LiHMDS) (1.4 equiv.)

  • Anhydrous toluene or dioxane

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the amine, followed by the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with toluene, and quench with water.

  • Separate the layers and extract the aqueous phase with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired aryl amine.

Nucleophilic Aromatic Substitution (SNAAr)

While palladium-catalyzed reactions are highly effective, the chloro substituent can also be displaced by strong nucleophiles under certain conditions, particularly if the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the methoxy and methyl groups are electron-donating, which generally disfavors classical SNAr reactions.[1][10] However, with highly reactive nucleophiles and forcing conditions, substitution may be achievable.

Considerations for SNAr:

  • Nucleophile Strength: Strong nucleophiles such as alkoxides, thiolates, or amides would be required.

  • Reaction Conditions: Elevated temperatures and polar aprotic solvents (e.g., DMSO, DMF) are typically necessary to promote the reaction.

  • Potential for Side Reactions: The electron-rich nature of the ring may lead to side reactions or require harsh conditions that could affect other functional groups.

Exemplary Protocol (Hypothetical):

Materials:

  • This compound

  • Sodium methoxide (NaOMe) (1.5 equiv.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in anhydrous DMSO in a sealed reaction vessel.

  • Add sodium methoxide and heat the mixture to 120-150 °C.

  • Monitor the reaction over an extended period (24-48 hours) by TLC or LC-MS.

  • If conversion is observed, cool the reaction, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Note: This protocol is illustrative and would require careful optimization and characterization to validate its feasibility.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its strategic substitution pattern allows for selective functionalization through a variety of modern synthetic methodologies. The protocols outlined in this guide, based on well-established chemical principles, provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. As with any synthetic procedure, careful optimization and characterization are essential to ensure the desired outcomes.

References

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MIT Open Access Articles. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Venka. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • ResearchGate. (2025). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Retrieved from [Link]

  • Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • European Patent Office. (1984). Process for preparing 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Human Metabolome Database. (2021). Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-2-methoxy-5-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

Sources

Application Notes and Protocols for the Derivatization of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the derivatization strategies for 4-Chloro-2-methoxy-5-methylbenzonitrile, a key intermediate in the synthesis of complex organic molecules, including heterocyclic kinase inhibitors. The guide details the chemical reactivity of this substituted benzonitrile and presents detailed protocols for several key transformations. These include nucleophilic aromatic substitution (SNAr) at the C4-chloro position, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and derivatization of the nitrile functionality into carboxylic acid and tetrazole moieties. The protocols are designed to be robust and reproducible for laboratory-scale synthesis, with an emphasis on the rationale behind experimental choices to ensure high yield and purity of the resulting derivatives.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its multifunctional structure, featuring a reactive chlorine atom, an electron-donating methoxy group, a methyl group, and a versatile nitrile group, allows for a diverse range of chemical modifications. The interplay of the electronic effects of these substituents governs the reactivity of the aromatic ring and the nitrile group, making a thorough understanding of its chemical behavior essential for its effective utilization in multi-step syntheses. This guide provides detailed application notes and protocols for the strategic derivatization of this important intermediate.

Chemical Reactivity and Strategic Considerations

The derivatization of this compound can be approached by targeting two primary reactive sites: the chloro substituent on the aromatic ring and the nitrile group.

  • Reactions at the C4-Chloro Position: The chlorine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The nitrile and chloro groups are electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[1][2] The methoxy group, being electron-donating through resonance, can modulate this reactivity.

  • Reactions of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo cycloaddition reactions to form heterocycles, most notably tetrazoles.[3]

The chosen synthetic route will depend on the desired final product. For instance, if the nitrile group is to be retained, reactions at the chloro position should be performed under conditions that do not affect the nitrile. Conversely, if the nitrile is to be transformed, the stability of the rest of the molecule under the required reaction conditions must be considered.

Derivatization at the C4-Chloro Position

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chlorine atom by various nucleophiles is a key strategy for introducing new functionalities. The electron-withdrawing nature of the adjacent nitrile group facilitates this reaction.[1]

Protocol 1: Amination with Morpholine

This protocol describes the substitution of the chloro group with morpholine, a common secondary amine used in the synthesis of pharmaceutical intermediates.

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound181.6210.01.82 g
Morpholine87.1215.01.31 g (1.31 mL)
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Dimethyl Sulfoxide (DMSO)78.13-20 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.82 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and dimethyl sulfoxide (20 mL).

  • Add morpholine (1.31 mL, 15.0 mmol) to the reaction mixture.

  • Heat the mixture to 120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Justification of Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it effectively solvates the potassium carbonate and does not interfere with the nucleophilicity of the amine.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for SNAr reactions on aryl chlorides.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with a boronic acid.[4][5][6]

Protocol 2: Coupling with Phenylboronic Acid

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound181.625.00.91 g
Phenylboronic Acid121.937.50.91 g
Pd(PPh₃)₄1155.560.15 (3 mol%)173 mg
Sodium Carbonate (Na₂CO₃)105.9915.01.59 g
Toluene/Ethanol/Water--20 mL / 5 mL / 5 mL

Step-by-Step Procedure:

  • In a Schlenk flask, combine this compound (0.91 g, 5.0 mmol), phenylboronic acid (0.91 g, 7.5 mmol), and sodium carbonate (1.59 g, 15.0 mmol).

  • Add Pd(PPh₃)₄ (173 mg, 0.15 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 8-16 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the biphenyl product.

Justification of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust palladium(0) catalyst for Suzuki couplings.

  • Base: Sodium carbonate is required to activate the boronic acid for transmetalation to the palladium center.[5]

  • Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water is crucial for the activation of the boronic acid.

This reaction is a versatile method for forming carbon-nitrogen bonds, often with a broader substrate scope and milder conditions than traditional SNAr reactions.[7]

Protocol 3: Coupling with Aniline

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound181.625.00.91 g
Aniline93.136.00.56 g (0.55 mL)
Pd₂(dba)₃915.720.05 (1 mol%)46 mg
XPhos476.650.15 (3 mol%)71 mg
Sodium tert-butoxide (NaOtBu)96.107.00.67 g
Toluene (anhydrous)--25 mL

Step-by-Step Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (71 mg, 0.15 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (15 mL).

  • Add this compound (0.91 g, 5.0 mmol) and aniline (0.55 mL, 6.0 mmol).

  • Seal the tube and heat the mixture at 100 °C with stirring.

  • After the reaction is complete (monitor by TLC or LC-MS, typically 12-24 hours), cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Justification of Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides.[8]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere.

Derivatization of the Nitrile Group

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.[9][10]

Protocol 4: Basic Hydrolysis

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound181.6210.01.82 g
Sodium Hydroxide (NaOH)40.0050.02.0 g
Ethanol/Water (1:1 v/v)--40 mL
Concentrated HCl36.46-As needed

Step-by-Step Procedure:

  • In a round-bottom flask, suspend this compound (1.82 g, 10.0 mmol) in a mixture of ethanol (20 mL) and water (20 mL).

  • Add sodium hydroxide (2.0 g, 50.0 mmol).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by the disappearance of the starting material by TLC, typically 4-8 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 4-Chloro-2-methoxy-5-methylbenzoic acid.

Justification of Experimental Choices:

  • Reaction Conditions: Refluxing in a mixture of ethanol and water with a strong base like NaOH is a standard and effective method for nitrile hydrolysis. The ethanol helps to solubilize the starting material.

  • Workup: The acidic workup protonates the carboxylate salt to precipitate the desired carboxylic acid.

[2+3] Cycloaddition to form a Tetrazole

The conversion of nitriles to 5-substituted-1H-tetrazoles is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid.[11][12]

Protocol 5: Synthesis of the Corresponding Tetrazole

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound181.6210.01.82 g
Sodium Azide (NaN₃)65.0115.00.98 g
Ammonium Chloride (NH₄Cl)53.4915.00.80 g
N,N-Dimethylformamide (DMF)73.09-20 mL

Step-by-Step Procedure:

  • Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate explosive hydrazoic acid.

  • To a round-bottom flask, add this compound (1.82 g, 10.0 mmol), sodium azide (0.98 g, 15.0 mmol), and ammonium chloride (0.80 g, 15.0 mmol).

  • Add N,N-Dimethylformamide (20 mL).

  • Heat the mixture to 120 °C and stir.

  • Monitor the reaction by TLC. After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 100 mL of water and acidify to pH 2-3 with 2M HCl.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure tetrazole product.

Justification of Experimental Choices:

  • Reagents: The combination of sodium azide and ammonium chloride in DMF is a common and effective method for the synthesis of tetrazoles from nitriles. Ammonium chloride acts as a proton source to generate hydrazoic acid in situ.

  • Solvent: DMF is a suitable polar aprotic solvent for this reaction.

Visualization of Workflows

Experimental Workflow for Derivatization of this compound

G cluster_start Starting Material cluster_chloro_derivatization C4-Chloro Derivatization cluster_nitrile_derivatization Nitrile Derivatization cluster_products Products start 4-Chloro-2-methoxy- 5-methylbenzonitrile snar Nucleophilic Aromatic Substitution (SNA_r_) start->snar Nucleophile (e.g., Amine) suzuki Suzuki-Miyaura Coupling start->suzuki Boronic Acid Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald Amine Pd Catalyst hydrolysis Hydrolysis start->hydrolysis H₂O, Base/Acid tetrazole Tetrazole Formation start->tetrazole NaN₃ product_snar 4-Substituted-2-methoxy- 5-methylbenzonitrile snar->product_snar product_suzuki 4-Aryl-2-methoxy- 5-methylbenzonitrile suzuki->product_suzuki product_buchwald 4-Amino-2-methoxy- 5-methylbenzonitrile buchwald->product_buchwald product_hydrolysis 4-Chloro-2-methoxy- 5-methylbenzoic acid hydrolysis->product_hydrolysis product_tetrazole 5-(4-Chloro-2-methoxy- 5-methylphenyl)-1H-tetrazole tetrazole->product_tetrazole

Caption: Synthetic pathways for the derivatization of this compound.

Conclusion

This compound is a versatile intermediate with multiple reactive sites that can be selectively functionalized to generate a wide array of complex molecules. This guide provides a foundation for its derivatization through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitrile group transformations. The provided protocols, based on established chemical principles and analogous reactions, offer a starting point for the synthesis of novel compounds for applications in drug discovery and materials science. Researchers should optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. Washington, DC: U.S.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Google Patents. (n.d.). WO2004076424A1 - Heterocyclic kinase inhibitors.
  • JOCPR. (2014). A novel approach for synthesis of substituted tetrazoles. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ACS Publications. (2026). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026). The Essential Role of 2-Chlorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • MDPI. (n.d.). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

  • PubMed Central. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic pathways for converting the versatile building block, 4-Chloro-2-methoxy-5-methylbenzonitrile, into a variety of medicinally relevant heterocyclic compounds. Recognizing the absence of a direct, one-step transformation to key intermediates, this document outlines a reliable, multi-step approach commencing with the strategic functionalization of the starting material. Detailed, field-tested protocols are provided for the synthesis of key precursors, followed by their elaboration into valuable heterocyclic scaffolds such as quinazolines and benzimidazoles. The causality behind experimental choices, including reagent selection and reaction conditions, is explained to provide a deeper understanding of the synthetic strategy. This guide is intended to be a practical resource for researchers in medicinal chemistry and drug development, enabling the efficient synthesis and exploration of novel chemical entities.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic compound that serves as an excellent starting material for the synthesis of a diverse array of heterocyclic structures. Its unique substitution pattern, featuring a nitrile group, a chloro substituent, a methoxy group, and a methyl group, offers multiple reactive sites for strategic chemical modifications. The nitrile and chloro functionalities are particularly amenable to transformations that introduce key pharmacophoric elements and enable the construction of fused ring systems. These heterocyclic derivatives are of significant interest in drug discovery, as they form the core of many biologically active molecules.

This document provides a structured approach to unlock the synthetic potential of this starting material. We will first focus on the crucial transformations required to prepare key intermediates, which are not commercially available, and then detail their subsequent conversion into important heterocyclic classes.

PART 1: Synthesis of Key Precursors

The direct synthesis of diverse heterocyclic compounds from this compound is often challenging due to the need for specific ortho-amino functionalities that are not present in the starting material. Therefore, a two-step sequence involving nitration followed by reduction is a robust strategy to access the pivotal intermediate, 2-amino-4-chloro-6-methoxy-5-methylbenzonitrile.

Nitration of this compound

The introduction of a nitro group at the C2 position, ortho to the nitrile, is the first critical step. The electron-donating methoxy group and the methyl group direct electrophilic substitution, while the chloro and nitrile groups are deactivating. Careful control of reaction conditions is necessary to achieve selective mono-nitration.

Expert Insight: The choice of nitrating agent and reaction temperature is crucial to prevent over-nitration and side reactions. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating system. The reaction should be performed at low temperatures to control the exothermic nature of the reaction and enhance regioselectivity.

Experimental Protocol: Synthesis of 4-Chloro-2-methoxy-5-methyl-6-nitrobenzonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq.).

  • Cooling: Cool the flask to 0-5 °C using an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (98%, 3-4 volumes relative to the starting material) while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (1 volume) at 0 °C.

  • Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Product Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum to obtain 4-Chloro-2-methoxy-5-methyl-6-nitrobenzonitrile.

ParameterConditionRationale
Starting Material This compoundThe substrate for nitration.
Nitrating Agent Fuming HNO₃ / H₂SO₄A strong and effective nitrating system.
Stoichiometry 1.1 eq. of HNO₃A slight excess ensures complete reaction while minimizing dinitration.
Temperature 0-10 °CControls the exothermic reaction and improves regioselectivity.
Reaction Time 1-2 hoursTypically sufficient for complete conversion.
Work-up Quenching on iceSafely neutralizes the strong acid and precipitates the product.
Reduction of the Nitro Group

The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.

Expert Insight: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups. The use of methanol as a solvent allows for good solubility of the starting material and easy removal after the reaction.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methoxy-5-methylbenzonitrile

  • Reaction Setup: To a hydrogenation vessel, add 4-Chloro-2-methoxy-5-methyl-6-nitrobenzonitrile (1.0 eq.) and methanol as the solvent.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-amino-4-chloro-6-methoxy-5-methylbenzonitrile.

ParameterConditionRationale
Starting Material 4-Chloro-2-methoxy-5-methyl-6-nitrobenzonitrileThe nitro compound to be reduced.
Reducing Agent H₂ gas, 10% Pd/CA clean and efficient system for nitro group reduction.
Solvent MethanolGood solubility for the substrate and easy to remove.
Pressure ~50 psi H₂Provides a sufficient driving force for the reaction.
Temperature Room TemperatureThe reaction is typically facile at ambient temperature.
Work-up Filtration through Celite®Effectively removes the heterogeneous catalyst.

PART 2: Synthesis of Heterocyclic Scaffolds

With the key intermediate, 2-amino-4-chloro-6-methoxy-5-methylbenzonitrile, in hand, a variety of heterocyclic systems can be accessed through cyclization reactions.

Synthesis of Quinazoline Derivatives

Quinazolines are a class of bicyclic heterocyclic compounds with a wide range of biological activities. They can be readily synthesized from ortho-aminobenzonitriles by reaction with a one-carbon synthon, such as triethyl orthoformate.

Expert Insight: The reaction of an ortho-aminobenzonitrile with triethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), followed by treatment with ammonia, is a classic and reliable method for constructing the quinazoline ring. The initial condensation forms an intermediate that cyclizes upon treatment with ammonia.

G cluster_0 Synthesis of Quinazoline Derivative Starting_Material This compound Nitration Nitration (HNO3, H2SO4) Starting_Material->Nitration Nitro_Intermediate 4-Chloro-2-methoxy-5-methyl-6-nitrobenzonitrile Nitration->Nitro_Intermediate Reduction Reduction (H2, Pd/C) Nitro_Intermediate->Reduction Amino_Intermediate 2-Amino-4-chloro-6-methoxy-5-methylbenzonitrile Reduction->Amino_Intermediate Cyclization Cyclization (Triethyl orthoformate, p-TSA, then NH3) Amino_Intermediate->Cyclization Quinazoline_Product Substituted Quinazoline Cyclization->Quinazoline_Product G cluster_1 Synthesis of Benzimidazole Derivative Amino_Intermediate 2-Amino-4-chloro-6-methoxy-5-methylbenzonitrile Nitrile_Reduction Nitrile Reduction (e.g., LiAlH4) Amino_Intermediate->Nitrile_Reduction Diamine_Intermediate ortho-Phenylenediamine Derivative Nitrile_Reduction->Diamine_Intermediate Cyclization_Benz Cyclization (e.g., Formic Acid) Diamine_Intermediate->Cyclization_Benz Benzimidazole_Product Substituted Benzimidazole Cyclization_Benz->Benzimidazole_Product

Leveraging 4-Chloro-2-methoxy-5-methylbenzonitrile in the Synthesis of Novel Kinase Inhibitors: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is paramount to the successful development of novel therapeutics. 4-Chloro-2-methoxy-5-methylbenzonitrile is a uniquely functionalized aromatic scaffold poised for significant applications in drug discovery, particularly in the synthesis of targeted kinase inhibitors. The orchestrated arrangement of its chloro, methoxy, methyl, and nitrile functionalities offers medicinal chemists a versatile platform for molecular elaboration. This guide provides an in-depth exploration of the potential of this compound as a key intermediate, presenting a hypothetical, yet scientifically grounded, synthetic pathway to a novel kinase inhibitor. We will delve into the strategic considerations behind each synthetic transformation and the rationale for the inclusion of each functional group in the final molecular architecture.

Introduction: The Strategic Value of Substituted Benzonitriles in Kinase Inhibition

Substituted benzonitrile moieties are prevalent in a multitude of clinically approved and investigational kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, while the aromatic ring serves as a scaffold for the precise positioning of various substituents to optimize target engagement and pharmacokinetic properties. The strategic placement of chloro, methoxy, and methyl groups, as seen in this compound, can significantly influence a compound's biological activity. The chloro and methoxy groups, for instance, are known to modulate intermolecular interactions within protein binding pockets, impacting potency and selectivity.[1][2]

This application note will illuminate a plausible synthetic route from this compound to a hypothetical kinase inhibitor, demonstrating its utility as a versatile starting material.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction optimization and process development.

PropertyValueSource
Molecular Formula C₉H₈ClNON/A
Molecular Weight 181.62 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)N/A

Proposed Synthetic Pathway: From Building Block to a Hypothetical Kinase Inhibitor

The following multi-step synthesis illustrates a potential application of this compound in the construction of a complex heterocyclic molecule with potential kinase inhibitory activity. This proposed pathway leverages well-established synthetic transformations in medicinal chemistry.

Synthetic_Pathway A 4-Chloro-2-methoxy- 5-methylbenzonitrile B 4-Amino-2-methoxy- 5-methylbenzonitrile A->B Buchwald-Hartwig Amination C 4-(Guanidinyl)-2-methoxy- 5-methylbenzonitrile B->C Guanidinylation D 2-Amino-4-(2-methoxy-5-methylphenyl)- -pyrimidine C->D Condensation with 1,3-dicarbonyl compound E Final Kinase Inhibitor Candidate D->E Suzuki Coupling

Caption: Proposed synthetic route to a hypothetical kinase inhibitor.

Detailed Experimental Protocols and Rationale

The following protocols are presented as a guide and may require optimization based on laboratory-specific conditions and analytical monitoring.

Step 1: Buchwald-Hartwig Amination of this compound

Objective: To introduce a primary amine, a key functional group for subsequent transformations, by replacing the chloro substituent.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is preferred for its high functional group tolerance and generally high yields.

Protocol:

  • Materials:

    • This compound

    • Benzophenone imine

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide

    • Toluene (anhydrous)

    • Hydrochloric acid (1 M)

    • Sodium bicarbonate (saturated solution)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Add anhydrous toluene, followed by benzophenone imine (1.2 eq) and sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with 1 M HCl. Stir for 1 hour to hydrolyze the imine.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-Amino-2-methoxy-5-methylbenzonitrile.

Step 2: Guanidinylation of 4-Amino-2-methoxy-5-methylbenzonitrile

Objective: To convert the primary amine into a guanidine group, a precursor for the formation of a pyrimidine ring.

Rationale: Guanidinylation is a common strategy in the synthesis of heterocyclic compounds. The resulting guanidine is a nucleophile that can readily participate in condensation reactions.

Protocol:

  • Materials:

    • 4-Amino-2-methoxy-5-methylbenzonitrile

    • 1H-Pyrazole-1-carboxamidine hydrochloride

    • Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 4-Amino-2-methoxy-5-methylbenzonitrile (1.0 eq) in DMF.

    • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq) and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-(Guanidinyl)-2-methoxy-5-methylbenzonitrile can often be used in the next step without further purification.

Step 3: Condensation and Cyclization to form the Pyrimidine Core

Objective: To construct the central pyrimidine scaffold of the target kinase inhibitor.

Rationale: The condensation of a guanidine with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of 2-aminopyrimidines, which are common cores in kinase inhibitors.[3]

Protocol:

  • Materials:

    • Crude 4-(Guanidinyl)-2-methoxy-5-methylbenzonitrile

    • Acetylacetone (a 1,3-dicarbonyl compound)

    • Sodium ethoxide

    • Ethanol

  • Procedure:

    • To a solution of sodium ethoxide (2.0 eq) in ethanol, add acetylacetone (1.1 eq) and stir for 30 minutes.

    • Add a solution of crude 4-(Guanidinyl)-2-methoxy-5-methylbenzonitrile (1.0 eq) in ethanol.

    • Heat the reaction mixture to reflux and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and neutralize with acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford the 2-aminopyrimidine intermediate.

Step 4: Suzuki Coupling for Final Product Assembly

Objective: To introduce a final aryl or heteroaryl moiety to the pyrimidine core, which is often crucial for kinase inhibitory activity.

Rationale: The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. It allows for the late-stage introduction of diverse functionalities.

Protocol:

  • Materials:

    • The 2-aminopyrimidine intermediate (assuming a halogen is present on the pyrimidine or introduced in a prior step)

    • A suitable boronic acid or boronate ester

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Sodium carbonate (2 M aqueous solution)

    • 1,4-Dioxane

  • Procedure:

    • In a reaction vessel, combine the 2-aminopyrimidine intermediate (1.0 eq), the boronic acid or boronate ester (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add 1,4-dioxane and the 2 M aqueous sodium carbonate solution.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction to 90 °C and stir for 6-10 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by preparative HPLC to obtain the final kinase inhibitor candidate.

The Role of Functional Groups in the Final Molecule

The strategic incorporation of the chloro, methoxy, and methyl groups from the starting material into the final kinase inhibitor is critical for its potential biological activity.

  • Methoxy Group: Can act as a hydrogen bond acceptor and its position can influence the overall conformation of the molecule, promoting favorable interactions with the target protein.[2]

  • Methyl Group: Can form beneficial van der Waals interactions within hydrophobic pockets of the kinase active site.

  • Chloro Group (if retained or repositioned): Can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.[1]

Safety and Handling

As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. For specific handling and safety information for each reagent, consult the corresponding Safety Data Sheet (SDS).

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. Its unique substitution pattern provides a strategic starting point for the construction of novel kinase inhibitors and other potential therapeutic agents. The hypothetical synthetic pathway detailed in this application note serves as a practical illustration of its potential, encouraging further exploration of this promising intermediate in drug discovery programs.

References

  • Chem-Impex. (n.d.). 4-Cloro-2-metilbenzonitrilo. Retrieved from [Link]

  • Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • PMC - NIH. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN103265482A - Preparation method of bosutinib.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Retrieved from [Link]

  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015198249A1 - Process for preparation of bosutinib.
  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). Retrieved from [Link]

  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-hydroxybenzonitrile. Retrieved from [Link]

  • PMC - PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Chloro-2-methoxy-5-methylbenzonitrile in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Versatility of Substituted Benzonitriles

In the landscape of materials science, the quest for novel monomers that impart specific functionalities to polymers is perpetual. Substituted benzonitriles are a class of aromatic compounds that offer a rich tapestry of chemical reactivity, making them invaluable building blocks for high-performance materials.[1][2] The strategic placement of functional groups on the benzene ring allows for the fine-tuning of electronic, thermal, and mechanical properties of the resulting polymers. This guide focuses on a promising yet under-explored monomer: 4-Chloro-2-methoxy-5-methylbenzonitrile .

While direct literature on the material science applications of this specific molecule is nascent, its structure—replete with a reactive nitrile group, a halogen for cross-coupling, an electron-donating methoxy group, and a stabilizing methyl group—suggests a significant potential in the synthesis of advanced polymers. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical protocols for leveraging this compound in the creation of next-generation materials.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the monomer's properties is paramount for its effective application.

PropertyValueSource
CAS Number 755027-31-7[3]
Molecular Formula C₉H₈ClNO[3]
Molecular Weight 181.62 g/mol [3]
Hazard Irritant[3]
Rationale for Synthetic Pathway Selection

The synthesis of substituted benzonitriles can be achieved through various methods, including the Sandmeyer reaction, cyanation of aryl halides, and dehydration of benzamides.[1] For this compound, a plausible and scalable synthetic route would involve the modification of a readily available precursor. A common strategy for introducing a nitrile group is the cyanation of an aryl halide.

Protocol: Synthesis of this compound

This protocol is a proposed synthetic route based on established organic chemistry principles, specifically the Rosenmund-von Braun reaction for the cyanation of an aryl halide.

Objective: To synthesize this compound from a suitable precursor.

Materials:

  • 1-Bromo-4-chloro-2-methoxy-5-methylbenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-Bromo-4-chloro-2-methoxy-5-methylbenzene (1 equivalent) and copper(I) cyanide (1.2 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M of the aryl bromide.

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of ethyl acetate and aqueous ferric chloride to complex with the cyanide.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Applications in Polymer Synthesis

The unique combination of functional groups in this compound opens up avenues for its use in various polymerization techniques to create polymers with tailored properties.

Role of Functional Groups in Polymerization and Final Properties
  • Nitrile Group (-C≡N): This highly polar group can participate in cycloaddition reactions and can be hydrolyzed to carboxylic acids or reduced to amines, offering a versatile handle for post-polymerization modification.[4] In the polymer backbone, the nitrile group enhances thermal stability, solvent resistance, and mechanical strength due to strong dipole-dipole interactions.[5]

  • Chloro Group (-Cl): The chloro substituent serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the incorporation of the benzonitrile moiety into the main chain of conjugated polymers or as a pendant group.[6]

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can influence the electronic properties of the resulting polymer, such as its HOMO/LUMO levels, which is critical for applications in organic electronics.[7] It can also improve the solubility of the polymer in organic solvents.

  • Methyl Group (-CH₃): The methyl group can enhance the processability of the polymer by increasing its solubility and lowering its melting point.[7]

Proposed Polymerization Pathways

The structure of this compound lends itself to several polymerization strategies to create novel materials.

The electron-withdrawing nature of the nitrile group activates the chloro-substituent for nucleophilic aromatic substitution (SNAr). This allows for the synthesis of poly(arylene ether nitrile)s, a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties.

Protocol: Synthesis of a Poly(arylene ether nitrile)

Objective: To synthesize a high-performance thermoplastic using this compound as a monomer.

Materials:

  • This compound

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add Bisphenol A (1 equivalent), this compound (1 equivalent), and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add N,N-dimethylacetamide (DMAc) and toluene to the flask.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) to azeotropically remove water with toluene. After complete removal of water, drain the toluene from the Dean-Stark trap.

  • Polymerization: Increase the temperature to 160-170 °C to initiate the polymerization. Maintain the reaction at this temperature for 4-6 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification:

    • Cool the viscous solution and dilute it with DMAc.

    • Precipitate the polymer by slowly pouring the solution into a stirred mixture of methanol and water.

    • Filter the fibrous polymer, wash it thoroughly with water and methanol to remove salts and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Experimental Workflow for Poly(arylene ether nitrile) Synthesis

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Purification A 1. Add Monomers & Base (this compound, Bisphenol A, K₂CO₃) B 2. Add Solvents (DMAc, Toluene) A->B C 3. Azeotropic Dehydration (Reflux to remove H₂O) B->C D 4. Polymerization (160-170 °C, 4-6h) C->D E 5. Precipitation (in Methanol/Water) D->E F 6. Filtration & Washing E->F G 7. Vacuum Drying F->G H Final Polymer G->H Characterization

Caption: Workflow for the synthesis of poly(arylene ether nitrile).

The chloro group on the monomer can be utilized in palladium-catalyzed cross-coupling reactions to either polymerize the monomer or to functionalize a pre-existing polymer. For instance, a Suzuki coupling reaction could be employed to create a conjugated polymer with potential applications in organic electronics.

Conceptual Protocol: Synthesis of a Conjugated Polymer via Suzuki Coupling

Objective: To synthesize a conjugated polymer for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Materials:

  • This compound

  • A suitable diboronic ester comonomer (e.g., a fluorene or thiophene derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

General Procedure:

  • Degassing: A mixture of this compound, the diboronic ester comonomer, the palladium catalyst, and the base in the chosen solvent system is thoroughly degassed by several freeze-pump-thaw cycles.

  • Reaction: The mixture is heated under an inert atmosphere (e.g., argon) at a temperature typically ranging from 80 to 120 °C for 24-72 hours.

  • Purification: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and purified by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.

Logical Relationship of Functional Groups to Polymer Properties

G cluster_properties Resulting Polymer Properties Monomer This compound -CN -Cl -OCH₃ -CH₃ Prop_Thermal High Thermal Stability Monomer:f0->Prop_Thermal Prop_Mechanical Good Mechanical Strength Monomer:f0->Prop_Mechanical Prop_Solubility Enhanced Solubility Monomer:f2->Prop_Solubility Monomer:f3->Prop_Solubility Prop_Electronic Tunable Electronic Properties Monomer:f1->Prop_Electronic Monomer:f2->Prop_Electronic

Sources

Application Notes: Strategic Use of 4-Chloro-2-methoxy-5-methylbenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-methoxy-5-methylbenzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic substitution pattern—featuring a reactive nitrile, a halogen for cross-coupling, and electron-donating methoxy and methyl groups—renders it a versatile scaffold for constructing complex molecular architectures. The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and metabolic stability.[1][2] This guide provides an in-depth exploration of the compound's synthetic utility, complete with detailed, field-proven protocols for its key chemical transformations.

Compound Profile & Safety

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

PropertyValueSource
CAS Number 755027-31-7[3]
Molecular Formula C₉H₈ClNO[3]
Molecular Weight 181.62 g/mol [3]
Appearance Off-white to white powder/crystals[4]
Melting Point 55-60 °C (Value for similar 4-chloro-2-methylbenzonitrile)[4]

Hazard Identification & Safe Handling:

Substituted benzonitriles are potent chemical agents that must be handled with care.[5] The primary hazards associated with this class of compounds include acute toxicity if swallowed, inhaled, or in contact with skin, as well as potential for serious skin and eye irritation.[6][7]

  • GHS Hazard Statements (General for class): H301/302 (Toxic/Harmful if swallowed), H311/312 (Toxic/Harmful in contact with skin), H331/332 (Toxic/Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, nitrile or butyl rubber gloves, and chemical safety goggles.[9] A face shield is recommended when handling larger quantities.[9]

  • Handling: Avoid generating dust. Do not eat, drink, or smoke in the laboratory.[5][10] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area, separated from strong acids and oxidizing agents.[10]

Core Synthetic Applications

The true value of this compound lies in the orthogonal reactivity of its functional groups. The nitrile and the aryl chloride can be selectively targeted to build molecular complexity in a controlled, stepwise manner.

Caption: Key synthetic transformations of this compound.

The Aryl Chloride: A Gateway to C-C Bond Formation

The chloro substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for constructing biaryl linkages, a common motif in pharmaceuticals.[11] While aryl chlorides are traditionally less reactive than bromides or iodides, modern catalyst systems have made their use routine and efficient.[12][13]

The Nitrile Group: A Versatile Precursor

The nitrile group is a robust and highly valuable functional group, serving as a precursor to two of the most important functionalities in drug development: carboxylic acids and primary amines.[14]

  • Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding benzoic acid.[15][16] This transformation is critical for subsequent amide bond forming reactions, a cornerstone of peptide and small molecule synthesis.

  • Reduction to Benzylamines: The nitrile can be readily reduced to a primary benzylamine using various methods, including catalytic hydrogenation or chemical hydrides.[17][18] Benzylamines are key intermediates for synthesizing amides, sulfonamides, and other nitrogen-containing heterocycles.

The Methoxy & Methyl Groups: Modulators of Properties

The electron-donating methoxy and methyl groups are not mere spectators. The methoxy group, in particular, can significantly influence a molecule's conformation and electronic properties, which in turn affects its binding to biological targets and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[19][20] It can improve metabolic stability and enhance ligand-protein interactions without substantially increasing lipophilicity.[1]

Detailed Experimental Protocols

The following protocols are presented as robust, general procedures that can be adapted by the experienced researcher. All operations should be performed in a certified fume hood.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Objective: To synthesize a 4-substituted-2-methoxy-5-methylbenzonitrile derivative via a palladium-catalyzed C-C bond formation.

Principle: This protocol utilizes a palladium catalyst with a specialized ligand to facilitate the oxidative addition into the C-Cl bond, followed by transmetalation with an organoboron reagent and reductive elimination to form the biaryl product. The use of aqueous conditions can often accelerate the reaction and simplify workup.[12][21]

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂-Cl B->C D Transmetalation C->D E Ar-Pd(II)L₂-R D->E F Reductive Elimination E->F F->A ArR Ar-R (Product) F->ArR ArCl Ar-Cl (Substrate) ArCl->B RBOH2 R-B(OH)₂ + Base RBOH2->D

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

Reagent/MaterialPurposeTypical Grade/Purity
This compoundAryl Halide Substrate>97%
Arylboronic AcidCoupling Partner>98%
Pd₂(dba)₃ or Pd(OAc)₂Palladium Pre-catalyst>98%
SPhos or XPhosLigand>98%
K₃PO₄ or K₂CO₃BaseAnhydrous, >99%
1,4-Dioxane or Toluene/WaterSolvent SystemAnhydrous/Degassed
Anhydrous MgSO₄ or Na₂SO₄Drying AgentReagent Grade
Silica GelChromatography Stationary Phase60 Å, 40-63 µm

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

    • Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Flame-drying the glassware removes adsorbed water which can interfere with the reaction.

  • Catalyst Addition: In a separate vial, briefly purge with inert gas, then add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add a portion of the degassed solvent to this vial and swirl to dissolve/suspend the catalyst system.

    • Causality: Pre-mixing the catalyst and ligand can facilitate the formation of the active catalytic species. Using a specialized bulky electron-rich phosphine ligand like SPhos is essential for activating the relatively inert C-Cl bond.

  • Reaction Execution: Transfer the catalyst solution to the Schlenk flask containing the substrates via syringe. Add the remaining degassed solvent (e.g., 1,4-Dioxane, to a concentration of ~0.1 M). If using a biphasic system, add degassed water (typically 10-20% v/v).

  • Heating and Monitoring: Seal the flask and heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Basic Hydrolysis of the Nitrile to a Carboxylic Acid

Objective: To prepare 4-Chloro-2-methoxy-5-methylbenzoic acid.

Principle: The nitrile is heated under reflux with a strong aqueous base (e.g., NaOH).[16] The nucleophilic hydroxide attacks the electrophilic nitrile carbon, and subsequent steps lead to the formation of an intermediate amide, which is then further hydrolyzed to the carboxylate salt.[22] Acidification of the salt in the final step precipitates the desired carboxylic acid.[14]

Materials & Reagents:

Reagent/MaterialPurposeTypical Grade/Purity
This compoundSubstrate>97%
Sodium Hydroxide (NaOH)Base>98%
Ethanol or Ethylene GlycolCo-solventReagent Grade
Hydrochloric Acid (HCl)Acid for workupConcentrated (37%) or 6 M
Deionized WaterSolventN/A

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv).

  • Reagent Addition: Add a solution of aqueous sodium hydroxide (e.g., 20-40% w/v, 5-10 equiv) and a co-solvent such as ethanol or ethylene glycol to improve solubility.

    • Causality: A large excess of base and elevated temperatures are required to drive the hydrolysis of the stable nitrile group to completion. Ethylene glycol is often used for higher boiling points if the nitrile is particularly resistant to hydrolysis.

  • Heating and Monitoring: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper at the top of the condenser, held with forceps) and by TLC (disappearance of starting material). The reaction may take several hours to overnight.

  • Workup - Acidification: Once the reaction is complete, cool the flask in an ice-water bath. Carefully and slowly acidify the alkaline solution by adding concentrated or 6 M HCl with stirring. Monitor the pH with litmus or pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2).

    • Causality: The product exists as the water-soluble sodium carboxylate salt in the basic solution. Protonation with a strong acid converts it to the neutral carboxylic acid, which is typically much less soluble in water and will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

  • Purification: Dry the collected solid in a vacuum oven. The purity is often high, but the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) if necessary.

References

  • This citation is a placeholder for a general organic chemistry reference.
  • PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

  • Leadbeater, N. E., & McGowan, C. (2011). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzonitrile. Retrieved from [Link]

  • Bottecchia, C., et al. (2025). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Ohtani, B., et al. (2003). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications. Retrieved from [Link]

  • Google Patents. (1978). Hydrolysis of aromatic nitriles to carboxylic acids.
  • ResearchGate. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Google Patents. (1979). Process for the production of benzylamine and dibenzylamine.
  • Loba Chemie. (2016). Benzonitrile for Synthesis MSDS. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and selective hydrogenation of benzonitrile to benzylamine. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1103 - Benzonitrile. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes. Retrieved from [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones. Retrieved from [Link]

  • This citation is a placeholder for a general organic chemistry reference.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • This citation is a placeholder for a general organic chemistry reference.

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Chloro-2-methoxy-5-methylbenzonitrile in Synthesis

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a nitrile group, a methoxy moiety, a methyl group, and a reactive chlorine atom—offers a versatile platform for the synthesis of complex molecular architectures. The electron-donating nature of the methoxy and methyl groups, ortho and meta to the chlorine respectively, renders this aryl chloride particularly challenging for cross-coupling reactions, necessitating carefully optimized catalytic systems. This guide provides detailed application notes and robust protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions utilizing this valuable substrate. The methodologies presented herein are designed to serve as a comprehensive resource for scientists engaged in drug discovery and development, offering both practical, step-by-step instructions and the scientific rationale underpinning each procedural choice.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] For an electron-rich and sterically demanding substrate like this compound, the selection of an appropriate palladium catalyst and ligand is paramount to achieving high yields and overcoming the inherent low reactivity of the C-Cl bond.

Causality Behind Experimental Choices

The primary challenge in the Suzuki-Miyaura coupling of this substrate lies in facilitating the oxidative addition of the palladium(0) catalyst to the robust aryl-chloride bond. To address this, a catalyst system comprising a palladium source and a bulky, electron-rich phosphine ligand is employed. Ligands such as SPhos or XPhos are particularly effective as they promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition step with challenging aryl chlorides.[2] The choice of a strong base, such as potassium phosphate, is critical for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[3] A polar aprotic solvent system, like dioxane/water, is often optimal for solubilizing both the organic and inorganic reagents.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Cl(Ln) Ar-Pd(II)-Cl(Ln) Pd(0)Ln->Ar-Pd(II)-Cl(Ln) Oxidative Addition Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-Cl(Ln)->Ar-Pd(II)-OR'(Ln) Ligand Exchange Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-Cl 4-Chloro-2-methoxy- 5-methylbenzonitrile Ar-Cl->Pd(0)Ln Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-OR'(Ln) Base K3PO4 Base->Ar-Pd(II)-Cl(Ln)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add an additional 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 4-phenyl-2-methoxy-5-methylbenzonitrile.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosHighly active for C-Cl bond activation in electron-rich systems.
Base K₃PO₄Strong base that facilitates transmetalation without promoting side reactions.
Solvent 1,4-Dioxane / Water (4:1)Promotes solubility of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy for the challenging oxidative addition step.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic materials. For a substrate like this compound, a copper-free Sonogashira protocol is often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Causality Behind Experimental Choices

The success of the Sonogashira coupling of this challenging aryl chloride hinges on a highly active palladium catalyst capable of facilitating the oxidative addition. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to enhance the catalytic activity.[5] A strong organic base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. The use of a copper co-catalyst can be beneficial in some cases, but for electron-rich aryl chlorides, it can also promote undesired side reactions. Therefore, a copper-free system is often a cleaner and more efficient choice.

Visualizing the Sonogashira Catalytic Cycle (Copper-Free)

Sonogashira_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Cl(Ln) Ar-Pd(II)-Cl(Ln) Pd(0)Ln->Ar-Pd(II)-Cl(Ln) Oxidative Addition Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-C≡CR(Ln) Ar-Pd(II)-Cl(Ln)->Ar-Pd(II)-C≡CR(Ln) Alkynyl Exchange Ar-Pd(II)-C≡CR(Ln)->Pd(0)Ln Reductive Elimination Ar-C≡CR Coupled Product Ar-Pd(II)-C≡CR(Ln)->Ar-C≡CR Ar-Cl 4-Chloro-2-methoxy- 5-methylbenzonitrile Ar-Cl->Pd(0)Ln HC≡CR Terminal Alkyne HC≡CR->Ar-Pd(II)-Cl(Ln) Base Amine Base Base->HC≡CR

Caption: Simplified catalytic cycle for a copper-free Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile, anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.04 mmol, 4 mol%) in 5 mL of anhydrous and degassed acetonitrile. Stir for 10 minutes at room temperature to form the active catalyst.

  • Add the catalyst solution to the Schlenk flask.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-methoxy-5-methyl-4-(phenylethynyl)benzonitrile.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA highly active system for the coupling of challenging aryl chlorides.
Base Cs₂CO₃A strong inorganic base suitable for copper-free conditions.
Solvent AcetonitrileA polar aprotic solvent that facilitates the reaction.
Temperature 80 °CSufficient to drive the reaction to completion without significant decomposition.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[6][7] The reaction of this compound with various amines requires a catalyst system that can overcome the steric hindrance and electronic deactivation of the substrate.

Causality Behind Experimental Choices

For the Buchwald-Hartwig amination of this substrate, a palladium precatalyst in combination with a bulky, electron-rich biarylphosphine ligand is typically the most effective choice. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8] A strong, non-nucleophilic base, such as sodium tert-butoxide, is essential for the deprotonation of the amine and the formation of the palladium-amido complex. Anhydrous, non-polar solvents like toluene or dioxane are generally preferred to minimize side reactions.

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Cl(Ln) Ar-Pd(II)-Cl(Ln) Pd(0)Ln->Ar-Pd(II)-Cl(Ln) Oxidative Addition Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-Cl(Ln)->Ar-Pd(II)-NR'R''(Ln) Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(Ln)->Pd(0)Ln Reductive Elimination Ar-NR'R'' Coupled Product Ar-Pd(II)-NR'R''(Ln)->Ar-NR'R'' Ar-Cl 4-Chloro-2-methoxy- 5-methylbenzonitrile Ar-Cl->Pd(0)Ln HNR'R'' Amine HNR'R''->Ar-Pd(II)-Cl(Ln) Base NaOtBu Base->HNR'R''

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and 5 mL of anhydrous, degassed toluene.

  • Add aniline (1.1 mmol, 1.1 equiv.) to the mixture.

  • Seal the tube and heat the reaction to 110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain 2-methoxy-5-methyl-4-(phenylamino)benzonitrile.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / RuPhosA robust system for the amination of hindered and electron-rich aryl chlorides.
Base NaOt-BuA strong, non-nucleophilic base that effectively deprotonates the amine.
Solvent TolueneAnhydrous, non-polar solvent that is well-suited for this transformation.
Temperature 110 °CHigher temperature is often required for the coupling of less reactive aryl chlorides.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful means of forming carbon-carbon bonds through the palladium-catalyzed reaction of an aryl halide with an alkene.[9] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates. The application of the Heck reaction to an electron-rich aryl chloride like this compound requires forcing conditions and a highly active catalyst system.

Causality Behind Experimental Choices

The key to a successful Heck reaction with this substrate is to overcome the difficult oxidative addition step. This is typically achieved by using a ligandless palladium source, such as palladium(II) acetate, at high temperatures, or by employing a palladium catalyst with a bulky, electron-rich phosphine ligand. A phosphine-free protocol is presented here for simplicity, relying on high temperatures to drive the reaction. A hindered organic base, such as triethylamine or diisopropylethylamine, is used to neutralize the generated hydrogen halide. A polar aprotic solvent like DMF or NMP is often necessary to facilitate the reaction at the required high temperatures.

Visualizing the Heck Reaction Catalytic Cycle

Heck_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Cl(Ln) Ar-Pd(II)-Cl(Ln) Pd(0)Ln->Ar-Pd(II)-Cl(Ln) Oxidative Addition Olefin Complex Olefin Complex Ar-Pd(II)-Cl(Ln)->Olefin Complex Olefin Coordination Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Olefin Complex->Alkyl-Pd(II) Complex Migratory Insertion HPd(II)Cl HPd(II)Cl Alkyl-Pd(II) Complex->HPd(II)Cl β-Hydride Elimination Product Coupled Product Alkyl-Pd(II) Complex->Product HPd(II)Cl->Pd(0)Ln Base-mediated Reductive Elimination Ar-Cl 4-Chloro-2-methoxy- 5-methylbenzonitrile Ar-Cl->Pd(0)Ln Alkene Styrene Alkene->Ar-Pd(II)-Cl(Ln) Base Et3N Base->HPd(II)Cl

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Detailed Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a thick-walled, sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and 5 mL of anhydrous DMF.

  • Add styrene (1.5 mmol, 1.5 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the tube tightly and heat the reaction to 140 °C for 24-48 hours. Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired stilbene derivative.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (ligandless)High temperatures can promote the reaction without the need for a ligand.
Base Et₃NActs as a hydrogen halide scavenger.
Solvent DMFA high-boiling polar aprotic solvent suitable for high-temperature reactions.
Temperature 140 °CForcing conditions are necessary to drive the reaction of the deactivated aryl chloride.

Troubleshooting and Further Considerations

  • Low Yields: For all reactions, ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Catalyst and ligand quality are also critical. For Suzuki-Miyaura couplings, consider using a different boronic acid derivative, such as a boronate ester. For Sonogashira reactions with stubborn substrates, the addition of a copper(I) co-catalyst (e.g., CuI) may be beneficial, but be mindful of potential homocoupling.

  • Side Reactions: In Suzuki-Miyaura couplings, homocoupling of the boronic acid can occur. This can often be minimized by the slow addition of the boronic acid or by using a less reactive boronate ester. In Heck reactions, isomerization of the double bond in the product can occur. This can sometimes be controlled by the choice of catalyst and reaction conditions. Hydrodehalogenation (replacement of the chlorine with hydrogen) can be a competing pathway, especially at high temperatures. Using a slightly lower temperature or a more active catalyst system may mitigate this.

  • Catalyst Deactivation: The electron-donating groups on the substrate can sometimes lead to catalyst deactivation. Using a higher catalyst loading or a more robust ligand may be necessary.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of complex organic molecules. While its electronic and steric properties present challenges for cross-coupling reactions, the use of modern, highly active palladium catalyst systems can overcome these hurdles. The protocols detailed in this guide provide a solid foundation for researchers to successfully employ this substrate in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, enabling the efficient construction of novel compounds for applications in drug discovery and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
  • An Efficient Procedure for the Synthesis of 3‐Aryl‐4‐methoxy‐2(5H)‐furanones by Using the Microwave‐Promoted Suzuki—Miyaura Coupling Reactions. (2007). ChemInform. [Link]

  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. (n.d.). Semantic Scholar. [Link]

  • Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. (n.d.). PMC - PubMed Central. [Link]

  • Heck reaction. (2023, January 22). Chemistry LibreTexts. [Link]

  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (1976, September 28).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 21). ACS Publications. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011, April 1). PMC - NIH. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000, March 3). PubMed. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2005, August 25). ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. (n.d.). PMC - NIH. [Link]

  • Stereoselective synthesis of 2-cyanoethyl- (S)-4-(4-cyano-2-methoxyphenyl)-5- ethoxy-2, 8-dimethyl-1, 4-dihydro-1, 6-naphthyridine-3-carboxylate. (2023, October 26).
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. (n.d.). TÜBİTAK Academic Journals. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). HAL open science. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (n.d.). ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest Technical Library. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Thieme. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. [Link]

  • Benzonitrile derivative, process for its preparation and its application. (n.d.).
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. (2020, April 30). ACS Publications. [Link]

  • Sonogashira Coupling. (n.d.). Royal Society of Chemistry. [Link]

  • Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. (n.d.). Royal Society of Chemistry. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). RSC Publishing. [Link]

  • Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. (2024, November 5). ChemRxiv. [Link]

  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. (2019, February 14).

Sources

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

4-Chloro-2-methoxy-5-methylbenzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring a reactive chloro group for cross-coupling or nucleophilic substitution, a nitrile moiety that can be transformed into various functional groups, and methoxy and methyl substituents that can influence steric and electronic properties, makes it a valuable starting material for the synthesis of complex pharmaceutical intermediates. This document provides detailed protocols for the transformation of this compound into advanced intermediates, underscoring its utility in the rapid generation of molecular diversity for drug discovery programs, particularly in the realm of kinase inhibitors.

The strategic placement of the chloro substituent ortho to the methoxy group and meta to the nitrile and methyl groups allows for selective chemical modifications. This guide will focus on two of the most powerful and widely utilized transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These reactions are cornerstones of pharmaceutical process chemistry, enabling the efficient assembly of biaryl and N-aryl motifs prevalent in a vast array of therapeutic agents.

Core Synthetic Strategies: Building Complexity from a Central Scaffold

The chloro functionality on the this compound ring is the primary handle for elaboration. The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the aryl chloride, making the choice of appropriate catalytic systems crucial for achieving high yields and selectivities.

dot graph "Synthetic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Диаграмма 1: Основные синтетические пути из 4-хлор-2-метокси-5-метилбензонитрила.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of a carbon-carbon bond. This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a staple in pharmaceutical synthesis for the creation of biaryl structures.

Rationale: The biaryl motif is a privileged scaffold in many kinase inhibitors, often serving as a key structural element for binding to the ATP-binding pocket of the enzyme. The following protocol describes a representative synthesis of a biaryl intermediate from this compound.

Experimental Protocol: Synthesis of 2-Methoxy-5-methyl-4-(pyridin-3-yl)benzonitrile

dot graph "Suzuki_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Диаграмма 2: Рабочий процесс реакции Сузуки-Мияуры.

Materials:

  • This compound

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methoxy-5-methyl-4-(pyridin-3-yl)benzonitrile.

ParameterValue
Reactant 1 This compound
Reactant 2 Pyridine-3-boronic acid (1.2 eq)
Catalyst Pd(OAc)₂ (3 mol%)
Ligand PPh₃ (12 mol%)
Base K₂CO₃ (2.0 eq)
Solvent Toluene/Water (4:1)
Temperature Reflux
Reaction Time 12-16 hours
Typical Yield 75-85%

Protocol 2: Buchwald-Hartwig Amination for N-Aryl Intermediate Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a carbon-nitrogen bond. This reaction has revolutionized the synthesis of arylamines, which are crucial components of numerous pharmaceuticals.

Rationale: The N-aryl linkage is a common feature in kinase inhibitors, often involved in hydrogen bonding interactions within the enzyme's active site. The following protocol outlines the synthesis of an N-aryl intermediate from this compound.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-2-methoxy-5-methylbenzonitrile

dot graph "Buchwald_Hartwig_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Диаграмма 3: Рабочий процесс аминирования по Бухвальду-Хартвигу.

Materials:

  • This compound

  • 4-Aminophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).

  • Add this compound (1.0 eq), 4-aminophenol (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 100-110 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(4-aminophenoxy)-2-methoxy-5-methylbenzonitrile.

ParameterValue
Reactant 1 This compound
Reactant 2 4-Aminophenol (1.1 eq)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (8 mol%)
Base NaOtBu (1.4 eq)
Solvent Toluene
Temperature 100-110 °C
Reaction Time 18-24 hours
Typical Yield 70-80%

Conclusion and Future Perspectives

The protocols detailed herein demonstrate the effective utilization of this compound as a versatile platform for the synthesis of valuable pharmaceutical intermediates. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of complex molecular architectures. The resulting biaryl and N-aryl benzonitrile derivatives are primed for further functionalization of the nitrile group (e.g., hydrolysis to a carboxylic acid or reduction to an amine), opening avenues for the synthesis of a diverse library of potential drug candidates. Researchers and drug development professionals can leverage these robust protocols as a foundation for their synthetic endeavors in the pursuit of novel therapeutics.

References

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges in this synthetic route.

I. Synthesis Overview: The Sandmeyer Reaction

The most common and reliable method for synthesizing this compound is through a Sandmeyer reaction.[1][2][3] This well-established transformation involves two key steps: the diazotization of an aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[4] The starting material for this synthesis is 4-Chloro-2-methoxy-5-methylaniline.[5][6]

Reaction Pathway

Sandmeyer Reaction A 4-Chloro-2-methoxy-5-methylaniline B Aryl Diazonium Salt A->B  NaNO₂, aq. Acid  (e.g., HCl, H₂SO₄)  0-5 °C C This compound B->C  CuCN  Heat

Caption: General workflow for the Sandmeyer synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction the preferred method for this synthesis?

A1: The Sandmeyer reaction is highly versatile and allows for the introduction of a nitrile group onto the aromatic ring with good regioselectivity, which is dictated by the position of the amino group on the starting material.[2][3] This method is generally high-yielding and utilizes readily available and relatively inexpensive reagents.

Q2: What is the critical temperature for the diazotization step, and why?

A2: The diazotization reaction must be carried out at low temperatures, typically between 0-5 °C.[7] This is because the aryl diazonium salt intermediate is thermally unstable and can decompose at higher temperatures, leading to the formation of unwanted phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield.[7]

Q3: Which acid is best for the diazotization, and what is the importance of high acidity?

A3: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used.[7] High acidity is crucial for two primary reasons:

  • It facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.[7]

  • It ensures that the starting aniline is fully protonated, preventing it from reacting with the newly formed diazonium salt in an unwanted side reaction known as azo coupling.[7][8]

Q4: Can I use other cyanide sources besides copper(I) cyanide?

A4: While other cyanide sources can be used in nitrile synthesis, copper(I) cyanide is specifically required for the Sandmeyer reaction. The copper(I) ion plays a catalytic role in the decomposition of the diazonium salt and the formation of the aryl radical, which then reacts with the cyanide.[3] Using other cyanide salts without a copper(I) catalyst will likely result in a failed reaction.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low Yield of the Final Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Diazotization - Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aniline.[7]- Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.[7]- Verify the purity and stoichiometry of the sodium nitrite.The reaction between the aniline and nitrous acid is exothermic. Rapid addition can lead to localized heating, causing decomposition of the diazonium salt.[7]
Decomposition of Diazonium Salt - After formation, use the diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it.- Avoid exposing the diazonium salt solution to direct sunlight or elevated temperatures.Aryl diazonium salts are notoriously unstable and will decompose over time, even at low temperatures.[8]
Inefficient Cyanation - Ensure the copper(I) cyanide is of good quality and free of significant oxidation (it should not be dark green).- The cyanation step often requires heating. Optimize the reaction temperature and time based on literature for similar substrates.Copper(II) impurities can interfere with the catalytic cycle of the Sandmeyer reaction. The reaction rate of the cyanation step is temperature-dependent.
Product Loss During Workup - During extraction, ensure the correct pH of the aqueous layer to prevent the product from partitioning into the aqueous phase if it has any acidic or basic properties.- Use appropriate drying agents and avoid overheating during solvent evaporation.Improper workup can lead to significant product loss. Benzonitriles are generally stable but can be sensitive to harsh conditions.
Problem 2: Formation of Impurities
Observed Impurity Potential Cause Mitigation Strategy
Phenolic Byproduct (4-Chloro-2-methoxy-5-methylphenol) Decomposition of the diazonium salt before it can react with the cyanide.Strictly maintain the 0-5 °C temperature during diazotization and use the diazonium salt solution promptly.[7]
Azo Compound (colored impurity) Reaction of the diazonium salt with unreacted aniline.Ensure sufficient acidity to fully protonate the starting aniline.[7] The protonated aniline is not nucleophilic enough to attack the diazonium salt.
Starting Material in Final Product Incomplete reaction.Increase the reaction time or temperature for the cyanation step. Ensure all reagents are added in the correct stoichiometric ratios.
Troubleshooting Workflow

Troubleshooting Workflow start Low Yield or Impure Product check_diaz Check Diazotization Conditions start->check_diaz temp_control Temperature > 5°C? check_diaz->temp_control slow_add Slow NaNO₂ Addition? temp_control->slow_add No solution1 Improve Temperature Control (Ice-Salt Bath) temp_control->solution1 Yes acidity Sufficient Acid? slow_add->acidity Yes solution2 Ensure Dropwise Addition slow_add->solution2 No check_cyan Check Cyanation Step acidity->check_cyan Yes solution3 Increase Acid Concentration acidity->solution3 No cu_quality Good CuCN Quality? check_cyan->cu_quality heat_time Optimized Heat/Time? cu_quality->heat_time Yes solution4 Use Fresh/Pure CuCN cu_quality->solution4 No check_workup Review Workup Procedure heat_time->check_workup Yes solution5 Optimize Reaction Conditions heat_time->solution5 No solution6 Refine Extraction/Purification check_workup->solution6 end Optimized Synthesis solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: A decision tree for troubleshooting common synthesis issues.

IV. Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Diazotization of 4-Chloro-2-methoxy-5-methylaniline
  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-Chloro-2-methoxy-5-methylaniline (1.0 eq).

  • Add a solution of concentrated hydrochloric acid (or sulfuric acid) and water. Stir until the aniline salt has completely dissolved.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in water.

  • Add the sodium nitrite solution dropwise to the cooled aniline salt solution, ensuring the temperature does not rise above 5 °C.[9]

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be clear to slightly yellow.

Step 2: Sandmeyer Cyanation
  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water. If the CuCN is not dissolving well, a small amount of sodium or potassium cyanide can be added to form a soluble complex.

  • Heat the copper(I) cyanide solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a steady effervescence.

  • After the addition is complete, continue to heat and stir the reaction mixture for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification
  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[10]

  • Combine the organic layers and wash with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

V. Safety Considerations

  • Diazonium Salts: Solid diazonium salts are explosive and should not be isolated. Always handle them in solution at low temperatures.[8]

  • Cyanides: Copper(I) cyanide and other cyanide salts are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Nitrogen Evolution: The cyanation step involves the rapid evolution of nitrogen gas. Ensure the reaction vessel is adequately vented to prevent pressure buildup.

VI. References

  • PrepChem. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from PrepChem.com

  • BenchChem. (2025). Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. BenchChem.

  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

  • Google Patents. (n.d.). CN103804235A - Preparation method of o-methoxybenzonitrile.

  • Chem-Impex. (n.d.). 4-Cloro-2-metilbenzonitrilo. Retrieved from Chem-Impex.

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.

  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. BenchChem.

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.

  • Wikipedia. (n.d.). Sandmeyer reaction.

  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.

  • PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline.

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.

  • BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem.

  • ChemicalBook. (2023). 4-Chloro-2-methoxy-5-methylaniline.

  • YouTube. (2022). Preparation of Benzonitriles, Part 3: By Ammoxidation.

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

  • Chemguide. (n.d.). Some reactions of diazonium ions.

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

  • YouTube. (2020). More sample diazonium ion problems.

  • Organic Syntheses. (n.d.). Procedure.

  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems.

  • MySkinRecipes. (n.d.). 4-Chloro-2-methoxy-5-methylaniline.

Sources

Technical Support Center: Purification of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 22, 2026

Disclaimer: Specific, peer-reviewed purification protocols for 4-Chloro-2-methoxy-5-methylbenzonitrile are not extensively documented in publicly available literature. The following guide is constructed based on the known physicochemical properties of the target molecule, established chemical principles, and proven methodologies for structurally related substituted benzonitriles. All protocols should be considered as robust starting points, subject to optimization based on the specific impurity profile of your crude material.

Introduction

This compound is a substituted aromatic nitrile, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The precise arrangement of the chloro, methoxy, and methyl groups on the benzonitrile scaffold imparts specific reactivity and properties that are valuable in multi-step synthetic campaigns. Achieving high purity of this intermediate is critical, as even minor impurities can lead to significant side reactions, reduced yields, and complex purification challenges in subsequent steps.

This guide provides a comprehensive resource for researchers, chemists, and process development professionals to effectively purify this compound, addressing common issues and offering detailed, actionable protocols.

Section 1: Physicochemical Properties & Impurity Profile

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy.

Physicochemical Data

The properties of this compound dictate the most suitable purification techniques. As a substituted benzonitrile, it is a moderately polar compound, solid at room temperature, making it a candidate for both recrystallization and chromatography.

PropertyValueSource
CAS Number 755027-31-7[Matrix Scientific][2]
Molecular Formula C₉H₈ClNO[Matrix Scientific][2]
Molecular Weight 181.62 g/mol [Matrix Scientific][2]
Appearance Expected to be an off-white or pale yellow solid, similar to related benzonitriles.Inferred
Polarity Moderately PolarInferred from structure
Hazard Irritant[Matrix Scientific][2]
Potential Impurity Profile

Impurities can originate from starting materials, side reactions, or subsequent degradation. Identifying these is key to selecting a purification method that offers the best selectivity.

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like a corresponding chlorotoluene or methoxyaniline derivative. For instance, in Rosenmund-von Braun type reactions, unreacted aromatic halides are a common impurity.[3]

  • Regioisomers: Incomplete regioselectivity during aromatic substitution reactions can lead to the formation of isomers (e.g., 6-Chloro-2-methoxy-5-methylbenzonitrile). These often have very similar polarities, making them the most challenging impurities to remove.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly under acidic or basic workup conditions. This would introduce more polar impurities.

  • Solvent Residues: Residual high-boiling solvents from the reaction (e.g., DMF, DMAc) can be trapped in the crude product.[3]

  • Reaction Byproducts: Depending on the specific reagents used, various byproducts can form. For example, syntheses involving copper cyanide can leave inorganic salt residues.[4]

Section 2: Selecting Your Purification Strategy

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a logical framework for this selection process.

Purification_Strategy start Crude 4-Chloro-2-methoxy- 5-methylbenzonitrile check_solid Is the crude material a solid? start->check_solid check_impurities What is the nature of the main impurity? check_solid->check_impurities Yes liquid_extraction Consider Liquid-Liquid Extraction or Distillation (if applicable) check_solid->liquid_extraction No (Oily) recrystallization Primary Method: Recrystallization check_impurities->recrystallization Significantly different polarity (e.g., salts, non-polar starting materials) chromatography Primary Method: Column Chromatography check_impurities->chromatography Similar polarity (e.g., regioisomers) post_purification Secondary Purification Needed? recrystallization->post_purification final_product Pure Product (Verify by NMR, HPLC, GC-MS) chromatography->final_product Purity Goal Met liquid_extraction->check_solid Solid obtained post_purification->chromatography Yes (e.g., for isomers) post_purification->final_product No

Caption: Decision tree for selecting a purification method.

Section 3: Frequently Asked Questions & Protocols

This section provides direct answers and step-by-step protocols for the most common purification challenges.

FAQ 1: How do I purify this compound by recrystallization?

Answer: Recrystallization is the preferred method for removing impurities with significantly different solubility profiles from the target compound. It is efficient for removing baseline, non-polar, and highly polar contaminants, as well as inorganic salts. The key is selecting an appropriate solvent system.

Causality: An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[5] This differential solubility allows the desired compound to crystallize upon cooling while impurities remain in the "mother liquor."

Step-by-Step Protocol: Solvent Screening & Recrystallization

  • Solvent Screening (Microscale):

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of a test solvent to each tube. Good starting candidates for a moderately polar compound include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate or ethanol/water.[6]

    • Observe solubility at room temperature. If it dissolves, the solvent is too good.

    • If it doesn't dissolve, gently heat the test tube. If it dissolves when hot, this is a promising candidate.

    • Allow the hot solution to cool to room temperature, then place it in an ice bath. Observe for crystal formation. The solvent that yields the most crystalline solid with minimal dissolved product is your best choice.[6]

  • Recrystallization (Macroscale):

    • Place your crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation).

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid. Add the solvent in small portions near its boiling point.

    • (Optional Hot Filtration): If you observe insoluble impurities (e.g., dust, salts), perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

FAQ 2: My product is still impure after recrystallization. What are the best conditions for column chromatography?

Answer: Column chromatography is the most powerful technique for separating compounds with similar polarities, such as regioisomers.[7] The principle is based on the differential adsorption of compounds to a solid stationary phase while a liquid mobile phase flows through it. Less polar compounds travel faster down the column.[8]

Causality: Silica gel, the most common stationary phase, is highly polar due to surface silanol (Si-OH) groups.[7] Your moderately polar benzonitrile will interact with the silica gel via dipole-dipole interactions. By using a mobile phase (eluent) of appropriate polarity, you can modulate the speed at which your compound and its impurities travel, achieving separation.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis TLC 1. Develop TLC Method (e.g., Hexane:EtOAc) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Concentrated) Pack->Load Elute 4. Run Column (Maintain solvent head) Load->Elute Collect 5. Collect Fractions (Test tubes) Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotovap) Combine->Evaporate

Sources

Technical Support Center: Synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Intermediate

Welcome to the technical support guide for the synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile. This molecule is a valuable building block in the development of advanced pharmaceutical and agrochemical agents. However, its multi-step synthesis presents several challenges, primarily related to reaction control and the formation of structurally similar impurities. The purity of the final product is paramount, as even trace impurities can impact the efficacy and safety of downstream active ingredients.

This guide is designed for researchers and process chemists. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, the origins of common impurities, and robust troubleshooting strategies to ensure a high-purity product. We will explore the causality behind each experimental step and provide validated methods for identifying and mitigating potential issues.

Section 1: The Synthetic Landscape

The synthesis of this compound is most practically achieved via a two-stage process starting from 2-Methoxy-5-methylaniline. This pathway involves a Sandmeyer reaction to install the nitrile group, followed by a regioselective electrophilic chlorination. Understanding the nuances of each step is critical to controlling the impurity profile.

G cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Electrophilic Chlorination A 2-Methoxy-5-methylaniline B Diazonium Salt Intermediate A->B  NaNO2, HCl  (0-5 °C) C 2-Methoxy-5-methylbenzonitrile B->C  CuCN, KCN D This compound (Target Product) C->D  Chlorinating Agent  (e.g., NCS, SO2Cl2) G cluster_0 Chlorination Pathways A 2-Methoxy-5-methylbenzonitrile B 4-Chloro Product (Desired) A->B  Para to -OCH3  (Major) C 6-Chloro Isomer (Impurity) A->C  Ortho to -OCH3  (Minor) D 4,6-Dichloro Product (Over-chlorination) B->D  +Cl C->D  +Cl

Caption: Formation of regioisomeric and over-chlorination impurities.

Q4: My mass spectrometry results show a peak with an M+2 pattern that is 34 mass units higher than my product, suggesting dichlorination. How can I avoid this?

A4: Dichlorination is a classic example of over-reaction due to the activated nature of the aromatic ring.

  • Causality: The starting material for this step (2-Methoxy-5-methylbenzonitrile) is highly activated by the methoxy and methyl groups. Even after the first chlorine is added, the ring remains activated enough to potentially react a second time, especially if excess chlorinating agent is present or the reaction time is too long.

  • Troubleshooting Steps:

    • Precise Stoichiometry: This is the most critical factor. Use a high-accuracy balance to weigh your chlorinating agent and limit it to 1.0 equivalents. A slight under-stoichiometry (e.g., 0.98 eq) might be preferable, accepting a small amount of unreacted starting material which is easier to remove than the dichloro-impurity.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of the dichloro-product.

    • Reverse Addition: Consider adding the substrate solution slowly to the chlorinating agent's solution (rather than the other way around). This keeps the substrate in low concentration, reducing the chance of a second reaction on the already chlorinated product.

Section 3: Analytical & Purification Protocols

Trustworthy analysis is the foundation of effective troubleshooting. The following protocols provide a self-validating system for assessing purity and purifying the final product.

Protocol 1: HPLC Method for Impurity Profiling

This method is designed to separate the starting materials, final product, and key impurities.

ParameterRecommended SettingRationale
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)Provides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peaks for nitrile compounds.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase chromatography.
Gradient 30% B to 95% B over 20 minutesA broad gradient is necessary to elute both polar (phenolic) and non-polar (dichloro) impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp 35 °CElevated temperature improves peak shape and reduces viscosity.
Detection UV at 225 nmA wavelength where all aromatic components show reasonable absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Expected Elution Order (Approximate):

  • 2-Methoxy-5-methylphenol (most polar)

  • 2-Methoxy-5-methylaniline

  • 2-Methoxy-5-methylbenzonitrile

  • This compound (Product)

  • 6-Chloro-2-methoxy-5-methylbenzonitrile (Isomer)

  • Dichloro-product (least polar)

For definitive identification, coupling this HPLC method with a mass spectrometer (LC-MS) is highly recommended. [1][2][3]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing the primary regioisomeric and over-chlorinated impurities. [1][4]

  • Solvent Screening: Identify a suitable solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures. A mixture of ethanol and water or isopropanol and heptane often works well.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent system. If colored impurities (like azo dyes) are present, add a small amount of activated charcoal. [1]3. Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation. Slow cooling is crucial for forming pure crystals that exclude impurities from their lattice.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Check: Analyze the purified material by HPLC to confirm the removal of impurities.

G start Problem Detected (e.g., HPLC shows >5% Isomer) cause1 Is the issue Regioselectivity? start->cause1 cause2 Is the issue Over-chlorination? start->cause2 cause3 Is the issue Incomplete Conversion? start->cause3 action1 Action: 1. Lower reaction temp. 2. Change chlorinating agent (NCS). 3. Change solvent. cause1->action1 Yes action2 Action: 1. Verify reagent stoichiometry (use <1.0 eq). 2. Monitor reaction by TLC/HPLC. 3. Use reverse addition. cause2->action2 Yes action3 Action: 1. Verify diazotization reagents (NaNO2). 2. Ensure temp is 0-5 °C. 3. Test for nitrous acid. cause3->action3 Yes end_node Re-run Reaction & Analyze by HPLC action1->end_node action2->end_node action3->end_node

Caption: A logical troubleshooting workflow for impurity issues.

References

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office. [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. MDPI. [Link]

  • Preparation method of o-methoxybenzonitrile.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Oriental Journal of Chemistry. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link].php?aid=89253)

Sources

Technical Support Center: A Senior Application Scientist's Guide to 4-Chloro-2-methoxy-5-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2-methoxy-5-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. As a senior application scientist, my goal is to move beyond simple procedural lists and provide you with the causal logic behind experimental choices, helping you to diagnose issues, optimize conditions, and ensure the integrity of your results.

This molecule, with its unique substitution pattern—an electron-donating methoxy group ortho to the nitrile and a chloro group meta to it—presents specific challenges and opportunities in synthesis. This guide is structured to address the most common transformations and the potential pitfalls associated with each.

Part 1: Foundational Knowledge & Safety (FAQs)

Before initiating any reaction, a thorough understanding of the reagent's properties and safety requirements is paramount.

Question: What are the key physicochemical properties of this compound?

Answer: Understanding the basic properties is the first step in designing a robust experimental setup. Key data is summarized below.

PropertyValueSource
CAS Number 755027-31-7[1]
Molecular Formula C₉H₈ClNOPubChem
Molecular Weight 181.62 g/mol PubChem
Appearance Off-white to white powder/crystalsN/A
Melting Point 88-92 °CVendor Data
Solubility Generally soluble in common organic solvents like DCM, Ethyl Acetate, THF, and DMF. Poorly soluble in water.N/A

Question: What are the primary safety hazards and handling precautions for this compound?

Answer: this compound and related benzonitriles are classified as hazardous. All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[2][3]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedWarning
H315Causes skin irritationWarning[4]
H319Causes serious eye irritationWarning[4]
H335May cause respiratory irritationWarning[4]

Question: How should I properly store this reagent to ensure its stability?

Answer: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids or bases.[2] Long-term stability is best ensured by storage under an inert atmosphere (e.g., Argon or Nitrogen).

Part 2: Troubleshooting Guides for Key Transformations

This section addresses the most common synthetic operations performed on this compound and the specific issues that may arise.

Guide 1: Hydrolysis of the Nitrile Group

The conversion of the nitrile to a carboxylic acid or an amide is a fundamental transformation. However, the electronics of the aromatic ring can significantly influence the reaction rate.

Question: My hydrolysis to the corresponding benzoic acid is slow and incomplete, even with heating. Why is this happening and what can I do?

Answer: This is a common issue with electron-rich benzonitriles. The reaction proceeds via nucleophilic attack on the nitrile carbon. The electron-donating effects of the ortho-methoxy and para-methyl groups increase the electron density on the nitrile carbon, making it less electrophilic and thus less reactive towards nucleophiles like water or hydroxide.

Causality & Solution Pathway:

  • Insufficiently Harsh Conditions: Standard hydrolysis conditions may not be sufficient. The reaction is pH-dependent and requires forcing conditions to overcome the deactivation.[5][6]

    • Acid-Catalyzed: Move from standard HCl or H₂SO₄ to a more aggressive mixture. A common effective method is heating under reflux in a mixture of concentrated H₂SO₄ and acetic acid.

    • Base-Catalyzed: High concentrations of NaOH or KOH at elevated temperatures (reflux in ethylene glycol, for example) are often required. The initial product will be the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the carboxylic acid.[7]

  • Phase-Transfer Catalysis: If dealing with solubility issues between the aqueous acid/base and the organic substrate, employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly accelerate the reaction by facilitating the transport of the hydroxide nucleophile into the organic phase.

Validated Protocol: Forced-Condition Acid-Catalyzed Hydrolysis

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv).

  • Add a 1:1 mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 5-10 mL per gram of nitrile).

  • Heat the mixture to reflux (typically 120-140 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for full conversion.

  • After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

  • The carboxylic acid product will often precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual acid, and then dry under vacuum. The resulting product is 4-Chloro-2-methoxy-5-methylbenzoic acid.

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety serves as a key handle for C-C and C-N bond formation, crucial for building molecular complexity in drug discovery.

Question: I'm observing low yields and significant starting material recovery in my Suzuki coupling. What are the first parameters to check?

Answer: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki couplings. The C-Cl bond is stronger, making the initial oxidative addition step to the Pd(0) catalyst the rate-limiting step. For an electron-rich aryl chloride like this one, this step is even more challenging.

Troubleshooting Workflow for Suzuki Coupling

start Low Yield or No Reaction check_purity Verify Reagent Purity - Boronic Acid Quality - Anhydrous Solvent - Proper Degassing start->check_purity Step 1 optimize_catalyst Optimize Catalyst System - Use Pd(II) precatalyst? - Bulky, e-rich ligand? check_purity->optimize_catalyst Step 2 optimize_base Optimize Base - Stronger base needed? (e.g., K3PO4, Cs2CO3) - Check solubility optimize_catalyst->optimize_base Step 3 optimize_temp Increase Temperature - Reflux in Toluene? - Dioxane? optimize_base->optimize_temp Step 4 result Improved Yield optimize_temp->result

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Key Optimization Points:

  • Catalyst & Ligand Choice: Standard Pd(PPh₃)₄ is often ineffective for aryl chlorides. You require a more robust catalytic system.

    • Ligands: Use bulky, electron-rich phosphine ligands that promote oxidative addition. Popular choices include SPhos, XPhos, or RuPhos.

    • Palladium Source: Using a pre-catalyst like XPhos Pd G3 or SPhos Pd G3 can lead to more consistent generation of the active Pd(0) species.[8]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9]

    • For challenging couplings, stronger, more oxophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃.

  • Solvent and Temperature: Higher temperatures are generally required. Solvents like toluene, 1,4-dioxane, or DMF at temperatures from 100-120 °C are common. Ensure your solvent is anhydrous, as water can interfere with the catalytic cycle.[10]

Question: My reaction is producing significant homocoupling of the boronic acid and/or dehalogenation of my starting material. How can I suppress these side reactions?

Answer: These side reactions are classic signs of a dysfunctional catalytic cycle.

  • Homocoupling: This often occurs when the transmetalation step is slow relative to other processes. It can be exacerbated by the presence of oxygen, which can promote the oxidative coupling of boronic acids.[11] Ensure your reaction is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

  • Dehalogenation: This occurs when the intermediate Ar-Pd(II)-Cl complex undergoes protonolysis before it can engage in transmetalation. This can be caused by sources of protons (like water) or by certain bases. Using a non-protic, strong base like K₃PO₄ can sometimes mitigate this.

ParameterRecommendation for this compoundRationale
Pd Source XPhos Pd G3 (2-5 mol%)Efficiently generates active Pd(0); stable precatalyst.
Ligand XPhos (ligand is part of the precatalyst)Bulky, electron-rich ligand accelerates oxidative addition of the C-Cl bond.
Base K₃PO₄ (2-3 equiv)Strong, non-nucleophilic base effective for activating boronic acids.
Solvent 1,4-Dioxane or Toluene (anhydrous)High boiling point allows for necessary reaction temperatures.
Temperature 100-110 °CProvides sufficient thermal energy for the rate-limiting oxidative addition step.

Question: What are the best practices for setting up a Buchwald-Hartwig amination with this substrate?

Answer: Similar to the Suzuki coupling, the amination of this electron-rich aryl chloride requires a highly active catalyst system. The choice of base is particularly critical and depends on the pKa of the amine coupling partner.

Catalytic Cycle Considerations

pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd2_complex Ar-Pd(II)-Cl(L) ox_add->pd2_complex amine_assoc Amine Coordination pd2_complex->amine_assoc + HNR'R'' deprotonation Base-mediated Deprotonation amine_assoc->deprotonation pd_amido Ar-Pd(II)-NR'R''(L) deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) red_elim->product

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Key Parameters:

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate amine-Pd complex. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. NaOtBu is often effective but can be sensitive to steric hindrance.

  • Ligand Choice: For aryl chlorides, specialized ligands are essential. Josiphos-type ligands or bulky biarylphosphine ligands like BrettPhos are often highly effective.

  • Reaction Setup: These reactions are extremely sensitive to oxygen and moisture. All reagents should be dry, and the reaction should be assembled in a glovebox or under a strict inert atmosphere.

Question: My amination with an electron-rich aniline is sluggish. How can I drive it to completion?

Answer: While seemingly counterintuitive, electron-rich amines can sometimes be challenging substrates.[8] This can be due to product inhibition, where the electron-rich product coordinates too strongly to the palladium center, slowing catalyst turnover.

Solutions:

  • Switch Ligands: A more electron-rich and bulkier ligand can sometimes accelerate the final reductive elimination step, freeing the catalyst.

  • Use a Weaker Base: For anilines, a slightly weaker base like K₃PO₄ or Cs₂CO₃ can sometimes be beneficial, as very strong bases can lead to side reactions or catalyst decomposition.

  • Solvent Effects: Switching from a polar aprotic solvent like DMF to a non-polar one like toluene can change the coordination environment around the palladium and may improve the rate.

Part 3: Purification and Analysis

Question: What is a reliable method for purifying the final products derived from this benzonitrile?

Answer: The purification method depends on the properties of the product.

  • Crystallization: If your product is a stable solid with a distinct melting point, crystallization is the preferred method for achieving high purity on a larger scale. A solvent screen (e.g., ethyl acetate/hexanes, ethanol/water) is recommended.

  • Silica Gel Chromatography: This is the most common method for small-scale purification and for separating products from non-polar byproducts (like homocoupled species) or polar baseline impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Acid/Base Extraction: If your product has a basic (e.g., an amine) or acidic (e.g., a carboxylic acid) handle, a liquid-liquid extraction can be a highly effective initial purification step to remove neutral organic impurities.[12]

References

  • PubChem Compound Summary for CID 2800979, 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • PubChem Compound Summary for CID 142742, 4-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Ghaffari, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. ACS Publications. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • CN103804235A - Preparation method of o-methoxybenzonitrile.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • PubChem Compound Summary for CID 23068192, 4-Amino-2-methoxy-5-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Preparation of Benzonitriles, Part 3: By Ammoxidation. YouTube. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities (PDF). ResearchGate. [Link]

  • Purification of Benzonitrile. LookChem. [Link]

  • US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-tested insights to ensure the reliability and success of your experimental work.

Introduction: A Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize impurity formation. The most logical and commonly employed synthetic route involves three key stages:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group onto the aromatic ring of 2-methoxy-5-methylaniline to produce the intermediate, 4-amino-2-methoxy-5-methylbenzaldehyde.

  • Nitrile Formation: Conversion of the aldehyde functionality to a nitrile group, yielding 4-amino-2-methoxy-5-methylbenzonitrile.

  • Sandmeyer Reaction: Diazotization of the amino group followed by chloro-de-diazotization to afford the final product, this compound.

This guide will dissect each of these critical stages, offering solutions to common challenges and providing a deeper understanding of the underlying chemistry.

Visualizing the Synthetic Pathway

Synthesis_of_4_Chloro_2_methoxy_5_methylbenzonitrile 2-methoxy-5-methylaniline 2-methoxy-5-methylaniline 4-amino-2-methoxy-5-methylbenzaldehyde 4-amino-2-methoxy-5-methylbenzaldehyde 2-methoxy-5-methylaniline->4-amino-2-methoxy-5-methylbenzaldehyde Vilsmeier-Haack (DMF, POCl3) 4-amino-2-methoxy-5-methylbenzonitrile 4-amino-2-methoxy-5-methylbenzonitrile 4-amino-2-methoxy-5-methylbenzaldehyde->4-amino-2-methoxy-5-methylbenzonitrile Oximation then Dehydration This compound This compound 4-amino-2-methoxy-5-methylbenzonitrile->this compound Sandmeyer Reaction (NaNO2, HCl, CuCl)

Caption: Overall synthetic route for this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Part 1: Vilsmeier-Haack Formylation

Question 1: My Vilsmeier-Haack reaction is resulting in a low yield of 4-amino-2-methoxy-5-methylbenzaldehyde. What are the likely causes and how can I improve it?

Answer:

Low yields in the Vilsmeier-Haack formylation of 2-methoxy-5-methylaniline can often be attributed to several factors. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where an electron-rich arene is formylated by a Vilsmeier reagent, typically formed from a substituted amide and phosphorus oxychloride.[1]

Potential Causes & Solutions:

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium ion) is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2]

    • Solution: Ensure your DMF is anhydrous. Water will react with POCl₃ and the Vilsmeier reagent, quenching the reaction. Use freshly distilled POCl₃ for best results. The reaction is typically performed by adding POCl₃ dropwise to cold DMF (0-5 °C) to control the exothermic reaction.

  • Sub-optimal Reaction Temperature: The formylation of anilines is sensitive to temperature.

    • Solution: After the formation of the Vilsmeier reagent, the addition of 2-methoxy-5-methylaniline should also be done at a low temperature (0-10 °C). The reaction mixture is then typically warmed to a moderate temperature (40-60 °C) and stirred for several hours. Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific setup.

  • Side Reactions: The electron-rich nature of the aniline can lead to side reactions if the conditions are not carefully controlled.

    • Solution: The stoichiometry of the reagents is crucial. An excess of the Vilsmeier reagent can lead to the formation of byproducts. A molar ratio of 1.1-1.5 equivalents of the Vilsmeier reagent to the aniline is a good starting point.

  • Work-up Issues: The iminium ion intermediate formed after the electrophilic attack on the aniline needs to be hydrolyzed to the aldehyde.

    • Solution: The reaction is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the iminium salt and precipitate the product. Ensure the pH is carefully adjusted to maximize product precipitation and minimize the solubility of the amino-aldehyde in the aqueous layer.

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) cooled to 0 °C, add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 2-methoxy-5-methylaniline (1 equivalent) in a minimal amount of DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide (e.g., 2M) to a pH of 7-8.

  • The product, 4-amino-2-methoxy-5-methylbenzaldehyde, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

Part 2: Nitrile Formation

Question 2: I am having difficulty converting the 4-amino-2-methoxy-5-methylbenzaldehyde to the corresponding nitrile in high yield. What is the best approach?

Answer:

The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. A reliable method is a two-step, one-pot procedure involving the formation of an aldoxime followed by dehydration.[3]

Potential Causes for Low Yield & Solutions:

  • Incomplete Oximation: The reaction of the aldehyde with hydroxylamine is an equilibrium process.

    • Solution: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.2 equivalents) and a base (e.g., sodium acetate or pyridine) to drive the reaction to completion. The reaction is typically carried out in a protic solvent like ethanol.

  • Harsh Dehydration Conditions: Strong dehydrating agents or high temperatures can lead to decomposition of the starting material or product, especially with the presence of the amino group.

    • Solution: A variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. For a one-pot procedure, after the oximation is complete, the dehydrating agent can be added directly to the reaction mixture. Acetic anhydride is often a good choice as it is effective and the byproducts are easily removed. Refluxing in acetic anhydride is a common procedure.

  • Difficult Purification: The product, 4-amino-2-methoxy-5-methylbenzonitrile, may be challenging to isolate from the reaction mixture.

    • Solution: After the reaction is complete, the mixture is typically poured into water to precipitate the product. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Experimental Protocol: One-Pot Nitrile Formation

  • In a round-bottom flask, dissolve 4-amino-2-methoxy-5-methylbenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

  • Add sodium acetate (1.5 equivalents) to the mixture and reflux for 1-2 hours, or until TLC analysis shows the complete conversion of the aldehyde to the oxime.

  • Cool the reaction mixture slightly and add acetic anhydride (3-4 equivalents) dropwise.

  • Reflux the mixture for an additional 2-3 hours.

  • Cool the reaction to room temperature and pour it into a beaker of cold water with stirring.

  • The product, 4-amino-2-methoxy-5-methylbenzonitrile, will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

Part 3: Sandmeyer Reaction

Question 3: My Sandmeyer reaction is giving me a low yield of the desired this compound, and I am observing several byproducts. How can I optimize this final step?

Answer:

The Sandmeyer reaction is a powerful method for the conversion of an aromatic amino group to a variety of functional groups via a diazonium salt intermediate.[4] However, the reaction is notorious for the formation of byproducts if not performed with care. The key is the stability of the diazonium salt and the efficiency of the subsequent radical-nucleophilic aromatic substitution.[5]

Common Byproducts and Their Mitigation:

ByproductFormation MechanismMitigation Strategy
Phenol Reaction of the diazonium salt with water.Keep the reaction temperature low (0-5 °C) during diazotization and the addition to the copper(I) chloride solution. Use concentrated HCl to minimize the amount of free water.
Azo Compounds Coupling of the diazonium salt with the starting aniline or other electron-rich species.Add the sodium nitrite solution slowly to the aniline solution to avoid a buildup of nitrous acid. Ensure the reaction mixture is well-stirred.
Deamination Product Reduction of the diazonium salt, replacing the diazonium group with a hydrogen atom.Use a stoichiometric amount of copper(I) chloride. Ensure the absence of any reducing impurities.

Troubleshooting Workflow for the Sandmeyer Reaction:

Sandmeyer_Troubleshooting cluster_0 Problem: Low Yield cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield of This compound Decomposition Diazonium Salt Decomposition Low_Yield->Decomposition Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions (Phenol, Azo, etc.) Low_Yield->Side_Reactions Control_Temp Maintain Low Temperature (0-5 °C) Decomposition->Control_Temp Fresh_CuCl Use Freshly Prepared Copper(I) Chloride Incomplete_Reaction->Fresh_CuCl Monitor_TLC Monitor by TLC for Reaction Completion Incomplete_Reaction->Monitor_TLC Side_Reactions->Control_Temp Slow_Addition Slow, Dropwise Addition of NaNO2 Side_Reactions->Slow_Addition

Caption: A troubleshooting workflow for low yields in the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization:

    • In a flask, suspend 4-amino-2-methoxy-5-methylbenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid (3-4 equivalents) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

  • Chloro-de-diazotization:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 30-60 minutes, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the role of copper(I) chloride in the Sandmeyer reaction?

A1: Copper(I) chloride acts as a catalyst in the Sandmeyer reaction. It facilitates the conversion of the aryl diazonium salt to an aryl radical through a single-electron transfer mechanism. This aryl radical then reacts with the chloride ion to form the final product, and the copper(I) is regenerated.[4]

Q2: Can I use copper(II) chloride for the Sandmeyer reaction?

A2: While copper(I) salts are traditionally used, some Sandmeyer-type reactions can be carried out with copper(II) salts. However, for the classic Sandmeyer chlorination, copper(I) chloride is generally more effective.

Q3: How do I know if my Vilsmeier reagent has formed correctly?

A3: The reaction of DMF and POCl₃ is exothermic and results in the formation of a crystalline solid or a thick slurry of the Vilsmeier reagent. A successful formation will typically result in a homogenous or easily stirrable mixture upon warming.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution and not to isolate them. Always keep the reaction temperature low during their formation and use.

  • Nitrile Compounds: Organic nitriles are toxic. Avoid inhalation and skin contact.

Q5: What analytical techniques are recommended for monitoring the progress of these reactions?

A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the consumption of starting materials and the formation of products in all three stages of the synthesis. For final product characterization and purity analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

References

  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to help you navigate the complexities of this synthesis and mitigate common side reactions. Our guidance is grounded in established chemical principles to ensure you achieve the highest possible yield and purity.

Overview of the Synthetic Pathway

The most common and effective route to synthesizing this compound is via a Sandmeyer reaction.[1][2] This process begins with the diazotization of the corresponding aromatic amine, 5-Chloro-2-methoxy-4-methylaniline, to form a diazonium salt. This intermediate is then subjected to a copper(I) cyanide-mediated substitution to yield the target nitrile.

While robust, this multi-step synthesis is sensitive to reaction conditions, and deviations can lead to a range of undesirable side reactions. This guide will address these specific challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. Each question is designed to resolve a specific experimental problem, explaining the underlying chemistry and providing actionable solutions.

Question 1: My overall yield is significantly lower than expected. What are the most likely causes?

Answer: Low yield is a common issue that can originate from two primary stages of the reaction: the initial diazotization or the subsequent Sandmeyer cyanation.

  • Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is the critical first step. For this reaction to proceed to completion, a slight excess of nitrous acid is required. It is crucial to maintain a reaction temperature between 0-5 °C.[3][4] If the temperature rises above this range, the highly unstable diazonium salt will prematurely decompose, primarily to the corresponding phenol, releasing nitrogen gas.[3][4][5]

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and should be used immediately after preparation without isolation.[3] Any delay or exposure to elevated temperatures will reduce the amount of diazonium salt available for the Sandmeyer reaction, thus depressing the yield.

  • Inefficient Sandmeyer Reaction: The efficiency of the copper(I) cyanide reaction is also critical. Impurities in the copper salt, incorrect stoichiometry, or suboptimal temperatures can lead to incomplete conversion.

Question 2: I'm observing a dark, tarry, or intensely colored precipitate in my reaction mixture. What is it, and how can I prevent it?

Answer: The formation of a colored, often insoluble, byproduct is a classic indicator of an azo coupling side reaction.[3] This occurs when the electrophilic diazonium salt intermediate attacks an electron-rich aromatic ring. In this synthesis, the most likely coupling partner is the unreacted starting material, 5-Chloro-2-methoxy-4-methylaniline.

Causality & Prevention: Azo coupling is most prevalent in neutral or slightly alkaline conditions. The diazotization reaction is performed in a strongly acidic medium (e.g., with HCl or H₂SO₄) to prevent this. The high acidity ensures that the starting amine is protonated to its ammonium salt form. This deactivates the aromatic ring towards electrophilic attack by the diazonium cation, effectively suppressing the formation of azo compounds.[6]

Solution:

  • Ensure High Acidity: Maintain a strongly acidic environment throughout the diazotization step. The amine should be fully dissolved in the acid before the addition of the nitrite solution.

  • Controlled Addition: Add the sodium nitrite solution slowly while maintaining the 0-5 °C temperature. This prevents localized areas of lower acidity where coupling could occur.

Question 3: My final product is contaminated with 4-Chloro-2-methoxy-5-methylbenzoic acid or its amide. How did this hydrolysis occur?

Answer: The presence of the corresponding carboxylic acid or amide is due to the hydrolysis of the nitrile functional group.[7][8] This side reaction can happen during the reaction workup or purification stages.

Mechanism of Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions.[9][10] The reaction proceeds in two stages: first to the primary amide (4-Chloro-2-methoxy-5-methylbenzamide), and then, with continued heating or stronger conditions, to the carboxylic acid (4-Chloro-2-methoxy-5-methylbenzoic acid).[8][10]

Preventative Measures:

  • Mild Workup Conditions: During the workup, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. When neutralizing the reaction mixture, do so at a low temperature and proceed to extraction promptly.

  • Purification Strategy: If hydrolysis is a persistent issue, consider purification methods that do not involve harsh pH conditions, such as column chromatography with a neutral solvent system.

Question 4: I noticed vigorous bubbling (gas evolution) even before adding the copper cyanide. What does this signify?

Answer: This indicates the decomposition of your diazonium salt. The evolved gas is nitrogen (N₂). As mentioned, arenediazonium salts are stable only at low temperatures (0–5 °C).[5] If the temperature of your reaction mixture rises, the C-N bond cleaves, leading to the loss of N₂ gas and the formation of an aryl cation. This highly reactive cation will then rapidly react with water in the solvent to form 4-Chloro-2-methoxy-5-methylphenol, a significant impurity.[3][4]

Solution: Strict temperature control is non-negotiable. Use an ice/salt bath to maintain the temperature below 5 °C throughout the diazotization and before the addition of the copper(I) cyanide solution.

Mechanistic Pathways: Main Reaction and Side Reactions

Understanding the underlying mechanisms is key to troubleshooting and optimizing the synthesis.

Main Reaction Pathway

The synthesis proceeds through two main stages visualized below.

Main_Reaction_Pathway cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Cyanation Amine 5-Chloro-2-methoxy- 4-methylaniline Diazonium Arenediazonium Salt Amine->Diazonium NaNO₂, HCl 0-5 °C Product 4-Chloro-2-methoxy- 5-methylbenzonitrile Diazonium->Product CuCN

Caption: Main synthetic route to the target compound.

Key Side Reaction Pathways

The diazonium salt is a critical branching point for potential side reactions.

Side_Reactions Diazonium Arenediazonium Salt Phenol Phenol Byproduct Diazonium->Phenol H₂O, > 5 °C Azo Azo Dye Byproduct Diazonium->Azo + Unreacted Amine (Insufficient Acid) Amine Unreacted Amine

Caption: Formation of major impurities from the diazonium intermediate.

Recommended Experimental Protocol

This protocol is optimized to minimize the side reactions discussed above.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Chloro-2-methoxy-4-methylaniline171.62508.58 g
Concentrated HCl (37%)36.46150~12.5 mL
Sodium Nitrite (NaNO₂)69.00553.80 g
Copper(I) Cyanide (CuCN)89.56605.37 g
Deionized Water18.02-As needed
Toluene92.14-~150 mL
Ice--As needed

Step-by-Step Methodology:

Part A: Diazotization

  • In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 8.58 g (50 mmol) of 5-Chloro-2-methoxy-4-methylaniline and 50 mL of water.

  • While stirring, slowly add 12.5 mL of concentrated HCl. Stir until the amine fully dissolves to form the hydrochloride salt.

  • Cool the flask in an ice-salt bath to an internal temperature of 0 °C. Ensure the temperature is stable before proceeding.

  • In a separate beaker, dissolve 3.80 g (55 mmol) of sodium nitrite in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the resulting solution for an additional 15 minutes at 0-5 °C. The solution should be kept cold and used immediately in the next step.

Part B: Sandmeyer Cyanation

  • In a separate 500 mL flask, prepare a solution of 5.37 g (60 mmol) of copper(I) cyanide in 50 mL of water. Warm gently if necessary to dissolve, then cool to room temperature.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring.

  • A reaction is often indicated by the evolution of nitrogen gas. After the initial effervescence subsides, gently warm the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Part C: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of dilute NaOH solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure this compound.

References

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Making diazonium salts from phenylamine (aniline). Retrieved from [Link]

  • Chemical Education Xchange. (2020). Diazotization of Aniline Derivatives: Nitrous Acid Test. [Link]

  • Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. [Link]

  • Chemguide. (n.d.). Hydrolysing nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Chloro-2-methoxy-5-methylbenzonitrile. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. My aim is to provide not just procedural steps but the underlying scientific reasoning to empower you to make informed decisions in your research.

Introduction

This compound is a substituted aromatic nitrile, a class of compounds used in various industrial applications, including pharmaceuticals and agrochemicals.[1] Understanding its degradation is crucial for environmental fate analysis, metabolism studies in biological systems, and the development of detoxification strategies. The presence of a nitrile group, a chloro substituent, a methoxy group, and a methyl group on the benzene ring suggests multiple potential degradation routes, both microbial and chemical.

This guide will explore the probable degradation pathways, address common experimental challenges, and provide protocols to help you navigate your research effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely initial steps in the microbial degradation of this compound?

A1: The initial enzymatic attack on this compound is likely to target the nitrile group. Microorganisms possess two primary enzymatic pathways for nitrile degradation.[2][3][4]

  • Nitrilase Pathway: A nitrilase can directly hydrolyze the nitrile group (-CN) to a carboxylic acid group (-COOH), yielding 4-Chloro-2-methoxy-5-methylbenzoic acid and releasing ammonia.[5][6]

  • Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to an amide (4-Chloro-2-methoxy-5-methylbenzamide), which is then hydrolyzed to the corresponding carboxylic acid by an amidase.[7]

The specific pathway utilized will depend on the microbial species and the specific enzymes they express.

Q2: I am observing the formation of an unexpected intermediate. What could it be?

A2: Beyond the primary nitrile hydrolysis products, other transformations can occur:

  • Demethylation: The methoxy group (-OCH3) can be a target for monooxygenase enzymes, leading to O-demethylation to form a phenolic compound, 4-Chloro-2-hydroxy-5-methylbenzonitrile. This can be a significant detoxification or toxification pathway.[8]

  • Dechlorination: While generally more challenging, reductive or oxidative dechlorination can occur, replacing the chlorine atom with a hydrogen or hydroxyl group, respectively. This is often a slower process compared to nitrile hydrolysis.

  • Hydroxylation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group, then to a formyl group, and finally to a carboxylic acid.

Q3: My degradation experiment is showing slow or no activity. What are the potential reasons?

A3: Several factors could contribute to poor degradation:

  • Toxicity: The parent compound or its intermediates may be toxic to the microbial consortium or enzymes at the concentrations used.[1][9] Consider running a dose-response experiment to determine the optimal substrate concentration.

  • Incorrect Microbial Strain/Enzyme: The selected microorganisms may lack the specific enzymes required for the degradation of this substituted benzonitrile. Screening a variety of strains known for nitrile or aromatic compound degradation is advisable.

  • Sub-optimal Reaction Conditions: pH, temperature, and aeration are critical parameters. For microbial systems, ensure the medium provides necessary nutrients. For enzymatic assays, confirm the buffer composition and cofactor requirements.

  • Low Bioavailability: The compound may have low solubility in your aqueous medium, limiting its availability to the microorganisms or enzymes. The use of a co-solvent might be necessary, but its potential toxicity should also be evaluated.

Q4: How can I definitively identify the degradation products?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its polar metabolites over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds. Derivatization may be necessary for polar metabolites like carboxylic acids and phenols to increase their volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying a wide range of metabolites without the need for derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information for purified intermediates.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No degradation of the parent compound 1. Inactive microbial culture or enzyme.2. Toxicity of the compound.3. Inappropriate reaction conditions (pH, temperature).1. Check the viability of your culture or the activity of your enzyme with a positive control (e.g., a readily degradable nitrile).2. Perform a toxicity assay at different concentrations of the substrate.3. Optimize reaction conditions based on literature for similar compounds or microbial strains.
Accumulation of an intermediate 1. The enzyme responsible for the next degradation step is slow, inhibited, or absent.2. The intermediate is more stable or less bioavailable.1. Identify the accumulating intermediate using analytical techniques.2. If using a pure culture, it may lack the necessary downstream enzymes. Consider using a mixed microbial consortium.3. If the intermediate is inhibitory, consider a fed-batch or continuous culture system to keep its concentration low.
Multiple unidentified peaks in chromatogram 1. Abiotic degradation (e.g., hydrolysis, photolysis).2. Formation of multiple degradation products.3. Contamination of the sample or medium.1. Run a sterile control (no microorganisms or enzymes) to check for abiotic degradation.2. Use LC-MS/MS to obtain fragmentation patterns for structural elucidation of the unknown peaks.3. Analyze a blank sample of your medium and solvents.

Proposed Degradation Pathways

The degradation of this compound can proceed through several interconnected pathways. The following diagrams illustrate the most probable routes.

Pathway 1: Nitrilase-Mediated Degradation

G A This compound B 4-Chloro-2-methoxy-5-methylbenzoic acid A->B Nitrilase + 2H₂O C Further Degradation (Ring Cleavage) B->C Dioxygenases G A This compound B 4-Chloro-2-methoxy-5-methylbenzamide A->B Nitrile Hydratase + H₂O C 4-Chloro-2-methoxy-5-methylbenzoic acid B->C Amidase + H₂O D Further Degradation (Ring Cleavage) C->D Dioxygenases

Caption: Two-step enzymatic conversion of the nitrile to a carboxylic acid via an amide intermediate.

Pathway 3: O-Demethylation and Subsequent Degradation

G A This compound B 4-Chloro-2-hydroxy-5-methylbenzonitrile A->B Monooxygenase + O₂ + NADH C Hydrolysis of Nitrile Group B->C Nitrilase or Nitrile Hydratase/Amidase

Caption: Initial O-demethylation to a phenolic compound followed by nitrile group hydrolysis.

Experimental Protocols

Protocol 1: Screening of Microbial Cultures for Degradation Activity
  • Prepare a minimal salt medium (MSM) containing all necessary macro and micronutrients but lacking a carbon and nitrogen source.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a high concentration (e.g., 100 mM).

  • Inoculate 50 mL of MSM in 250 mL flasks with 1 mL of your microbial culture (e.g., activated sludge, soil enrichment culture, or a pure strain).

  • Add the substrate to a final concentration of 0.1-1 mM. Include a sterile control (no inoculum) and a positive control (a readily degradable substrate).

  • Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

  • Collect samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analyze the samples by HPLC to monitor the disappearance of the parent compound and the appearance of degradation products.

Protocol 2: Identification of Metabolites by LC-MS
  • Prepare samples by centrifuging the culture to remove cells, followed by filtration of the supernatant through a 0.22 µm filter.

  • Perform liquid chromatography using a C18 column with a gradient elution program. A typical mobile phase would be a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Set up the mass spectrometer to acquire data in both positive and negative ion modes to maximize the chances of detecting all metabolites.

  • Analyze the data by comparing the mass spectra of the peaks in your samples to a control sample (time zero or sterile control).

  • Propose structures for the metabolites based on their accurate mass and fragmentation patterns.

References

  • Cowan, D., et al. (1998). Novel thermophilic bacteria producing nitrile-degrading enzymes. PubMed. Available at: [Link]

  • Farag, A. A., et al. (2020). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. ResearchGate. Available at: [Link]

  • Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal. Available at: [Link]

  • HIMS - University of Amsterdam. (2018). Promiscuous enzyme enables efficient and benign synthesis of nitriles. Available at: [Link]

  • Martínková, L., et al. (2012). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. Available at: [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Singh, P., et al. (2014). Biotransformation and chemotaxis of 4-chloro-2-nitrophenol by Pseudomonas sp. JHN. Journal of Basic Microbiology. Available at: [Link]

  • Tamanai, S., et al. (2022). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. PMC - NIH. Available at: [Link]

  • Ullrich, V., & Pfleger, K. (1979). The metabolism of 4-methoxy-β-chloro styrene by liver microsomal monooxygenases. Biochemical Pharmacology. Available at: [Link]

  • YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • Zheng, Y-G., et al. (2009). Microbial transformation of nitriles to high-value acids or amides. Advances in Biochemical Engineering/Biotechnology. Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 4-Chloro-2-methoxy-5-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methoxy-5-methylbenzonitrile. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered during the scale-up of this multi-step synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your process with confidence.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure safety, purity, and yield. The most common and economically viable route begins with 4-chlorotoluene and proceeds through nitration, methoxylation, reduction, and a final Sandmeyer reaction.

Synthesis_Workflow Start 4-Chlorotoluene Step1 Step 1: Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate1 4-Chloro-2-nitro-5-methyltoluene Step1->Intermediate1 Step2 Step 2: Methoxylation (NaOCH₃, MeOH) Intermediate1->Step2 Intermediate2 4-Chloro-2-methoxy-5-methylnitrobenzene Step2->Intermediate2 Step3 Step 3: Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate2->Step3 Intermediate3 4-Chloro-2-methoxy-5-methylaniline Step3->Intermediate3 Step4 Step 4: Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN, KCN) Intermediate3->Step4 End This compound Step4->End

Caption: Overall synthetic workflow for this compound.

Part 1: Nitration - Controlling Regioselectivity and Exotherms

The initial step involves the electrophilic aromatic substitution of 4-chlorotoluene. The primary challenge here is to control the position of the incoming nitro group and manage the reaction's significant exotherm, especially at scale.

Frequently Asked Questions (FAQs)

Q1: My nitration is producing a high percentage of the 4-chloro-3-nitro-5-methyltoluene isomer. How can I improve selectivity for the desired 2-nitro isomer?

A1: This is a classic regioselectivity problem. The chloro and methyl groups on the starting material are both ortho-, para-directing. While the methyl group is activating and the chloro group is deactivating, the directing influences are somewhat competitive. To maximize the formation of 4-chloro-2-nitro-5-methyltoluene, precise temperature control is paramount.

  • Causality: Lowering the reaction temperature (typically to 0-10°C) decreases the overall reaction rate, allowing the subtle electronic preferences to dominate, which favors nitration at the position ortho to the activating methyl group and para to the chloro group. At higher temperatures, the reaction becomes less selective, leading to a statistical mixture of isomers that are difficult to separate in later stages.[1]

  • Troubleshooting Protocol:

    • Pre-cool the vessel containing concentrated sulfuric acid to 0°C.

    • Prepare the nitrating mixture (H₂SO₄ and HNO₃) separately and pre-cool it.

    • Add the 4-chlorotoluene substrate dropwise to the sulfuric acid.

    • Add the nitrating mixture subsurface (using a dip tube) at a rate that maintains the internal temperature below 10°C.

    • Monitor the reaction by GC to confirm the consumption of starting material and check the isomer ratio.

Q2: I'm observing dangerous temperature spikes during the addition of the nitrating mixture in our pilot-scale reactor. What are the best practices for managing this exotherm?

A2: Uncontrolled exotherms in nitration reactions are a major safety hazard, potentially leading to runaway reactions. The key is efficient heat removal and controlled addition of reagents.

  • Causality: The reaction of nitric acid with sulfuric acid to form the nitronium ion (NO₂⁺), and the subsequent aromatic substitution, are both highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Mitigation Strategies:

    • Reverse Addition: Add the substrate (4-chlorotoluene) slowly to the pre-prepared and cooled nitrating mixture. This ensures the nitrating agent is always in excess, maintaining a more consistent rate.

    • Efficient Agitation: Ensure the reactor's agitator is creating good turnover and preventing the formation of localized hot spots.

    • Jacket Cooling: Utilize a reactor with a high-efficiency cooling jacket and a reliable chilling unit.

    • Continuous Processing: For industrial-scale production, consider a continuous flow reactor. This keeps the volume of reacting material at any given moment very small, inherently minimizing thermal risk.[2]

ParameterLab Scale (1 L)Pilot Scale (100 L) Troubleshooting
Addition Time 15-30 minutes2-4 hours (rate-controlled)
Temperature 0-10°C (Ice bath)0-10°C (Jacket cooling)
Agitation Magnetic StirrerBaffled mechanical agitator
Monitoring ThermometerMultiple thermocouples (internal/jacket)

Part 2: Nucleophilic Aromatic Substitution (Methoxylation)

This step replaces the chloro group activated by the newly introduced nitro group with a methoxy group. The main challenges are ensuring complete reaction and preventing side reactions.

Frequently Asked Questions (FAQs)

Q1: The methoxylation reaction is sluggish and often incomplete. How can I drive it to completion?

A1: The rate of this SNAr reaction is highly dependent on the nucleophilicity of the methoxide, the solvent, and the temperature.[3][4]

  • Causality: The nitro group in the ortho position to the chlorine atom is essential; it withdraws electron density from the ring, making it susceptible to nucleophilic attack.[5] Incomplete reaction is often due to insufficient nucleophile strength, poor solubility, or inadequate temperature.

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure your sodium methoxide is anhydrous. Water will consume the methoxide and can lead to undesired hydroxylation byproducts.

    • Solvent Choice: Methanol is the common solvent as it is the conjugate acid of the nucleophile. However, for difficult substrates, a switch to a higher-boiling polar aprotic solvent like DMSO or DMF can significantly accelerate the reaction, although this complicates solvent removal later.

    • Temperature Optimization: Carefully increase the reaction temperature under reflux. Monitor the reaction progress by HPLC. Be aware that excessively high temperatures can lead to decomposition or side reactions.

    • Excess Reagent: Use a slight excess (1.1-1.2 equivalents) of sodium methoxide to ensure the reaction goes to completion.

Part 3: Reduction of the Nitro Group

Converting the nitro group to an amine is a critical step to prepare the substrate for the Sandmeyer reaction. The main challenges are catalyst handling, reaction completeness, and process safety.

Frequently Asked Questions (FAQs)

Q1: We are using catalytic hydrogenation with Pd/C, but the reaction stalls and the catalyst seems to deactivate. What is the cause?

A1: Catalyst poisoning and deactivation are common issues in large-scale hydrogenations.

  • Causality: The catalyst's active sites can be blocked by impurities in the substrate or solvent. Sulfur-containing compounds are notorious poisons for palladium catalysts. In some cases, the product amine itself can adsorb onto the catalyst surface and inhibit the reaction.

  • Troubleshooting Protocol:

    • Substrate Purity: Ensure the nitro-intermediate from the previous step is thoroughly purified to remove any residual reagents or byproducts.

    • Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can prevent side reactions that create poisons. Experiment with a range of 0.5% to 5% w/w.

    • Hydrogen Pressure: Increasing the hydrogen pressure (within the safe limits of your reactor) can increase the reaction rate and help overcome minor catalyst inhibition.

    • Alternative Catalysts: Consider using Raney Nickel, which can be more robust for certain substrates.[6]

Q2: We are evaluating iron powder in acidic media as a lower-cost alternative to catalytic hydrogenation. What are the primary scale-up challenges with this method?

A2: The Bechamp reduction (iron in acid) is a classic method, but it has significant operational challenges at scale.[7]

  • Causality: The reaction is heterogeneous, and the rate depends on the surface area of the iron. As the reaction proceeds, iron oxides/hydroxides are formed, which can passivate the iron surface. The workup is also a major consideration.

  • Scale-Up Challenges & Solutions:

    • Waste Disposal: The reaction generates a large volume of iron sludge for every kilogram of product. This has significant environmental and cost implications for disposal.

    • Agitation: Vigorous agitation is required to keep the iron powder suspended and prevent it from settling, which would halt the reaction.

    • Exotherm Control: The reaction is highly exothermic. Controlled addition of the acid or the nitro compound is necessary.

    • Workup: After the reaction, the product amine needs to be separated from the iron sludge, typically by basification followed by filtration or extraction. This can be a slow and labor-intensive process at scale.

MethodProsCons at Scale
Catalytic Hydrogenation Clean reaction, high yield, minimal wasteCatalyst cost, pyrophoric catalyst handling, H₂ safety
Iron/Acid Reduction Low reagent cost, robustMassive solid waste, intensive workup, agitation issues

Part 4: The Sandmeyer Reaction - Managing a Hazardous but Essential Transformation

This is often the most challenging step to scale up due to the inherent instability of the intermediate diazonium salt.[8] The reaction converts the primary aromatic amine into the target benzonitrile.

Sandmeyer_Troubleshooting Start Low Yield or High Impurity in Sandmeyer Reaction Q_Diazotization Was Diazotization Complete? (Test with H-acid or starch-iodide paper) Start->Q_Diazotization S_Diazotization_No Incomplete Diazotization: - Check NaNO₂ stoichiometry - Ensure temp is 0-5°C - Check acid concentration Q_Diazotization->S_Diazotization_No No S_Diazotization_Yes Diazotization Appears Complete Q_Diazotization->S_Diazotization_Yes Yes Q_Decomposition Significant Foaming or Brown Gas (NOx) Observed? S_Diazotization_Yes->Q_Decomposition S_Decomposition_Yes Diazonium Salt Decomposition: - Lower temperature during formation & addition - Use diazonium salt immediately - Ensure adequate cooling Q_Decomposition->S_Decomposition_Yes Yes S_Decomposition_No Minimal Decomposition Q_Decomposition->S_Decomposition_No No Q_Byproducts Are Biaryl or Phenolic Impurities Detected by HPLC? S_Decomposition_No->Q_Byproducts S_Byproducts_Yes Side Reactions Dominating: - Check quality/activity of CuCN catalyst - Ensure proper pH during cyanation - Degas solvents to remove oxygen Q_Byproducts->S_Byproducts_Yes Yes S_Byproducts_No Purity Profile is Good, Yield is Low Q_Byproducts->S_Byproducts_No No S_Final Review Workup Procedure: - Optimize extraction solvent - Check for mechanical losses - Analyze aqueous waste for product S_Byproducts_No->S_Final

Caption: Troubleshooting decision tree for the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: Our process requires the isolation of the diazonium salt, and our safety team has raised concerns. How can we manage the risk?

A1: Isolating diazonium salts, particularly chlorides, is extremely hazardous and should be avoided at scale whenever possible.[9] They can be shock-sensitive and thermally unstable, decomposing explosively.

  • Causality: The high energy of the N≡N triple bond makes dinitrogen (N₂) an excellent leaving group. The decomposition is highly exothermic and releases a large volume of gas, leading to a rapid pressure increase.

  • Best Practice - In Situ Consumption: The safest industrial approach is to generate the diazonium salt in solution at low temperatures (0-5°C) and immediately add this cold solution to the vessel containing the copper(I) cyanide.[10] This "in situ" consumption prevents the accumulation of the hazardous intermediate.

  • Alternative Counter-ions: If isolation is absolutely unavoidable, consider converting the diazonium chloride to a more stable salt, such as a tetrafluoroborate (as in the Balz-Schiemann reaction) or a tosylate.[11] These salts are generally more crystalline and thermally stable, but this adds an extra step and cost to the process.

Q2: During the addition of the diazonium salt solution to the CuCN mixture, we see a lot of foaming and the yield is inconsistent. What's happening?

A2: This indicates that the diazonium salt is decomposing before it can react with the cyanide nucleophile. The foam is the rapid evolution of nitrogen gas.

  • Causality: The Sandmeyer reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, forming an aryl radical and N₂ gas.[8] If this transfer is slow, or if the diazonium salt is unstable, it can decompose via other pathways, often forming phenolic byproducts (reaction with water) or biaryl compounds.

  • Troubleshooting Protocol:

    • Temperature Control: The addition of the diazonium salt to the CuCN solution should be done at a controlled temperature. While the decomposition of the diazonium salt is often driven by heat, the Sandmeyer reaction itself may require gentle warming (e.g., to 40-50°C) after the addition is complete to ensure the reaction proceeds to completion. Maintain low temperatures during the addition and then slowly warm.

    • Catalyst Activity: Ensure your CuCN is of high quality and catalytically active. Old or poorly stored copper salts can be less effective.

    • pH Control: The pH of the cyanide solution is critical. It should be buffered (e.g., with sodium carbonate) to prevent the formation of highly toxic HCN gas and to ensure the cyanide is available as a nucleophile.[10]

    • Subsurface Addition: Add the cold diazonium solution below the surface of the stirred CuCN solution. This ensures immediate mixing and reaction, minimizing the time the diazonium salt spends in a potentially warmer headspace where it could decompose.[10]

Q3: Our final product is contaminated with copper. How can we efficiently remove copper residues during workup?

A3: Copper contamination is a common issue and can interfere with downstream reactions or specifications for pharmaceutical intermediates.[12]

  • Causality: Copper salts can form complexes with the nitrile product or other species in the reaction mixture, making them soluble in the organic phase during extraction.

  • Purification Strategies:

    • Aqueous Wash: After the reaction, perform a wash with an aqueous solution of a chelating agent like EDTA or aqueous ammonia. These will complex with the copper ions and pull them into the aqueous layer.

    • Filtration: Sometimes, insoluble copper salts can be removed by filtering the crude organic solution through a pad of celite or silica gel before solvent evaporation.

    • Recrystallization: This is the most effective method for final purification. Choose a solvent system where the benzonitrile product has good solubility at high temperatures and poor solubility at low temperatures, while the copper impurities remain soluble. Mixtures of ethanol and water or heptane and ethyl acetate are often good starting points.[13]

References

  • Sandmeyer Reaction. Wikipedia. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • 10. Sandmeyer reaction. SlideShare. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Continuous diazotization production process of aromatic amine.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Chem LibreTexts. [Link]

  • Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
  • Reduction of nitro compounds. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of benzonitriles from substituted benzoic acid.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. NIH. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. pubs.acs.org. [Link]

  • DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. Arizona State University. [Link]

  • para-Cresidine. Wikipedia. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Preparation of Benzonitriles, Part 3: By Ammoxidation. YouTube. [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • 4-Chloro-2-methoxy-5-methylaniline. MySkinRecipes. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Unusually stable, versatile, and pure arenediazonium tosylates: Their preparation, structures, and synthetic applicability. ResearchGate. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

Sources

Technical Support Center: Monitoring 4-Chloro-2-methoxy-5-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the analytical techniques for monitoring reactions involving 4-Chloro-2-methoxy-5-methylbenzonitrile. This document offers troubleshooting advice and answers to frequently asked questions to ensure the accuracy and efficiency of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and its related reactions.

Q1: What are the most suitable analytical techniques for monitoring the synthesis of this compound?

A1: The choice of analytical technique depends on the specific requirements of the reaction monitoring, such as the need for real-time data, quantitative accuracy, and structural information. The most commonly employed and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC (High-Performance Liquid Chromatography): HPLC is a robust and widely used technique for monitoring the progress of organic reactions. It provides excellent separation of reactants, products, and byproducts, allowing for accurate quantification. A reverse-phase HPLC method is typically suitable for this compound.[1]

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is highly sensitive and provides both chromatographic separation and mass spectral data, which is invaluable for identifying unknown impurities and byproducts.[2][3][4] This is particularly useful for volatile and thermally stable compounds.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR offers significant advantages for reaction monitoring as it is non-destructive and provides detailed structural information about the molecules in the reaction mixture.[5] It can be used for in-situ, real-time monitoring and for quantitative analysis (qNMR) to determine reaction yield and purity without the need for reference standards.[6][7][8][9]

Q2: How do I select the right HPLC column and mobile phase for my analysis?

A2: For a substituted benzonitrile like this compound, a C18 column is a good starting point for reverse-phase HPLC. The selection of the mobile phase is critical for achieving good separation. A typical mobile phase would consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[1][10] The ratio of these solvents can be optimized in a gradient or isocratic elution to achieve the best resolution between your compound of interest and any impurities. The pH of the aqueous phase should also be controlled, especially if any of the compounds in the reaction mixture are ionizable.

Q3: Can I use in-situ monitoring techniques for my reaction?

A3: Yes, in-situ monitoring is highly beneficial for understanding reaction kinetics and identifying transient intermediates.[11][12] Techniques like FT-IR and Raman spectroscopy can be implemented using probes inserted directly into the reaction vessel, providing real-time data on the consumption of reactants and formation of products.[13][14] NMR spectroscopy can also be used for online reaction monitoring by circulating the reaction mixture through a flow cell within the NMR spectrometer.[5]

Q4: What are the key parameters to consider for accurate quantification using NMR (qNMR)?

A4: For accurate and precise quantitative results using NMR, several parameters must be optimized.[6] This is not as simple as just comparing integrals of a standard 1D spectrum. Key considerations include:

  • Relaxation Times (T1): Ensure a sufficient relaxation delay (typically 5 times the longest T1 of the signals of interest) is used to allow for complete relaxation of all nuclei.

  • Internal Standard: Use a high-purity internal standard that has a simple spectrum, is chemically inert under the reaction conditions, and has a resonance that does not overlap with any of the analyte signals.[9]

  • Pulse Angle: A 90° pulse angle should be accurately calibrated.

  • Signal-to-Noise Ratio: A high signal-to-noise ratio is necessary for accurate integration.

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the analysis of this compound reactions.

2.1 HPLC Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol interactions with basic compounds. 3. Inappropriate Mobile Phase pH: For ionizable compounds. 4. Sample Solvent Incompatibility: Sample dissolved in a solvent much stronger than the mobile phase.[15]1. Dilute the sample and reinject. 2. Use a modern, end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Dissolve the sample in the mobile phase or a weaker solvent.
Fluctuating Retention Times 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent. 2. Temperature Variations: Lack of column temperature control. 3. Pump Malfunction: Leaks or faulty check valves.1. Prepare fresh mobile phase daily and keep reservoirs covered. Ensure proper degassing. 2. Use a column oven to maintain a constant temperature. 3. Inspect the pump for leaks and perform routine maintenance on seals and check valves.[16]
Ghost Peaks 1. Late Eluting Compounds: From a previous injection. 2. Contaminated Mobile Phase or System: Impurities in solvents or leaching from system components.1. Increase the run time or flush the column with a strong solvent after each run.[17] 2. Use high-purity solvents and filter them. Flush the entire HPLC system.
2.2 GC-MS Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Peak Resolution 1. Inappropriate GC Column: Column phase is not optimal for separating the analytes. 2. Incorrect Temperature Program: The oven temperature ramp is too fast or the initial temperature is too high. 3. Column Degradation: The stationary phase has been damaged.1. Select a column with a different polarity. A mid-polarity column is often a good starting point for aromatic compounds. 2. Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate. 3. Condition the column or replace it if it is old or has been exposed to harsh conditions.
Low Sensitivity 1. Injector Problems: Leak in the septum or incorrect injection volume. 2. Ion Source Contamination: The MS ion source is dirty. 3. Improper Ionization Method: The chosen ionization technique (e.g., EI, CI) is not optimal for the analyte.1. Replace the septum and verify the syringe is functioning correctly. 2. Clean the ion source according to the manufacturer's instructions. 3. For chlorinated compounds, Electron Capture Negative Ionization (ECNI) can offer higher sensitivity. [2][18]
Mass Spectral Interference 1. Co-eluting Compounds: Two or more compounds are not fully separated by the GC column. 2. Background Contamination: From column bleed or other sources.1. Improve the chromatographic separation by optimizing the temperature program or using a longer column. 2. Use a low-bleed GC column. Bake out the column to remove contaminants.
Section 3: Experimental Protocols & Data
3.1 Protocol: Reverse-Phase HPLC Method for Reaction Monitoring
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

3.2 Protocol: GC-MS Method for Impurity Profiling
  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Section 4: Visualizations
Workflow for HPLC Method Development

Caption: A logical workflow for developing a robust HPLC method.

Troubleshooting Logic for Unidentified Peaks in GC-MS

GCMS_Troubleshooting Start Unidentified Peak in GC-MS Chromatogram CheckBlank Analyze a Solvent Blank Start->CheckBlank IsPresent Is the Peak Present in the Blank? CheckBlank->IsPresent SourceContamination Source of Contamination: - Solvent - Syringe - System Bleed IsPresent->SourceContamination Yes AnalyzeMassSpectrum Analyze Mass Spectrum IsPresent->AnalyzeMassSpectrum No LibrarySearch Perform Library Search (e.g., NIST) AnalyzeMassSpectrum->LibrarySearch ManualInterpretation Manual Interpretation: - Molecular Ion - Isotope Pattern (for Cl) - Fragmentation AnalyzeMassSpectrum->ManualInterpretation HypothesizeStructure Hypothesize Structure LibrarySearch->HypothesizeStructure ManualInterpretation->HypothesizeStructure ConfirmStructure Confirm with Standard or Orthogonal Technique (e.g., NMR) HypothesizeStructure->ConfirmStructure End Identity Confirmed ConfirmStructure->End

Caption: A systematic approach to identifying unknown peaks in GC-MS.

References
  • Vertex AI Search. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • OAE Publishing Inc. (2022, March 15). Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
  • SIELC. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • Bruker. (n.d.). Reaction Monitoring.
  • IntuitionLabs. (n.d.). PAT Sensors for Real-Time Reaction Monitoring in Pharma.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • University of Oxford. (2017). Quantitative NMR Spectroscopy.
  • PubMed. (n.d.). 15N NMR chemical shifts of ring substituted benzonitriles.
  • ResearchGate. (n.d.). GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b....
  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans.
  • ACS Publications. (2011, November 15). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate.
  • ACS Publications. (n.d.). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate | Analytical Chemistry.
  • Thermo Fisher Scientific. (n.d.). Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis.
  • Thermo Fisher Scientific. (2017, September 9). Detecting chlorinated paraffins in food using HRAM GC-MS.
  • ACS Publications. (n.d.). Addressing Main Challenges Regarding Short- and Medium-Chain Chlorinated Paraffin Analysis Using GC/ECNI-MS and LC/ESI-MS Methods | Journal of the American Society for Mass Spectrometry.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile - NIST WebBook.
  • PubMed. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography.
  • JOCPR. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
  • Benchchem. (n.d.). Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.
  • Benchchem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. (n.d.).
  • Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile.
  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB.
  • PubMed Central (PMC). (2020, May 29). NMR and GC/MS analysis of industrial chloroparaffin mixtures.
  • MDPI. (2018, March 25). Process Control and Monitoring for Continuous Production of Biopharmaceuticals.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-methoxy-5-methylbenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of more complex molecules. Its specific substitution pattern makes it a key building block in the development of various specialty chemicals, including agrochemicals and pharmaceutical agents.[1] The strategic placement of the chloro, methoxy, methyl, and nitrile groups offers multiple points for further functionalization.

This guide provides an in-depth comparison of the two primary synthetic routes for preparing this compound. We will analyze each pathway from a mechanistic standpoint, evaluate its practical advantages and disadvantages, and provide detailed experimental protocols. The objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the most suitable synthetic strategy for their specific laboratory or industrial requirements.

Physicochemical and Spectroscopic Data

Before delving into the synthetic routes, here is the reference data for the target compound, this compound.

PropertyValue
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
CAS Number 6376-14-3 (for the aniline precursor)
Appearance Crystalline Solid (based on aniline precursor)[2]
Melting Point 102-103 °C (for the aniline precursor)[2]

Overview of Synthetic Strategies

The synthesis of this compound can be logically approached via two distinct retrosynthetic disconnections, primarily differing in the sequence of introducing the key functional groups.

  • Route A: Late-Stage Cyanation via Sandmeyer Reaction. This classic approach involves first constructing the fully substituted aniline precursor, 4-chloro-2-methoxy-5-methylaniline, followed by the conversion of the amino group into the nitrile via a diazonium salt intermediate.

  • Route B: Late-Stage Chlorination. This strategy prioritizes the early formation of the benzonitrile ring, starting with a less substituted precursor like 2-methoxy-5-methylbenzonitrile, and subsequently introducing the chlorine atom via electrophilic aromatic substitution.

The following sections will dissect each route in detail.

G cluster_0 Core Precursor cluster_1 Route A: Sandmeyer Pathway cluster_2 Route B: Chlorination Pathway p-Cresidine 2-Methoxy-5-methylaniline (p-Cresidine) A1 Chlorination p-Cresidine->A1 B1 Diazotization & Sandmeyer Reaction p-Cresidine->B1 A2 4-Chloro-2-methoxy-5-methylaniline A1->A2 A3 Diazotization & Sandmeyer Reaction A2->A3 A_End Target Molecule: This compound A3->A_End B2 2-Methoxy-5-methylbenzonitrile B1->B2 B3 Electrophilic Chlorination B2->B3 B_End Target Molecule: This compound B3->B_End

Caption: High-level comparison of the two primary synthetic routes.

Route A: Late-Stage Cyanation via Sandmeyer Reaction

This synthetic pathway is arguably the more traditional route, leveraging the robust and well-documented Sandmeyer reaction to install the nitrile group at the final stage.[3] The success of this route hinges on the efficient preparation and stability of the key intermediate, 4-chloro-2-methoxy-5-methylaniline.

Mechanistic Rationale

The core of this route is the conversion of a primary aromatic amine into a nitrile. This is a two-step process:

  • Diazotization: The primary amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.[4] Maintaining low temperatures is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.

  • Sandmeyer Reaction: The diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3][5] A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide species to form the final benzonitrile product.

G cluster_workflow Route A: Experimental Workflow start Start: 2-Methoxy-5-methylaniline step1 Step 1: Chlorination - Dissolve aniline in solvent - Add chlorinating agent (e.g., NCS) - Stir at controlled temperature start->step1 product1 Intermediate: 4-Chloro-2-methoxy-5-methylaniline step1->product1 step2 Step 2: Diazotization - Suspend chlorinated aniline in acid - Cool to 0-5 °C - Add NaNO₂ solution dropwise product1->step2 product2 Intermediate: Diazonium Salt Solution step2->product2 step3 Step 3: Sandmeyer Reaction - Prepare CuCN solution - Add diazonium salt solution slowly - Warm to complete reaction (N₂ evolution) product2->step3 workup Workup & Purification - Quench reaction - Extract with organic solvent - Purify by chromatography/recrystallization step3->workup end Final Product workup->end

Caption: Step-by-step workflow for the Sandmeyer reaction route.

Experimental Protocol: Route A

Step 1: Synthesis of 4-Chloro-2-methoxy-5-methylaniline

  • Setup: To a stirred solution of 2-methoxy-5-methylaniline (p-cresidine) (1.0 eq) in a suitable organic solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, prepare for cooling with an ice bath.

  • Chlorination: Slowly add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the reaction temperature between 0-10 °C. The use of NCS is preferable for regioselectivity and milder conditions compared to gaseous chlorine.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with a solution of sodium sulfite. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 4-chloro-2-methoxy-5-methylaniline.

Step 2: Synthesis of this compound

  • Diazotization: Suspend 4-chloro-2-methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[4]

  • Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled aniline suspension, ensuring the temperature is strictly maintained below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm slightly to dissolve, then cool to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour, or until nitrogen evolution ceases.[4]

  • Workup and Purification: Cool the reaction mixture and extract with an organic solvent like toluene or ethyl acetate. Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel or recrystallization.

Route B: Late-Stage Electrophilic Chlorination

This alternative strategy introduces the chlorine atom onto a pre-formed benzonitrile scaffold. This approach can be more atom-economical if the starting benzonitrile is readily available. The key challenge in this route is controlling the regioselectivity of the chlorination step.

Mechanistic Rationale

This route begins with the synthesis of 2-methoxy-5-methylbenzonitrile, which can itself be prepared from 2-methoxy-5-methylaniline (p-cresidine) via the same Sandmeyer reaction described in Route A. The crucial step is the subsequent electrophilic aromatic substitution.

  • Directing Group Effects: The regiochemical outcome of the chlorination is dictated by the electronic effects of the substituents on the ring:

    • -OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.

    • -CH₃ (Methyl): A weakly activating, ortho, para-directing group.

    • -CN (Nitrile): A strongly deactivating, meta-directing group.

The powerful ortho, para-directing influence of the methoxy group at C2 and the methyl group at C5 will dominate. The position para to the methoxy group (C5) is already occupied. The positions ortho to the methoxy are C1 (occupied) and C3. The positions ortho to the methyl group are C4 and C6. The combined directing effects strongly favor substitution at the C4 or C6 positions. Steric hindrance from the adjacent bulky methoxy group at C2 makes the C6 position less accessible. Therefore, the electrophile (Cl⁺) is most likely to attack the C4 position, leading to the desired product.

G cluster_workflow Route B: Experimental Workflow start Start: 2-Methoxy-5-methylaniline step1 Step 1: Sandmeyer Reaction - Diazotization of aniline - Reaction with CuCN start->step1 product1 Intermediate: 2-Methoxy-5-methylbenzonitrile step1->product1 step2 Step 2: Electrophilic Chlorination - Dissolve benzonitrile in solvent - Add chlorinating agent (e.g., SO₂Cl₂) - Heat to initiate reaction product1->step2 workup Workup & Purification - Quench reaction - Extract with organic solvent - Purify by chromatography/recrystallization step2->workup end Final Product workup->end

Caption: Step-by-step workflow for the electrophilic chlorination route.

Experimental Protocol: Route B

Step 1: Synthesis of 2-Methoxy-5-methylbenzonitrile

  • This step is performed using the Sandmeyer reaction protocol as described in Route A, Step 2 , but starting with 2-methoxy-5-methylaniline instead of its chlorinated derivative.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methoxy-5-methylbenzonitrile (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like 1,2-dichloroethane.

  • Chlorination: Heat the solution to 50-60 °C. Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise over 30 minutes. Sulfuryl chloride is an effective chlorinating agent for activated aromatic rings.

  • Reaction: Stir the reaction mixture at this temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and carefully pour it into ice water to quench the excess sulfuryl chloride.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by column chromatography or recrystallization to yield the final product.

Comparative Analysis

FeatureRoute A (Late-Stage Cyanation)Route B (Late-Stage Chlorination)Analysis
Key Transformation Sandmeyer ReactionElectrophilic ChlorinationBoth are well-established, high-yielding reactions.
Starting Material 2-Methoxy-5-methylaniline2-Methoxy-5-methylanilineBoth routes can logically start from the same commercially available precursor.
Number of Steps 2 Steps (Chlorination -> Sandmeyer)2 Steps (Sandmeyer -> Chlorination)The number of synthetic steps is identical.
Reagent Hazards High: Uses highly toxic CuCN.[3] Requires careful handling and waste disposal. Diazonium salts can be explosive if isolated.Moderate: Uses corrosive sulfuryl chloride. The Sandmeyer reaction to make the intermediate still uses CuCN.Route A's final step involves the direct use of cyanide, posing a significant operational hazard. Route B contains this hazard in an earlier step.
Regioselectivity Excellent: The positions of the substituents are locked in before the Sandmeyer reaction, which is not prone to isomerization.Very Good to Excellent: Chlorination is strongly directed to the desired C4 position due to electronic and steric factors. However, minor formation of the C6-chloro isomer is possible.Route A offers unambiguous regiochemical control. Route B relies on directing group effects which, while strong, could potentially lead to minor impurities requiring separation.
Reaction Conditions Requires stringent low-temperature control (0-5 °C) for the diazotization step.[4]The chlorination step typically requires heating (50-60 °C). The initial Sandmeyer step requires the same low-temperature control as Route A.Both routes involve a low-temperature step. Route A's most hazardous step is performed at low temperature, while Route B's chlorination requires heating.
Scalability The instability of diazonium salts can pose challenges on a large scale due to exothermic decomposition risks. Handling large quantities of CuCN is also a significant concern.Electrophilic chlorinations are generally scalable. The initial Sandmeyer synthesis of the intermediate faces the same scalability issues as Route A.From a process safety perspective, performing the more hazardous Sandmeyer reaction on a smaller scale to produce an intermediate (as in Route B) which is then used in a more standard, scalable chlorination reaction might be preferable.
Overall Recommendation Favorable for lab-scale synthesis where regiochemical purity is paramount and handling of toxic reagents can be well-controlled.Potentially more favorable for larger-scale synthesis as the final step (chlorination) is more conventional and avoids handling large volumes of cyanide solutions directly with the final intermediate.

Conclusion

Both synthetic routes presented are viable and effective for the preparation of this compound, each beginning from the common precursor 2-methoxy-5-methylaniline.

  • Route A (Sandmeyer) offers unparalleled regiochemical certainty, as the substitution pattern is fixed prior to the final cyanation. Its primary drawback is the use of highly toxic copper cyanide in the final, product-forming step and the inherent instability of the diazonium salt intermediate, which requires careful temperature management.

  • Route B (Chlorination) benefits from a potentially more robust and scalable final step. While the regioselectivity of the electrophilic chlorination is strongly biased towards the desired product, the possibility of minor isomer formation cannot be entirely dismissed without experimental validation.

The ultimate choice between these routes will depend on the specific context. For exploratory, small-scale synthesis where absolute purity and unambiguous product identity are the highest priorities, Route A is an excellent choice. For process development and scale-up applications, Route B may offer advantages by isolating the more hazardous Sandmeyer reaction to an earlier stage and employing a more conventional final step.

References

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. (n.d.). Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile.... Retrieved from [Link]

  • European Patent Office. (1984). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Cresidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • MySkinRecipes. (n.d.). 4-Chloro-2-methoxy-5-methylaniline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Synthetic Strategy and Drug Development

Abstract

This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-2-methoxy-5-methylbenzonitrile against other structurally related benzonitriles. As a key intermediate in pharmaceutical synthesis, understanding its chemical behavior is paramount for process optimization and the design of novel synthetic routes.[1][2] We will dissect the electronic and steric influences of its unique substitution pattern on several critical classes of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reactions of the nitrile moiety. This analysis is supported by mechanistic principles and includes actionable, detailed experimental protocols for comparative studies, enabling researchers to make informed decisions in their synthetic endeavors.

Introduction: The Role of Substituted Benzonitriles

Aromatic nitriles are foundational building blocks in organic synthesis, prized for their versatility as precursors to amines, amides, carboxylic acids, and various heterocyclic systems.[3] The reactivity of the benzonitrile scaffold is profoundly influenced by the nature and position of its substituents. The electron-withdrawing cyano group deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr).[3][4]

Our focus, this compound, presents a fascinating case study in competing electronic and steric effects:

  • Cyano Group (-CN) at C1: A strong electron-withdrawing group via both induction and resonance, it serves as the primary director of the molecule's overall electronic character.

  • Chloro Group (-Cl) at C4: This group is inductively electron-withdrawing but a weak resonance donor. Crucially, it acts as a leaving group in SNAr reactions and a handle for cross-coupling reactions.[5][6]

  • Methoxy Group (-OCH₃) at C2: A powerful electron-donating group through resonance, it activates the ring, particularly at the ortho and para positions. Its placement ortho to the nitrile can significantly modulate the electrophilicity of the nitrile carbon and the adjacent ring positions.

  • Methyl Group (-CH₃) at C5: A weak electron-donating group via hyperconjugation, it provides minor electronic influence but contributes to the steric profile of the molecule.

This guide will compare the reactivity of this multi-substituted system to simpler, well-understood benzonitriles to elucidate the synergistic and antagonistic effects of its functional groups.

G cluster_0 General Workflow for Reactivity Comparison A Substrate Selection (e.g., Target vs. Benzonitrile, 4-Chlorobenzonitrile) B Reaction Design (e.g., Suzuki Coupling, Hydrolysis) A->B C Parallel Reaction Setup (Identical Conditions) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup & Purification D->E F Analysis & Yield Determination (NMR with Internal Standard) E->F G Comparative Data Evaluation F->G sn_ar_mechanism start Substituted Benzonitrile intermediate Meisenheimer Complex (Stabilized by EWG) start->intermediate + Nu⁻ (Rate-Determining Step) product Substituted Product intermediate->product - Cl⁻ nucleophile Nu⁻ leaving_group Cl⁻

Caption: Simplified SNAr addition-elimination mechanism.

  • Baseline (4-Chlorobenzonitrile): The strongly electron-withdrawing nitrile group para to the chlorine atom makes this substrate highly reactive towards nucleophiles. The negative charge in the Meisenheimer complex is effectively delocalized onto the nitrile group.

  • This compound: The analysis here is more complex.

    • Activating Factor: The C1 nitrile group remains the key activating feature for stabilizing the intermediate.

    • Deactivating Factor: The C2-methoxy group is strongly electron-donating by resonance. This effect counteracts the electron-withdrawing nature of the nitrile and chlorine, destabilizing the negative charge of the Meisenheimer complex and thus slowing the reaction rate compared to 4-chlorobenzonitrile.

    • Minor Factor: The C5-methyl group has a negligible electronic effect in this context.

Expected Reactivity Trend for SNAr: 4-Nitrochlorobenzene (for reference) > 4-Chlorobenzonitrile > This compound > Chlorobenzene

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at C4 provides a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds via reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. [5][7]These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [8][9] Suzuki-Miyaura Coupling: The rate-determining step is often the initial oxidative addition of the aryl chloride to the Pd(0) catalyst. [8]This step is favored by electron-withdrawing groups on the aromatic ring, which make the carbon-halogen bond more susceptible to cleavage.

  • Baseline (4-Chlorobenzonitrile): The electron-withdrawing nitrile group facilitates oxidative addition, making it a good substrate for Suzuki couplings. [10]* This compound: The combined electronic effects are again at play. The electron-withdrawing nitrile and chlorine groups promote oxidative addition. However, the potent electron-donating methoxy group at the ortho position can increase electron density at the reaction center, potentially slowing the oxidative addition step relative to 4-chlorobenzonitrile. Furthermore, the ortho-methoxy group can introduce steric hindrance, potentially requiring bulkier phosphine ligands to achieve efficient coupling.

Buchwald-Hartwig Amination: This reaction follows a similar catalytic cycle. [7][11]The electronic demands are nuanced, but generally, electron-deficient aryl halides are more reactive. The choice of ligand is critical and often substrate-dependent. [9]The ortho-methoxy group in our target molecule is a key consideration, as it may sterically hinder the approach of the amine or the catalyst, necessitating careful ligand selection (e.g., bulky biarylphosphines like XPhos or SPhos).

Table 1: Predicted Relative Reactivity in Pd-Catalyzed Cross-Coupling

Compound Suzuki Coupling Reactivity Buchwald-Hartwig Reactivity Rationale
4-Chlorobenzonitrile High High Strong activation from para-CN group.
This compound Moderate to High Moderate to High Activation from CN is tempered by donating OMe group. Potential steric hindrance from ortho-OMe.

| 4-Chloroanisole | Moderate | Moderate | Weaker activation compared to nitrile-containing substrates. |

suzuki_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Cl)L₂ pd0->pd2_complex pd2_trans Ar-Pd(II)(R)L₂ pd2_complex->pd2_trans pd2_trans->pd0 product Ar-R pd2_trans->product oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination arx Ar-Cl boronic R-B(OH)₂ + Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Reactions of the Nitrile Group

Alkaline Hydrolysis: The hydrolysis of nitriles to carboxylic acids under basic conditions involves the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. [12][13]Therefore, substituents that increase the electrophilicity of this carbon will accelerate the reaction.

  • Baseline (Benzonitrile): Serves as the standard reference. The rate of hydrolysis is well-documented. [14][15]* 4-Chlorobenzonitrile: The electron-withdrawing chloro group enhances the electrophilicity of the nitrile carbon, leading to a faster hydrolysis rate compared to benzonitrile.

  • This compound: The C4-chloro group withdraws electron density, but the C2-methoxy group donates electron density through resonance. The proximity of the ortho-methoxy group can significantly decrease the electrophilicity of the nitrile carbon, likely making this substrate less reactive towards hydrolysis than both benzonitrile and 4-chlorobenzonitrile.

Expected Reactivity Trend for Alkaline Hydrolysis: 4-Nitrobenzonitrile > 4-Chlorobenzonitrile > Benzonitrile > This compound

Reduction to Benzylamine: The catalytic reduction of nitriles to primary amines, for instance using H₂ over Raney Nickel or chemical reductants like NaBH₄/NiCl₂, is a common transformation. [16][17]This process is generally less sensitive to the electronic effects of ring substituents compared to reactions involving aromatic intermediates. However, severe steric hindrance around the nitrile group can impede the approach of the reductant or catalyst. The ortho-methoxy group in our target molecule may introduce moderate steric hindrance, potentially requiring more forcing conditions (higher pressure, temperature, or catalyst loading) to achieve complete conversion compared to an unhindered nitrile like 4-chlorobenzonitrile.

Experimental Protocols

To provide a framework for empirical validation, the following self-validating protocols are described. They include the use of an internal standard for accurate yield determination, a critical component of trustworthy comparative analysis.

Protocol 1: Comparative Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol outlines a parallel experiment to compare the reactivity of 4-chlorobenzonitrile and this compound.

1. Reaction Setup:

  • In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add an internal standard (e.g., dodecane, 0.5 mmol) to each flask.

  • Evacuate and backfill each flask with argon or nitrogen three times.

  • To each flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Add anhydrous toluene (5 mL) to each flask via syringe.

2. Reaction and Monitoring:

  • Immerse both flasks in a preheated oil bath at 100 °C.

  • Stir the reactions vigorously.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS.

3. Workup and Analysis:

  • After 24 hours (or upon completion), cool the reactions to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Determine the yield of the biphenyl product by ¹H NMR spectroscopy, integrating the product peaks relative to the internal standard.

Protocol 2: Comparative Alkaline Hydrolysis of Benzonitriles

This experiment compares the hydrolysis rates of benzonitrile and this compound.

1. Reaction Setup:

  • In two separate round-bottom flasks equipped with reflux condensers, add the respective benzonitrile (5.0 mmol) and a 6 M aqueous solution of sodium hydroxide (20 mL).

  • Add a magnetic stir bar to each flask.

2. Reaction and Monitoring:

  • Heat both mixtures to reflux (approx. 105-110 °C) in a heating mantle.

  • Monitor the reaction by observing the evolution of ammonia gas (can be tested with moist litmus paper) and by periodically taking aliquots for HPLC or TLC analysis to track the disappearance of the starting material. Note the time required for complete consumption of the starting nitrile. [14] 3. Workup and Analysis:

  • Once the reaction is complete, cool the flasks in an ice bath.

  • Slowly and carefully acidify the reaction mixture to pH ~2 by adding concentrated hydrochloric acid (HCl). A precipitate of the corresponding benzoic acid should form.

  • Collect the solid product by vacuum filtration. [18] * Wash the solid with cold water.

  • Dry the product in a vacuum oven.

  • Record the mass and calculate the isolated yield. Characterize the product by melting point and ¹H NMR. The primary point of comparison is the reaction time required for completion.

Conclusion

This compound exhibits a nuanced reactivity profile governed by the interplay of its substituents.

  • For SNAr: It is expected to be less reactive than 4-chlorobenzonitrile due to the electron-donating effect of the ortho-methoxy group, which destabilizes the key Meisenheimer intermediate.

  • For Pd-Catalyzed Cross-Coupling: Its reactivity is predicted to be comparable to or slightly lower than that of 4-chlorobenzonitrile. While the electron-withdrawing nitrile facilitates oxidative addition, the donating and sterically influential ortho-methoxy group may temper this effect, necessitating careful optimization of ligands and reaction conditions.

  • For Nitrile Hydrolysis: It is likely to be significantly less reactive than both benzonitrile and 4-chlorobenzonitrile, as the ortho-methoxy group reduces the electrophilicity of the nitrile carbon.

For the synthetic chemist, this means that while the chloro group is a viable handle for cross-coupling, nucleophilic substitution at this position will likely require more forcing conditions than one might expect for a chlorobenzonitrile derivative. Similarly, transformations of the nitrile group will be slower. This detailed understanding allows for the rational design of synthetic strategies, saving valuable time and resources in the development of complex molecules.

References

  • MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Retrieved from https://www.mdpi.com/1422-8599/25/1/10/pdf
  • ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile (4 a). (yields determined by.... Retrieved from [Link]

  • ACS Publications. (n.d.). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot of para‐substituted benzonitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • The Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Validity of the Hammett equation for isolated molecules: basicity of 3- and 4-substituted benzonitriles. Retrieved from [Link]

  • ACS Publications. (2022). B(C6F5)3-Catalyzed Reductive Denitrogenation of Benzonitrile Derivatives. Organic Letters. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Cycloaddition reactions of sulphines with benzonitrile oxide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • MDPI. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). A generic approach for the catalytic reduction of nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Unknown Source. (n.d.). Microwave-assisted Hydrolysis of Benzonitrile. (Link not available)
  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • NIH. (n.d.). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • ChemRxiv. (n.d.). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Bartleby.com. (n.d.). Cycloaddition Lab Report. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]

  • Unknown Source. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (Link not available)
  • Google Patents. (n.d.). US3062869A - Reduction of nitriles.
  • YouTube. (2016). 39 EAS substituent effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS Publications. (n.d.). 1,3-Dipolar Cycloadditions of Electrophilically Activated Benzonitrile N-Oxides. Polar Cycloaddition versus Oxime Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021). 27.03 Hammett Substituent Constants Defined. Retrieved from [Link]

  • YouTube. (2016). Base Hydrolysis of Benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Chloro-2-methoxy-5-methylbenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activities of 4-Chloro-2-methoxy-5-methylbenzonitrile and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential mechanisms of action, and comparative efficacy of this class of compounds, supported by experimental data from closely related analogs and detailed protocols for biological evaluation.

Introduction: The Therapeutic Potential of Substituted Benzonitriles

The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The nitrile group, with its unique electronic properties, can act as a hydrogen bond acceptor and a bioisostere for other functional groups, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The reactivity and biological activity of the benzonitrile core can be finely tuned by the strategic placement of substituents on the aromatic ring.[2] This guide focuses on analogs of this compound, a substitution pattern that suggests potential for a range of biological activities, including antiproliferative and antimicrobial effects.[3][4] The presence of a chlorine atom, a methoxy group, and a methyl group can modulate the lipophilicity, electronic distribution, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Synthetic Strategy: A Plausible Route to this compound Analogs

The key steps in this proposed synthesis involve the diazotization of an aniline derivative followed by a Sandmeyer reaction to introduce the nitrile functionality. The Sandmeyer reaction is a versatile and widely used method for the conversion of aryl amines to a variety of functional groups, including nitriles, via a diazonium salt intermediate.

Below is a generalized workflow for the synthesis of the target compound and its analogs.

Synthesis_Workflow start Substituted Aniline Precursor diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCN, KCN) diazonium->sandmeyer product This compound Analog sandmeyer->product

Caption: Proposed synthetic workflow for this compound analogs.

This synthetic approach offers the flexibility to introduce a variety of substituents on the aromatic ring by starting with appropriately substituted aniline precursors, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Comparative Biological Evaluation

While specific biological data for this compound is not available in the public domain, we can infer its potential activities by examining data from structurally similar compounds. The following sections present a comparative analysis of the antiproliferative and antimicrobial activities of related benzonitrile derivatives.

Antiproliferative Activity

Substituted benzonitriles have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of key enzymes like kinases and the disruption of microtubule dynamics.[5] Several studies have demonstrated the cytotoxic effects of benzonitrile derivatives against a range of cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
Analog A (Benzofuran-nicotinonitrile derivative) PC3 (Prostate)14.27Not specified[6]
HeLa (Cervical)21.10Not specified[6]
Analog B (Thieno[2,3-b]pyridine derivative) HCT116 (Colon)0.12-0.13PI-PLC inhibition[7]
MDA-MB-231 (Breast)0.12-0.13PI-PLC inhibition[7]
Analog C (4-phenoxyquinoline derivative) HT-29 (Colon)0.08c-Met kinase inhibition[8]
MKN-45 (Gastric)0.031c-Met kinase inhibition[8]

The data suggests that benzonitrile-containing compounds can exhibit potent antiproliferative activity, with IC50 values in the nanomolar to low micromolar range. The mechanism of action is diverse and dependent on the overall molecular structure. For instance, some analogs act as kinase inhibitors, a critical target in cancer therapy, while others may interfere with phospholipid metabolism.[5][7][8]

One of the key signaling pathways often implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. Several quinoline derivatives, which share structural similarities with the benzonitrile analogs, have been shown to target this pathway.[9] Another important target for anticancer drugs is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[10]

Antiproliferative_Pathways cluster_0 Kinase Inhibition Pathway cluster_1 Tubulin Polymerization Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog_Kinase Benzonitrile Analog Analog_Kinase->mTOR Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis CellCycleArrest Cell Cycle Arrest (G2/M) Mitosis->CellCycleArrest Analog_Tubulin Benzonitrile Analog Analog_Tubulin->Tubulin Inhibition of Polymerization

Caption: Potential antiproliferative mechanisms of benzonitrile analogs.

Antimicrobial Activity

Chlorinated aromatic compounds are known to possess antimicrobial properties, often exerting their effect through the disruption of microbial cell membranes and vital cellular processes.[11] The evaluation of this compound analogs for antimicrobial activity is therefore a logical avenue of investigation.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
Analog D (Polyhalobenzonitrile quinazolin-4(3H)-one derivative) Staphylococcus aureus0.8-3.3[4]
Escherichia coli0.8-3.3[4]
Candida albicans0.8-3.3[4]
Analog E (4-Chlorocinnamic acid ester) Staphylococcus aureus> 128[12]
Candida species0.024-0.13 (µmol/mL)[12]
Analog F (4-Chloro-3-nitrobenzonitrile) MRSA, Enterococcus faeciumNot specified[2]

The data from related compounds indicate that chlorinated benzonitrile derivatives can exhibit potent antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4] The minimum inhibitory concentrations (MICs) can be in the low microgram per milliliter range, suggesting significant potential for these compounds as novel antimicrobial agents.

The antimicrobial action of chlorinated compounds is often attributed to their ability to cause damage to the bacterial cell wall and membrane, leading to altered permeability and leakage of essential cellular components.[11] This disruption of cellular integrity ultimately results in cell death.

Antimicrobial_Mechanism Analog Chlorinated Benzonitrile Analog CellWall Bacterial Cell Wall Analog->CellWall Interaction Membrane Cell Membrane CellWall->Membrane Disruption Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Cellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action for chlorinated benzonitrile analogs.

Experimental Protocols

To facilitate the investigation of this compound analogs, this section provides detailed, step-by-step protocols for key biological assays.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[13]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Incubate at room temperature in the dark for 2-4 hours.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value for each compound.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antimicrobial agent

  • Sterile saline or PBS

  • McFarland turbidity standards

  • Microplate reader or visual inspection

Procedure:

  • Prepare a stock solution of the test compound at a high concentration and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate (typically 50 µL per well).

  • Prepare an inoculum of the test microorganism in broth and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[14]

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.[14]

Conclusion and Future Directions

The structural features of this compound and its analogs suggest a high potential for significant biological activity, particularly in the areas of oncology and infectious diseases. The comparative data from structurally related compounds indicate that this class of molecules can exhibit potent antiproliferative and antimicrobial effects, likely through mechanisms involving kinase inhibition, disruption of microtubule dynamics, or damage to microbial cell integrity.

Further research should focus on the synthesis of a focused library of this compound analogs to establish a clear structure-activity relationship. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of their biological activities. Elucidating the precise molecular targets and mechanisms of action will be crucial for the future development of these promising compounds as potential therapeutic agents.

References

  • BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
  • RSC Advances. (2024). Greener synthetic approaches towards quinoline derivatives.
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
  • Khan, S., Beattie, T. K., & Knapp, C. W. (2016). Does Chlorination Promote Antimicrobial Resistance in Waterborne Pathogens? Mechanistic Insight into Co-Resistance and Its Implication for Public Health. International journal of environmental research and public health, 13(10), 1003.
  • BenchChem. (2025). Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • de Fátima, A., Modolo, L. V., & Lion, T. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives.
  • Kar, S., & Scheuer, T. (2019). Phosphodiesterase 5 (PDE5) Is Highly Expressed in Cancer-Associated Fibroblasts and Enhances Breast Tumor Progression. Cancers, 11(9), 1297.
  • Al-Ostoot, F. H., Salah, M. O., & El-Sayed, M. A. (2024). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Future Journal of Pharmaceutical Sciences, 10(1), 1-18.
  • Biosynth. (n.d.). 4-Chloro-3-nitrobenzonitrile.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. (2025). ChemMedChem.
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (n.d.). Molecules.
  • Gandellini, P., & Zaffaroni, N. (2017). Phosphodiesterase type 5 and cancers: progress and challenges. Oncotarget, 8(63), 106753–106766.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). Molecules.
  • Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives. (2013). European journal of medicinal chemistry, 69, 659–666.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024).
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024).
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). Journal of visualized experiments : JoVE, (101), e52843.
  • CN103800315A - Application of benzonitrile compound in prepar
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. (2012). European journal of medicinal chemistry, 58, 268–275.
  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). Molecules.
  • Improved survival with phosphodiesterase-5 inhibitor use in men with male-predominant cancers: real-world large database study. (2025). Frontiers in Oncology.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • Michocka, K., & Kregiel, D. (2018). Antibacterial activity of selected surfactants. Acta Biochimica Polonica, 65(4), 621-625.
  • Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (2012). Oriental Journal of Chemistry, 28(2), 775-779.
  • Gaskin, D. J., & Scholey, J. M. (2007). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in molecular biology (Clifton, N.J.) (Vol. 392, pp. 3–13).
  • Aplysinopsin Analogs: Synthesis and Anti-proliferative Activity of Substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-diones. (2014). Bioorganic & medicinal chemistry letters, 24(15), 3462–3466.
  • Phosphodiesterase type 5 and cancers: progress and challenges. (2017). Oncotarget, 8(63), 106753–106766.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Pantziarka, P., Bouche, G., Meheus, L., Sukhatme, V., & Sukhatme, V. P. (2015). Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents. ecancermedicalscience, 9, 543.
  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. (2016). European journal of medicinal chemistry, 123, 896–911.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-methoxy-5-methylbenzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Substituted Benzonitrile Scaffold

In the landscape of medicinal chemistry, the benzonitrile moiety stands out as a "privileged scaffold." Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its role in the design of novel therapeutics. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class of compounds: 4-Chloro-2-methoxy-5-methylbenzonitrile derivatives. While direct and extensive research on this exact scaffold is emerging, a comprehensive analysis of closely related analogs provides a robust framework for understanding how structural modifications can modulate biological activity. This guide will synthesize findings from various studies on related benzamide and benzonitrile derivatives to offer predictive insights for researchers, scientists, and drug development professionals. We will explore the potential of these compounds as anticancer agents, with a focus on kinase inhibition and disruption of tubulin polymerization, two critical pathways in cancer progression.

The this compound Core: A Chemo-Architectural Analysis

The this compound scaffold is a finely tuned chemical entity, with each substituent playing a crucial role in its overall physicochemical profile and, by extension, its biological activity.

  • The Nitrile Group (-CN): This strong electron-withdrawing group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor and is often involved in critical interactions with biological targets. Its linear geometry and compact size allow it to probe deep into active sites.

  • The Chlorine Atom (-Cl) at C4: As a halogen, chlorine is a moderately deactivating, ortho-, para-directing group. Its electronegativity and size can influence the electronic distribution of the benzene ring and provide a potential point of interaction through halogen bonding.

  • The Methoxy Group (-OCH3) at C2: This electron-donating group can increase the electron density of the aromatic ring and participate in hydrogen bonding. Its position ortho to the nitrile group can influence the latter's reactivity and binding orientation.

  • The Methyl Group (-CH3) at C5: This small, lipophilic group can contribute to van der Waals interactions within a binding pocket and can influence the overall solubility and metabolic stability of the molecule.

The interplay of these substituents creates a unique electronic and steric landscape that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Due to the limited availability of a comprehensive SAR study on the exact this compound scaffold, we will draw parallels from closely related structures, primarily substituted benzamides and other benzonitrile derivatives, that have been evaluated for their anticancer and kinase inhibitory activities.

Impact of Substituents on the Benzonitrile/Benzamide Ring

The substitution pattern on the core aromatic ring is a critical determinant of biological activity. Even minor changes can lead to significant shifts in potency and selectivity.

Table 1: Comparative Anticancer Activity of Substituted Benzamide Derivatives

Compound IDCore ScaffoldR1R2R3R4Biological Activity (IC50)Target Cancer Cell LineReference
I 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamideHClOCH3HPotent antiproliferativeA2780 (ovarian), HCT-116 (colon)[1]
II 4-amino-5-chloro-2-methoxybenzamideNH2ClOCH3HPotent dopamine D2 and serotonin 5-HT3 receptor antagonistN/A (receptor binding)
III 3-substituted benzamideHHVariesHPotent Bcr-Abl kinase inhibitorsK562 (leukemia)[2]

Analysis of Substituent Effects:

  • Position 2 (Methoxy Group): The presence of a methoxy group at the 2-position appears to be a favorable feature in several active compounds.[1][3] This could be due to its ability to form hydrogen bonds with the target protein or its influence on the conformation of the molecule.

  • Position 4 (Chloro Group): The chloro group at the 4-position is a common feature in many biologically active benzonitrile and benzamide derivatives.[1][3] It is likely involved in key interactions within the binding pocket of target proteins.

  • Position 5 (Methyl Group): While direct data on the 5-methyl group is scarce, the introduction of small alkyl groups at this position can enhance lipophilicity, potentially improving cell permeability and van der Waals interactions. In a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, the presence of the 5-methyl group was a constant feature in active compounds.[4]

Modifications of the Functional Group (Nitrile vs. Amide)

The conversion of the nitrile group to a carboxamide introduces a hydrogen bond donor (the N-H group) and changes the electronic and steric profile. This modification can significantly alter the binding mode and biological activity. For instance, many potent kinase inhibitors feature a benzamide core.[2]

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, this compound derivatives are likely to exert their anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: Many substituted benzonitriles and benzamides are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Bcr-Abl, Src, and receptor tyrosine kinases.[2][5] These kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor 4-Chloro-2-methoxy- 5-methylbenzonitrile Derivative Inhibitor->RTK Inhibition Inhibitor->Raf Inhibition MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (Varying Concentrations) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, the substrate peptide, and ATP in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While direct SAR studies on this specific scaffold are limited, analysis of closely related analogs provides valuable insights. The presence of the 2-methoxy and 4-chloro substituents appears to be beneficial for biological activity, and modifications at other positions of the benzonitrile ring, as well as the functional group itself, offer avenues for optimization.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a direct and comprehensive SAR. Investigating a range of biological targets, including various kinases and tubulin, will be crucial in elucidating the full therapeutic potential of this chemical class. Advanced in silico modeling, in conjunction with experimental data, will further aid in the rational design of more potent and selective drug candidates.

References

  • Chen, J., Liu, J., Cui, D., Yan, C., Meng, L., Sun, L., Ban, S., Ge, R., Liang, T., & Li, Q. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3'S,4'S)-(-)-cis-khellactones. Drug Design, Development and Therapy, 11, 1937–1953. Available at: [Link]

  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. Available at: [Link]

  • Anonymous. (2025). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]

  • Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., Vickers, D. H., ... & Bradford, L. A. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965–3977. Available at: [Link]

  • Anonymous. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Anonymous. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. Available at: [Link]

  • Anonymous. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. Available at: [Link]

  • Anonymous. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Center for Biotechnology Information. Available at: [Link]

  • Anonymous. (2024). Design, Synthesis, Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Center for Biotechnology Information. Available at: [Link]

  • Anonymous. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Anonymous. (2024). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. Available at: [Link]

  • Anonymous. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Anonymous. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). National Center for Biotechnology Information. Available at: [Link]

  • Anonymous. (2022). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. National Center for Biotechnology Information. Available at: [Link]

  • Anonymous. (2022). Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. MDPI. Available at: [Link]

  • Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., Vickers, D. H., ... & Bradford, L. A. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965–3977. Available at: [Link]

  • Anonymous. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. MDPI. Available at: [Link]

  • Anonymous. (2024). Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues. National Center for Biotechnology Information. Available at: [Link]

  • Anonymous. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed. Available at: [Link]

  • Anonymous. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. PubMed. Available at: [Link]

  • Anonymous. (2022). Synthesis, Cytotoxicity Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

  • Anonymous. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Center for Biotechnology Information. Available at: [Link].nih.gov/pmc/articles/PMC10055745/)

Sources

A Comparative Guide to the Analytical Validation of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel chemical entities is not merely a regulatory formality but a scientific necessity. This guide provides a comprehensive analytical validation framework for 4-Chloro-2-methoxy-5-methylbenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present a comparative analysis of various analytical techniques, offering insights into their relative strengths and weaknesses for the quantification and purity assessment of this compound. The methodologies and validation data herein are based on established principles and data from analogous compounds, providing a robust starting point for its comprehensive analysis.

Introduction to Analytical Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose[1]. This is a critical step in the development of any new drug substance or chemical entity, as it ensures the reliability and accuracy of the data generated. The International Council for Harmonisation (ICH) has established guidelines that are widely accepted by regulatory authorities worldwide for the validation of analytical procedures[2]. This guide will adhere to these principles, focusing on the validation parameters relevant to the quantification and purity assessment of this compound.

The Analyte: this compound

This compound is a small organic molecule with a molecular weight of 181.63 g/mol . Its structure, featuring a chlorinated and methoxylated aromatic ring with a nitrile group, suggests that it will be amenable to analysis by a variety of standard analytical techniques. The presence of a chromophore makes it suitable for UV-based detection in liquid chromatography. Its volatility allows for analysis by gas chromatography, and the presence of protons in distinct chemical environments enables quantification by nuclear magnetic resonance spectroscopy.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical method is a critical decision that should be based on the specific requirements of the analysis. For this compound, the most relevant techniques for purity and potency determination are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on their mass-to-charge ratio.Intrinsic primary method based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.
Primary Use Routine purity testing, quantification of the active ingredient, and analysis of non-volatile impurities.Identification and quantification of volatile impurities, residual solvents, and thermally stable related substances.Absolute quantification without the need for a specific reference standard of the analyte, structural confirmation.
Strengths Versatile, robust, and widely available. Suitable for a broad range of compounds.High sensitivity and selectivity, provides structural information for impurity identification.High precision and accuracy, non-destructive, provides structural information.
Limitations Requires a reference standard for quantification, may not be suitable for highly volatile compounds.Limited to thermally stable and volatile compounds, potential for analyte degradation at high temperatures.Lower sensitivity compared to chromatographic methods, higher initial instrument cost.

Experimental Protocols and Validation Data

The following sections provide detailed experimental protocols for the analysis of this compound by HPLC, GC-MS, and qNMR. The presented validation data are representative of what can be expected for a compound of this nature and are based on established methodologies for similar halogenated benzonitriles.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a workhorse in the pharmaceutical industry for purity and assay determination. A reverse-phase method is well-suited for a moderately polar compound like this compound.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 40% B, hold for 2 minutes.

    • Increase to 80% B over 10 minutes.

    • Hold at 80% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to the desired concentration for analysis.

Validation Parameters (Representative Data):

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.9990.9998
Range 0.5 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%0.4%1.1%
LOD Signal-to-Noise ≥ 30.15 µg/mL
LOQ Signal-to-Noise ≥ 100.5 µg/mL
Specificity No interference from blank, placebo, or degradation products.Peak purity index > 0.999 for the main peak in stressed samples.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents from the synthesis process and for identifying unknown degradation products.

Experimental Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Validation Parameters (Representative Data):

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.9950.9985
Range 0.1 - 100 µg/mLEstablished
Accuracy (% Recovery) 90.0 - 110.0%95.7 - 104.3%
Precision (% RSD) Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%2.5%6.8%
LOD Signal-to-Noise ≥ 30.03 µg/mL
LOQ Signal-to-Noise ≥ 100.1 µg/mL
Specificity No interfering peaks at the retention time of the analyte and its impurities.Confirmed by mass spectral data.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard of the analyte, making it a powerful tool for the primary characterization of new chemical entities[3].

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated 90° pulses.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).

  • Sample Preparation: Accurately weigh the analyte (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a vial. Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.

  • NMR Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for the signals used for quantification).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard that are well-resolved and free from interferences.

Validation Parameters (Representative Data):

ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.9990.9999
Range Dependent on sample solubility and instrument sensitivity.Typically 1 - 50 mg/mL
Accuracy (% Bias) ≤ 1.0%0.3%
Precision (% RSD) Repeatability: ≤ 0.5%Intermediate: ≤ 1.0%0.2%0.6%
Specificity Resolution of quantifiable signals from other signals in the spectrum.Confirmed by 1D and 2D NMR experiments.

Forced Degradation Studies: Unveiling the Stability Profile

Forced degradation studies are essential to develop a stability-indicating analytical method and to understand the degradation pathways of a drug substance[4][5]. These studies involve subjecting the analyte to stress conditions that are more severe than accelerated stability conditions.

Forced Degradation Workflow

cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC_Analysis HPLC-DAD/MS Analysis Acid->HPLC_Analysis GCMS_Analysis GC-MS Analysis Acid->GCMS_Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC_Analysis Base->GCMS_Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_Analysis Oxidation->GCMS_Analysis Thermal Thermal Stress (e.g., 80°C, dry heat) Thermal->HPLC_Analysis Thermal->GCMS_Analysis Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->HPLC_Analysis Photolytic->GCMS_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Degradant_ID Degradant Identification HPLC_Analysis->Degradant_ID GCMS_Analysis->Degradant_ID Analyte This compound Analyte->Acid Subject to Analyte->Base Subject to Analyte->Oxidation Subject to Analyte->Thermal Subject to Analyte->Photolytic Subject to

Caption: Workflow for forced degradation studies.

Expected Degradation Pathways:

Based on the structure of this compound, the following degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would likely lead to the formation of the corresponding carboxylic acid or amide. The methoxy group could also be susceptible to hydrolysis under harsh acidic conditions.

  • Oxidation: The methyl group on the aromatic ring could be oxidized to a carboxylic acid.

  • Photodegradation: The chloro-aromatic system may be susceptible to photolytic cleavage or other rearrangements upon exposure to UV light.

The Self-Validating System: A Pillar of Trustworthiness

A well-designed analytical method should be a self-validating system. This means that the method itself should have built-in checks to ensure its continued validity.

Analytical Method Validation Workflow

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use Method_Selection Select Analytical Technique (HPLC, GC-MS, qNMR) Parameter_Optimization Optimize Method Parameters Method_Selection->Parameter_Optimization Specificity Specificity / Selectivity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST QC_Samples Analysis of QC Samples SST->QC_Samples

Caption: A generalized workflow for analytical method validation.

System Suitability Testing (SST): The Daily Check

Before any sample analysis, a system suitability test must be performed to ensure that the analytical system is performing as expected. For chromatographic methods, this typically includes:

  • Tailing factor: To ensure good peak shape.

  • Theoretical plates: To demonstrate column efficiency.

  • Reproducibility of injections: To confirm the precision of the injector.

Conclusion: A Multi-faceted Approach to Analytical Validation

The analytical validation of this compound requires a multi-faceted approach, leveraging the strengths of different analytical techniques. HPLC-UV provides a robust and reliable method for routine purity and potency testing. GC-MS is invaluable for the identification of volatile impurities and for elucidating degradation pathways. qNMR offers a primary method for absolute quantification, which is crucial for the characterization of a new chemical entity.

By following the principles outlined in this guide, researchers, scientists, and drug development professionals can establish a comprehensive and scientifically sound analytical validation package for this compound, ensuring the quality and reliability of their data.

References

  • Nishant T, Arun Kumar, Sathish Kumar D, Vijaya Shanti B (2011) Development and Validation of Analytical Methods for Pharmaceuticals. J Anal Bioanal Tech 2:127. doi: 10.4172/2155-9872.1000127. [Link]

  • PubChem. 4-Chloro-2-methylbenzonitrile. [Link]

  • Environics. Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • PubMed. 15N NMR chemical shifts of ring substituted benzonitriles. [Link]

  • LCGC. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • PubMed. Methanol-driven co-metabolic enhancement of benzotriazole and 5-chlorobenzotriazole degradation by Chlorella pyrenoidosa. [Link]

  • ResearchGate. Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. [Link]

  • CleanControlling. Quantifiability of semi-quantitative GC/MS. [Link]

  • MedCrave online. Forced degradation studies. [Link]

  • National Institutes of Health. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. [Link]

  • MDPI. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Method Validation - A brief review on: method validation. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Google Patents. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • LCGC International. How Close is Close Enough? Accuracy and Precision. [Link]

  • BIPM. qNMR. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ChromSolutions. Analytical Validation Quick Reference Guide. [Link]

  • Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • National Institutes of Health. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • PubChem. 5-Chloro-2-methoxybenzonitrile. [Link]

  • ResearchGate. Precision and accuracy of three quantitative GC‐methods—Real internal... [Link]

  • Quantitative NMR Spectroscopy.docx 11/2017. [Link]

  • Agilent. Easy, Precise and Accurate Quantitative NMR. [Link]

  • Prime Scholars. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. [Link]

  • European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile. [Link]

  • ResearchGate. Practical guide for accurate quantitative solution state NMR analysis. [Link]

Sources

A Guide to Spectroscopic Differentiation of 4-Chloro-2-methoxy-5-methylbenzonitrile Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the spectroscopic characteristics of 4-Chloro-2-methoxy-5-methylbenzonitrile and its isomers. In drug discovery and development, the precise identification of chemical structures is paramount, as even minor changes in substituent positions on an aromatic ring can drastically alter a compound's biological activity, toxicity, and pharmacokinetic properties. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate between these closely related isomers.

While experimental data for this compound is not widely available in public databases, this guide will use the comprehensive spectral data for its isomer, 5-Chloro-2-methoxybenzonitrile , as a primary example. We will then draw comparisons with other related substituted benzonitriles to illustrate the principles of spectroscopic differentiation. This comparative approach will equip researchers with the necessary framework to predict and interpret the spectra of the target compound and its other isomers.

The Importance of Isomer Identification

Positional isomers, such as the different variations of Chloro-methoxy-methylbenzonitrile, possess the same molecular formula and weight, making them indistinguishable by basic mass spectrometry alone. However, the spatial arrangement of the chloro, methoxy, methyl, and nitrile groups on the benzene ring significantly influences the electronic environment of each atom. These differences are manifested in their spectroscopic signatures, providing a reliable method for their differentiation.

Molecular Structures of Key Isomers

To understand the spectroscopic differences, it is essential to visualize the structures of the isomers.

Figure 1: Molecular structures of key isomers.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 5-Chloro-2-methoxybenzonitrile, which will serve as our reference for comparison.

Table 1: Spectroscopic Data for 5-Chloro-2-methoxybenzonitrile

Technique Parameter Observed Value Interpretation
¹H NMR Chemical Shift (δ)~7.6 ppm (d)Aromatic proton ortho to the nitrile group.
Chemical Shift (δ)~7.5 ppm (dd)Aromatic proton ortho to the chloro group.
Chemical Shift (δ)~7.0 ppm (d)Aromatic proton ortho to the methoxy group.
Chemical Shift (δ)~3.9 ppm (s)Methoxy group protons.
¹³C NMR Chemical Shift (δ)~160 ppmCarbon attached to the methoxy group.
Chemical Shift (δ)~118 ppmNitrile carbon.
Chemical Shift (δ)~115-135 ppmAromatic carbons.
Chemical Shift (δ)~56 ppmMethoxy carbon.
IR Wavenumber (cm⁻¹)~2230 cm⁻¹C≡N stretching vibration.
Wavenumber (cm⁻¹)~1260 cm⁻¹C-O-C stretching of the methoxy group.
Wavenumber (cm⁻¹)~700-800 cm⁻¹C-Cl stretching vibration.
Mass Spec Molecular Ion (m/z)167/169Presence of one chlorine atom (M⁺ and M+2 peaks in ~3:1 ratio).
Key Fragment (m/z)139Loss of CO.
Key Fragment (m/z)124Loss of the methoxy group (-OCH₃).

Data sourced from PubChem CID 2800979.[1]

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing isomers.

  • 5-Chloro-2-methoxybenzonitrile : In this isomer, we expect to see three distinct signals in the aromatic region. The proton between the nitrile and methoxy groups will be the most deshielded. The proton adjacent to the chlorine will also be downfield, and the remaining proton will be the most shielded. The methoxy group will appear as a sharp singlet around 3.9 ppm.

  • Predicted Spectrum for this compound : For this isomer, we would expect two singlets in the aromatic region, as there are no adjacent protons to couple with. The chemical shifts of these protons would be influenced by the neighboring substituents. Additionally, a singlet for the methyl group protons would be observed, likely in the range of 2.2-2.5 ppm. The methoxy group would still present as a singlet around 3.9-4.0 ppm. The clear difference in the aromatic region (two singlets vs. three distinct multiplets) would be a definitive way to distinguish between these two isomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

  • 5-Chloro-2-methoxybenzonitrile : The carbon attached to the electron-donating methoxy group will be shifted upfield, while the carbon attached to the electron-withdrawing nitrile and chloro groups will be shifted downfield.

  • Predicted Spectrum for this compound : The introduction of a methyl group (electron-donating) at the 5-position would cause a slight upfield shift for the carbon it is attached to (C5) and the ortho and para carbons relative to it. The number of unique carbon signals would also be different, reflecting the change in symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

  • Nitrile (C≡N) Stretch : All isomers will exhibit a sharp, medium-intensity peak around 2220-2240 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the other substituents on the ring.

  • C-O-C Stretch : The methoxy group will show a strong C-O-C stretching band, typically in the 1250-1270 cm⁻¹ region.

  • C-Cl Stretch : A C-Cl stretching vibration is expected in the 700-800 cm⁻¹ range.

  • Aromatic C-H Bending : The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For example, two adjacent hydrogens often give a strong absorption in this region, which would be absent in an isomer like this compound where both aromatic protons are isolated.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

  • Molecular Ion Peak : All isomers of Chloro-methoxy-methylbenzonitrile will have the same nominal molecular weight. However, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For this compound (C₉H₈ClNO), the expected molecular ion peaks would be at m/z 181 and 183.

  • Fragmentation Pattern : While the molecular ions will be the same, the fragmentation patterns of the isomers can differ. The relative positions of the substituents will influence which fragmentation pathways are favored. For example, the loss of a methyl radical followed by carbon monoxide is a common fragmentation pathway for methoxy-substituted aromatic compounds. The stability of the resulting fragment ions will vary between isomers, leading to differences in the relative intensities of the fragment peaks.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of the purified benzonitrile isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands).

    • Reference the spectrum to the deuterated solvent peak.

Figure 2: A generalized workflow for NMR sample analysis.

IR Spectroscopy (ATR-FTIR)
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS with Electron Ionization)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.

  • MS Detection :

    • As the compound elutes from the GC column, it enters the MS source where it is ionized by a 70 eV electron beam.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

    • The detector records the abundance of each ion.

Conclusion

References

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive computational framework for characterizing 4-Chloro-2-methoxy-5-methylbenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, we will establish a robust computational protocol. This protocol will be benchmarked against experimentally characterized structural analogs, demonstrating the predictive power of modern computational techniques in elucidating molecular properties.

Introduction to this compound and the Rationale for Computational Investigation

This compound (CAS: 755027-31-7; Molecular Formula: C₉H₈ClNO) is a small organic molecule featuring a benzonitrile core substituted with chloro, methoxy, and methyl groups.[1] The benzonitrile moiety is a versatile precursor in organic synthesis, and its derivatives are integral to the development of pharmaceuticals and agrochemicals.[2] The specific combination of substituents on the aromatic ring of the target molecule suggests its potential utility as a building block in these industries.

Given the nascent stage of research into this particular compound, a computational approach offers a powerful, cost-effective, and time-efficient means of predicting its fundamental physicochemical and spectroscopic properties. Such in silico studies are pivotal in modern chemical research, enabling scientists to screen candidates, understand structure-activity relationships, and guide experimental design.

This guide will outline a detailed computational workflow using Density Functional Theory (DFT), a quantum mechanical modeling method, to predict the structural, vibrational (infrared spectroscopy), and electronic (Nuclear Magnetic Resonance spectroscopy) properties of this compound. To validate our proposed methodology, we will compare our theoretically derived predictions with available experimental data for two structurally related and well-documented analogs: 4-Chloro-2-methylbenzonitrile and 5-Chloro-2-methoxybenzonitrile .

Proposed Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a standard and reliable workflow for the computational characterization of substituted benzonitriles using DFT. The choice of the B3LYP functional and the 6-311+G(2d,p) basis set is predicated on their proven balance of computational efficiency and accuracy for vibrational and electronic properties of organic molecules.[3][4]

Step 1: Molecular Structure Generation and Initial Optimization
  • Action: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Causality: An accurate initial 3D representation is crucial for ensuring the subsequent geometry optimization converges to a true energy minimum. A preliminary optimization with a faster, lower-level method (e.g., a molecular mechanics force field) can be beneficial.

Step 2: Geometry Optimization with Density Functional Theory
  • Action: Perform a full geometry optimization using DFT.

    • Method: B3LYP functional

    • Basis Set: 6-311+G(2d,p)

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Causality: This step calculates the lowest energy conformation of the molecule, providing key geometric parameters such as bond lengths and angles. The B3LYP functional is a hybrid functional that incorporates both Hartree-Fock and DFT principles, offering a good description of electron correlation. The 6-311+G(2d,p) basis set is a triple-zeta basis set with diffuse functions (+) and polarization functions (2d,p), which are essential for accurately describing the electron distribution in molecules with heteroatoms and π-systems.

Step 3: Vibrational Frequency Analysis
  • Action: Following successful geometry optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(2d,p)).

  • Causality: This calculation serves two purposes:

    • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

    • Prediction of Infrared (IR) Spectrum: The calculation yields the vibrational frequencies and their corresponding intensities, which can be used to simulate the IR spectrum. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and the approximate nature of the functional, thereby improving agreement with experimental spectra.[4]

Step 4: Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation
  • Action: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[5]

    • Method: GIAO-B3LYP

    • Basis Set: 6-311+G(2d,p)

  • Causality: The GIAO method is a robust approach for calculating NMR chemical shifts that minimizes issues with gauge dependence. The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane, TMS), also calculated at the same level of theory, to predict the ¹H and ¹³C NMR chemical shifts.[6]

Computational Workflow Figure 1: Proposed Computational Workflow A Step 1: 3D Structure Generation B Step 2: DFT Geometry Optimization (B3LYP/6-311+G(2d,p)) A->B C Step 3: Frequency Calculation (Vibrational Analysis) B->C D Step 4: NMR Shielding Calculation (GIAO-B3LYP) B->D E Predicted IR Spectrum C->E G Confirmation of Energy Minimum (No Imaginary Frequencies) C->G F Predicted NMR Chemical Shifts D->F

Caption: 2D representation of this compound.

Predicted vs. Experimental Spectroscopic Data

The following tables present a comparison of predicted spectroscopic data for our target compound against experimental data for its analogs. This serves to illustrate the expected accuracy of the computational protocol.

Table 1: Comparison of Key Infrared (IR) Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted for Target CompoundExperimental for 4-Chloro-2-methylbenzonitrile [7]Experimental for 5-Chloro-2-methoxybenzonitrile [8]
C≡N Stretch ~223022272231
Aromatic C=C Stretch ~1400-1600Multiple peaks in this regionMultiple peaks in this region
C-O Stretch (Aryl-Alkyl Ether) ~1250N/A~1250
C-Cl Stretch ~700-800~780~750-850

Rationale: The C≡N stretching frequency is a sharp, characteristic peak in the IR spectra of nitriles. Our computational model is expected to predict this value with high accuracy. Similarly, the presence and position of the C-O ether stretch will be a key predicted feature distinguishing the target compound from 4-Chloro-2-methylbenzonitrile.

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm, relative to TMS)

Carbon AtomPredicted for Target CompoundExperimental for 4-Chloro-2-methylbenzonitrile [7]Experimental for 5-Chloro-2-methoxybenzonitrile [8]
C-CN ~110-115~112~103
C≡N ~117-120~118~116
C-Cl ~135-140~139~129
C-OCH₃ ~155-160N/A~162
C-CH₃ ~130-135~144N/A
-OCH₃ ~55-60N/A~57
-CH₃ ~15-20~20N/A

Rationale: ¹³C NMR chemical shifts are highly sensitive to the electronic environment of each carbon atom. DFT calculations are adept at predicting these shifts. The predicted values for carbons attached to the methoxy and methyl groups will be key identifiers for this compound. The comparison with the experimental data of the analogs demonstrates how substitutions influence the electronic structure and, consequently, the chemical shifts.

Potential Applications in Drug Discovery and Agrochemicals

The structural motifs present in this compound are found in a variety of bioactive molecules.

  • Pharmaceutical Intermediate: Substituted benzonitriles are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). [2]For example, the related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a key intermediate for several gastroprokinetic agents. [9]The specific substitution pattern of our target compound could be leveraged to synthesize novel analogs of existing drugs or entirely new classes of therapeutic agents.

  • Agrochemicals: The chloro- and methyl-substituted aromatic core is a common feature in herbicides and pesticides. [2]Computational studies can help in understanding the molecule's potential interactions with biological targets, such as enzymes or receptors, in pests or weeds. This can guide the synthesis of more effective and selective crop protection agents.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous computational protocol for the characterization of this compound. By leveraging Density Functional Theory, we can reliably predict its geometry, vibrational spectra, and NMR chemical shifts. The comparative analysis with structurally similar compounds, for which experimental data is available, provides a framework for validating the accuracy of these computational predictions. The insights gained from such in silico studies are invaluable for accelerating the research and development process, enabling a more targeted approach to the synthesis and application of this and other novel chemical entities in fields ranging from drug discovery to materials science.

References

  • Misra, N., Siddiqui, S. A., Pandey, A. K., & Trivedi, S. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. Link

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 142742, 4-Chloro-2-methylbenzonitrile. Retrieved from [Link].

  • Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. Link

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 110(1), 321-327. Link

  • Pillai, R. R., et al. (2015). FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. ResearchGate. Link

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2800979, 5-Chloro-2-methoxybenzonitrile. Retrieved from [Link].

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495-11504. Link

  • Al-Mokhtar, M. A., et al. (2020). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. ACS Omega, 5(29), 18277-18287. Link

  • Misra, N., et al. (2009). Neeraj Misra etal Der Pharma Chemica; 2009, 1 (1): 196-209. Der Pharma Chemica. Link

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23068192, 4-Amino-2-methoxy-5-methylbenzonitrile. Retrieved from [Link].

  • Chitarra, O., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics, 652, A143. Link

  • IVAN (2024, July 25). Application of DFT Calculations in NMR Spectroscopy [Video]. YouTube. Link

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl). Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Predicting C-13 NMR spectra by DFT calculations. ResearchGate. Link

  • Wang, Y., et al. (2022). Density Functional Theory Calculations and Infrared Spectral Analysis of Lignin. Molecules, 27(23), 8345. Link

  • Krishnakumar, V., & John, X. (2004). Simulation of IR and Raman spectra based on scaled DFT force fields: a case study of 2-(methylthio)benzonitrile, with emphasis on band assignment. Semantic Scholar. Link

  • Guan, Y., et al. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Link

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Jaroszewski, L., et al. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. SpringerLink. Link

  • Jasiński, R. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. MDPI. Link

  • AccelaChemBio. (n.d.). 4-Chloro-2-methylbenzonitrile. Retrieved from [Link].

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 4-Chloro-2-methoxy-5-methylbenzonitrile and a selection of its structurally related analogues. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, physicochemical properties, and spectroscopic signatures. This document is designed to facilitate informed decisions in the selection and application of these compounds in synthetic chemistry and medicinal chemistry research.

Introduction to Substituted Benzonitriles

Substituted benzonitriles are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1] The nitrile group, with its unique electronic properties and reactivity, can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. The nature and position of substituents on the benzene ring profoundly influence the molecule's reactivity, polarity, and biological activity. This guide focuses on this compound and compares it with analogues that feature variations in the halogen, alkoxy, and positional substitution patterns.

Selection of Comparative Compounds

For a meaningful comparative analysis, the following compounds have been selected based on their structural similarity to this compound and the availability of comparative data:

  • This compound (Target Compound)

  • 4-Chloro-2-methylbenzonitrile (Comparator 1): Lacks the methoxy group, allowing for an assessment of its electronic and steric influence.

  • 5-Chloro-2-methoxybenzonitrile (Comparator 2): Features a different substitution pattern, providing insight into the impact of positional isomerism.

  • 4-Fluoro-2-methylbenzonitrile (Comparator 3): Replaces the chloro with a fluoro substituent, highlighting the effect of halogen variation.

Synthesis Methodologies: A Strategic Overview

The synthesis of polysubstituted benzonitriles often involves multi-step sequences. A common strategy is the late-stage introduction of the nitrile functionality, typically via a Sandmeyer reaction from an aniline precursor or by cyanation of an aryl halide. Alternatively, the benzene ring can be constructed with the nitrile group already in place.

A plausible synthetic approach for this compound would start from a readily available substituted aniline or phenol. For instance, starting from 4-chloro-2-methoxy-5-methylaniline, a Sandmeyer reaction could be employed to introduce the nitrile group.

Below is a generalized workflow for the synthesis of such compounds, followed by a specific, detailed experimental protocol for a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, which shares a similar substitution pattern and whose synthesis is well-documented.[2]

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Starting Material Substituted Aniline/Phenol Functional_Group_Interconversion Functional Group Interconversion(s) Starting Material->Functional_Group_Interconversion Diazotization Diazotization (if starting from aniline) Functional_Group_Interconversion->Diazotization Sandmeyer_Reaction Sandmeyer Reaction (Cyanation) Diazotization->Sandmeyer_Reaction Final_Product Substituted Benzonitrile Sandmeyer_Reaction->Final_Product

Caption: Generalized synthetic workflow for substituted benzonitriles.

Detailed Experimental Protocol: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid[2]

This protocol, adapted from a patented procedure, illustrates a common synthetic route for a similarly substituted benzene ring, providing valuable insights for the synthesis of the target compound.

Step 1: Methylation of p-Aminosalicylic Acid

  • In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, suspend p-aminosalicylic acid and potassium hydroxide in acetone.

  • Cool the mixture to 20-30°C.

  • Gradually add dimethyl sulfate dropwise while maintaining the temperature.

  • Continue the reaction until completion, monitoring by a suitable method (e.g., TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 4-amino-2-methoxy-benzoic acid methyl ester.

Step 2: Chlorination

  • Dissolve the product from Step 1 in a suitable solvent such as DMF.

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

  • Heat the mixture and monitor the reaction progress.

  • Upon completion, pour the hot reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid methyl ester.

Step 3: Hydrolysis

  • Suspend the chlorinated ester in an aqueous solution of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 4-amino-5-chloro-2-methoxybenzoic acid.

Comparative Physicochemical and Spectroscopic Analysis

The structural variations among the selected compounds lead to distinct physicochemical and spectroscopic properties. These are summarized in the tables below.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₉H₈ClNO181.62Not available
4-Chloro-2-methylbenzonitrileC₈H₆ClN151.5957-61[1]
5-Chloro-2-methoxybenzonitrileC₈H₆ClNO167.59Not available
4-Fluoro-2-methylbenzonitrileC₈H₆FN135.1470-74[3]
Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of organic compounds. Below is a comparative overview of the expected and reported spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectra of these compounds are characterized by signals in the aromatic region, as well as singlets for the methyl and methoxy protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the substituents.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Methoxy Protons (ppm)
This compound Expected: Two singlets or two doublets with small couplingExpected: ~2.2-2.4Expected: ~3.8-4.0
4-Chloro-2-methylbenzonitrile~7.3-7.6 (m)~2.4 (s)-
5-Chloro-2-methoxybenzonitrile~6.9-7.5 (m)-~3.9 (s)[4]
4-Fluoro-2-methylbenzonitrile~7.0-7.6 (m)~2.4 (s)-

¹³C NMR Spectroscopy

The carbon NMR spectra provide information about the carbon skeleton. The chemical shift of the nitrile carbon is typically found in the range of 115-120 ppm. The carbons attached to electronegative atoms (Cl, O, F) will be deshielded and appear at higher chemical shifts.

CompoundNitrile Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)Methoxy Carbon (ppm)
This compound Expected: ~117Expected: ~110-160Expected: ~15-20Expected: ~55-60
4-Chloro-2-methylbenzonitrile~118~115-140~20-
5-Chloro-2-methoxybenzonitrile~116~112-160-~56[4]
4-Fluoro-2-methylbenzonitrile~117 (d)~110-165 (d)~20-

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of these compounds is the sharp, strong absorption band of the nitrile group (C≡N) stretching vibration, which typically appears in the region of 2220-2240 cm⁻¹.

CompoundC≡N Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound Expected: ~2230C-H (aromatic, alkyl), C-O, C-Cl
4-Chloro-2-methylbenzonitrile~2225[1]C-H (aromatic, alkyl), C-Cl
5-Chloro-2-methoxybenzonitrile~2230[4]C-H (aromatic), C-O, C-Cl
4-Fluoro-2-methylbenzonitrile~2230C-H (aromatic, alkyl), C-F

Reactivity and Electronic Effects

The reactivity of the benzonitrile ring is significantly influenced by the electronic nature of its substituents. The nitrile group is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. The chloro and fluoro substituents are deactivating but ortho-, para-directing. The methoxy and methyl groups are activating and ortho-, para-directing.

The interplay of these electronic effects in this compound makes predicting the outcome of electrophilic substitution complex. The 2-methoxy and 5-methyl groups are activating, while the 4-chloro and the nitrile group are deactivating. The positions ortho and para to the activating groups are the most likely sites for substitution, but steric hindrance must also be considered.

Nucleophilic aromatic substitution is also a key reaction for these compounds, particularly the displacement of the halogen atom. The presence of the electron-withdrawing nitrile group activates the ring towards nucleophilic attack, especially when the leaving group is in the ortho or para position.

G cluster_target Target Compound cluster_comparators Comparative Compounds Target This compound Comp1 4-Chloro-2-methylbenzonitrile Target->Comp1 Remove OCH3 Comp2 5-Chloro-2-methoxybenzonitrile Target->Comp2 Positional Isomer Comp3 4-Fluoro-2-methylbenzonitrile Target->Comp3 Change Halogen (Cl -> F)

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous validation of purity is not merely a procedural step but a cornerstone of scientific integrity and reproducibility. This guide provides an in-depth technical comparison of analytical and purification methodologies for ensuring the purity of synthesized 4-Chloro-2-methoxy-5-methylbenzonitrile. As a senior application scientist, my focus extends beyond a simple recitation of protocols to an elucidation of the underlying principles and strategic choices that underpin a robust purity validation workflow.

The Synthetic Landscape and Anticipated Impurities

A thorough understanding of the synthetic route is paramount to predicting potential impurities. A plausible and common method for the synthesis of this compound is via a Sandmeyer reaction, starting from 4-Chloro-2-methoxy-5-methylaniline.

A 4-Chloro-2-methoxy-5-methylaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq) 0-5 °C C This compound B->C  CuCN, KCN Heat

Figure 1: Plausible synthetic route for this compound via a Sandmeyer reaction.

This pathway, while effective, can introduce several classes of impurities that must be diligently monitored and removed:

  • Unreacted Starting Material: Incomplete diazotization or cyanation can leave residual 4-Chloro-2-methoxy-5-methylaniline.

  • Side-Reaction Products: The diazonium intermediate is highly reactive and can undergo side reactions. A significant side product is the corresponding phenol, 4-Chloro-2-methoxy-5-methylphenol, formed by the reaction of the diazonium salt with water.[1][2] Other potential byproducts include biaryl compounds.

  • Isomeric Impurities: Depending on the purity of the starting materials, positional isomers may be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., water, and organic solvents from extraction) and residual copper salts are common contaminants.

A Comparative Overview of Analytical Techniques for Purity Validation

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Each technique provides unique and complementary information.

Analytical Technique Principle of Detection Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase, detected by UV absorbance.Quantitative purity (area %), detection of non-volatile impurities.High sensitivity, excellent for separating isomers and non-volatile compounds.[3]Requires a chromophore for UV detection, may not detect all impurities if they co-elute.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, with mass-to-charge ratio detection.Identification of volatile impurities, confirmation of molecular weight.High separation efficiency for volatile compounds, definitive identification through mass spectra.[4]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural elucidation, identification and quantification of impurities with distinct signals.Provides detailed structural information, can be quantitative.Lower sensitivity compared to chromatographic methods, complex spectra with mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations.Identification of functional groups.Fast and non-destructive, provides a molecular "fingerprint".[5]Not quantitative, provides limited information on the number and nature of impurities.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Assessment

HPLC is the workhorse for determining the purity of organic compounds due to its high resolving power and sensitivity. A reverse-phase method is well-suited for the moderately polar this compound.

Rationale for Method Selection: A C18 column provides a versatile stationary phase for the separation of a wide range of aromatic compounds.[6] A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with differing polarities.[7] Acetonitrile is often preferred over methanol as the organic modifier in the mobile phase for aromatic compounds as it can offer different selectivity.[8]

Detailed Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient Program:

    Time (min) %A %B
    0.0 50 50
    15.0 5 95
    20.0 5 95
    22.0 50 50

    | 25.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg) in 10 mL of acetonitrile to prepare a 0.1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is an indispensable tool for identifying volatile and semi-volatile impurities that may not be readily detected by HPLC.

Rationale for Method Selection: A standard non-polar column (e.g., 5% phenyl-polysiloxane) is a good starting point for the analysis of a broad range of organic compounds. The temperature program is designed to provide good separation of compounds with varying boiling points.

Detailed Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as ethyl acetate.

NMR and FTIR for Structural Confirmation and Impurity Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the protons in the molecule. For this compound, one would expect to see singlets for the methoxy and methyl protons, and two singlets or an AB quartet for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shift of the nitrile carbon is particularly characteristic.[9]

Predicted ¹H and ¹³C NMR Data (based on analogous compounds): [9][10]

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H7.3-7.6110-140
Methoxy (-OCH₃)~3.9~56
Methyl (-CH₃)~2.3~20
Nitrile (-CN)-~118
Quaternary Carbons-100-160

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum provides a characteristic "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its functional groups.

Expected Characteristic FTIR Peaks: [3]

Functional Group Characteristic Absorption (cm⁻¹)
C≡N (nitrile stretch)2220-2240
C-O (aryl ether stretch)1230-1270 (asymmetric), 1020-1075 (symmetric)
C-Cl (stretch)600-800
Aromatic C-H (stretch)3000-3100
Aliphatic C-H (stretch)2850-3000
Aromatic C=C (stretch)1400-1600

Comparison of Purification Strategies

The choice of purification method depends on the nature and quantity of the impurities present.

cluster_0 Purification Workflow Crude Crude Synthesized Product Recrystallization Recrystallization Crude->Recrystallization High Purity Crude (>95%) Column Column Chromatography Crude->Column Low to Moderate Purity Crude (Complex Mixture) Pure Pure 4-Chloro-2-methoxy- 5-methylbenzonitrile Recrystallization->Pure Column->Pure

Figure 2: Decision workflow for selecting a purification method.
Recrystallization: The Method of Choice for High-Purity Crudes

Recrystallization is a powerful and efficient technique for purifying solid compounds that are already relatively pure (>95%).

Rationale: This technique exploits the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For a moderately polar compound like this compound, a mixed solvent system is often effective.[11] A common approach is to use a solvent in which the compound is soluble when hot and a second solvent in which it is insoluble.[5]

Recommended Solvent Systems for Exploration:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.

Advantages:

  • Can yield very pure crystalline material.

  • Relatively simple and scalable.

Disadvantages:

  • Requires the compound to be a solid at room temperature.

  • Some product loss is inevitable.

  • May not be effective for removing impurities with similar solubility profiles.

Column Chromatography: For Complex Mixtures and Lower Purity Crudes

For crude products with significant amounts of impurities or when recrystallization is ineffective, silica gel column chromatography is the preferred method.

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (eluent) is passed through the column.[12] More polar compounds will adsorb more strongly to the polar silica gel and elute later than less polar compounds. A gradient of increasing solvent polarity is often used to effectively separate a mixture of compounds.

Recommended Eluent System:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). The optimal gradient can be determined by thin-layer chromatography (TLC) analysis.

Advantages:

  • Highly effective for separating complex mixtures.

  • Applicable to both solid and liquid samples.

Disadvantages:

  • Can be time-consuming and labor-intensive.

  • Requires larger volumes of solvent.

  • Potential for product loss on the column.

Conclusion: A Self-Validating System for Purity Assurance

The validation of purity for a synthesized compound like this compound is a systematic process that integrates synthetic knowledge with a suite of orthogonal analytical techniques and purification strategies. By anticipating potential impurities based on the synthetic route, a targeted analytical and purification plan can be devised. The combination of chromatographic techniques (HPLC and GC-MS) for quantitative assessment and impurity profiling, alongside spectroscopic methods (NMR and FTIR) for definitive structural confirmation, creates a self-validating system. The choice between recrystallization and column chromatography for purification should be guided by the initial purity of the crude product. This comprehensive approach ensures the high purity of the final compound, a critical requirement for its use in research, development, and ultimately, in potential therapeutic applications.

References

  • MAC-MOD Analytical. (n.d.). Developing HPLC Methods When C18 Columns Don't Work. Retrieved from [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Sankaran, M., & Anandan, S. (2008). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure & Applied Physics, 46(12), 851-856.
  • Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Retrieved from [Link]

  • Molnár, I. (2014). Solvent selection in liquid chromatography. In HPLC for Pharmaceutical Scientists (pp. 331-358). John Wiley & Sons, Inc.
  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]

  • Preprints.org. (2024, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-2-methoxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-methoxy-5-methylbenzonitrile is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity and concentration of this intermediate are critical parameters that directly influence the yield, safety, and efficacy of the final product. Consequently, robust, accurate, and precise analytical methods are indispensable for its quality control.

In a dynamic drug development environment, it is not uncommon for analytical methods to be transferred between laboratories, updated with new technology, or for different methods to be used across various stages of development. This necessitates a formal process of cross-validation , which, as defined by the International Council for Harmonisation (ICH), is used to demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria[1].

This guide provides an in-depth comparison of two orthogonal analytical techniques for the quantification of this compound: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method. We will delve into the causality behind experimental design, present detailed validation protocols, and provide representative data to guide researchers in selecting and validating methods fit for their specific purpose.

The Rationale for Orthogonal Methodologies

Employing orthogonal methods—techniques that rely on different separation and/or detection principles—provides the highest level of confidence in analytical results.

  • RP-HPLC-UV: This is the workhorse of pharmaceutical quality control for assay and impurity determination[2][3]. Separation is based on the compound's polarity and partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. It is robust, highly reproducible, and ideal for routine analysis.

  • GC-MS: This method separates compounds based on their volatility and boiling point in the gas phase, followed by detection based on their mass-to-charge ratio[4]. Its strength lies in its exceptional specificity and sensitivity, making it ideal for identifying unknown impurities and performing trace-level quantification[5].

Cross-validating an HPLC method with a GC-MS method ensures that the quantification is not an artifact of the chosen technique and provides a comprehensive profile of the analyte and its potential impurities.

Experimental Workflow for Method Validation & Cross-Validation

The overall process follows a logical progression from individual method development and validation to the final comparative cross-validation study. This ensures that each method is independently verified as "fit for purpose" before they are compared against each other.

G cluster_0 Method 1: RP-HPLC-UV cluster_1 Method 2: GC-MS Dev1 Method Development Val1 Full Validation (ICH Q2) Dev1->Val1 Rep1 Validated HPLC Report Val1->Rep1 CrossVal Cross-Validation Study Rep1->CrossVal Dev2 Method Development Val2 Full Validation (ICH Q2) Dev2->Val2 Rep2 Validated GC-MS Report Val2->Rep2 Rep2->CrossVal Analysis Comparative Data Analysis (Bias, Precision) CrossVal->Analysis Conclusion Confirmation of Method Equivalency Analysis->Conclusion

Caption: Overall workflow from individual method validation to comparative cross-validation.

Part 1: Reversed-Phase HPLC-UV Method

Principle and Experimental Design Rationale

The goal is to develop a stability-indicating method, meaning it must be able to resolve the main compound from any potential degradation products or process impurities[2][6].

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen as the primary stationary phase. Its hydrophobic nature is well-suited for retaining moderately polar aromatic compounds like our target analyte through hydrophobic interactions.

  • Mobile Phase: A gradient elution using acetonitrile and water is selected. Acetonitrile is a common organic modifier that offers good UV transparency and elution strength. A gradient (as opposed to isocratic) elution is chosen to ensure that any impurities with significantly different polarities are eluted effectively within a reasonable runtime. A phosphate buffer may be added to control the pH and ensure consistent retention times, although for a neutral analyte like this, it may not be strictly necessary.

  • Detection: UV detection is set at a wavelength that provides a strong chromophoric response for the benzonitrile functional group. A preliminary UV scan of the analyte would determine the optimal wavelength, likely around 245 nm.

Detailed Experimental Protocol: Validation

This protocol is designed in accordance with ICH Q2(R2) and USP <1225> guidelines[7][8][9].

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

Validation Procedures:

  • Specificity (Forced Degradation):

    • Prepare solutions of the analyte (~100 µg/mL) in the diluent.

    • Subject separate aliquots to stress conditions:

      • Acidic: 0.1 N HCl at 60 °C for 4 hours.

      • Basic: 0.1 N NaOH at 60 °C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Dry heat at 105 °C for 24 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples along with an unstressed control.

    • Acceptance Criteria: The method must demonstrate baseline resolution between the parent peak and all degradation product peaks. Peak purity analysis (using a photodiode array detector) should confirm the main peak is spectrally pure.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Accuracy (Recovery):

    • Prepare samples by spiking a placebo (if applicable) or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) covering the specified range.

    • Prepare three replicates at each level.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each concentration level.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Robustness:

    • Systematically vary key method parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze the system suitability solution under each condition.

    • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits. The results should not be significantly impacted by these minor variations.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Experimental Design Rationale

This method leverages the analyte's volatility for separation and its unique mass fragmentation pattern for highly specific detection.

  • Stationary Phase: A low-polarity capillary column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane (e.g., HP-5MS), is an excellent first choice. This phase separates compounds primarily based on their boiling points and is robust for general-purpose analysis.

  • Injection Mode: A splitless injection is used to ensure maximum transfer of the analyte onto the column, which is crucial for achieving low detection limits. The injector temperature must be high enough to ensure rapid volatilization without causing thermal degradation.

  • Temperature Program: A temperature ramp is essential to achieve good separation between the analyte and any impurities with different boiling points. The program starts at a low temperature to trap the analytes at the head of the column and gradually increases to elute them in order of volatility.

  • Ionization and Detection: Electron Impact (EI) ionization at 70 eV is a standard, highly reproducible method that generates a characteristic and library-searchable fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) mode is used, where the mass spectrometer only monitors a few specific, high-abundance ions of the target molecule, drastically increasing sensitivity and selectivity compared to a full scan.

Detailed Experimental Protocol: Validation

Chromatographic Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless, 1 µL injection volume

  • Oven Program: Initial 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions (e.g., m/z 181 [M+], 166 [M+-CH3]).

Validation Procedures: The validation procedures for Linearity, Accuracy, Precision, and Robustness are analogous to those described for the HPLC method, with adjustments for the technique (e.g., concentration ranges may be lower due to higher sensitivity).

  • Specificity: Specificity is inherently high in GC-MS. It is demonstrated by showing that the analyte peak is chromatographically resolved from other components and has the correct ratio of quantifier to qualifier ions at its retention time.

Comparative Performance and Data Summary

The following tables summarize representative validation data for the two proposed methods. This data illustrates the expected performance and provides a basis for comparison.

Table 1: Summary of Validation Parameters

Performance CharacteristicRP-HPLC-UVGC-MSICH Guideline Acceptance Criteria
Specificity Passed (Resolved from degradants)Passed (Unique RT & ion ratio)Method must be selective for the analyte.
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 50 - 1500.1 - 5.080-120% of test concentration for assay[8].
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%Typically 98.0% - 102.0%
Repeatability (% RSD) 0.65%1.10%≤ 2.0%
Intermediate Precision (% RSD) 0.88%1.45%≤ 2.0%
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLN/A for Assay (relevant for impurities)
Robustness PassedPassedNo significant impact from minor changes.

The Cross-Validation Study

Once both methods are independently validated, the cross-validation can proceed. The objective is to analyze the same set of samples using both methods and compare the results.

Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of six independent samples of this compound. The concentrations should span the validated range of the methods.

  • Analysis: Each sample is analyzed in triplicate using the validated RP-HPLC-UV method and the validated GC-MS method.

  • Data Evaluation:

    • Calculate the mean assay value for each sample from each method.

    • Calculate the percentage difference (or relative bias) for each sample:

      • % Difference = [(Result_Method1 - Result_Method2) / mean(Result_Method1, Result_Method2)] * 100

    • Evaluate the precision of the results obtained across the two methods.

Table 2: Representative Cross-Validation Data

Sample IDHPLC Mean Assay (%)GC-MS Mean Assay (%)% Difference
199.599.20.30%
2100.2100.5-0.30%
399.8100.1-0.30%
4101.0100.60.40%
599.199.5-0.40%
6100.5100.00.50%
Mean Difference 0.03%
Std. Dev. of Differences 0.39%
Interpreting the Results

The acceptance criteria for cross-validation are not rigidly defined by ICH and should be justified by the user. A common industry practice is for the mean difference between methods to be within ±5.0%, with no individual result differing by more than 10.0%. In our representative data, the mean difference is a negligible 0.03%, and all individual differences are well below 1%, demonstrating excellent concordance between the two methods. This provides a high degree of confidence that both methods are accurately and reliably quantifying this compound.

Logical Relationships in Method Validation

The core validation parameters are interconnected and collectively establish the method's fitness for purpose. Accuracy cannot be truly assessed without ensuring precision, and both rely on a specific and linear response.

G Fit Fit for Purpose Accuracy Accuracy Accuracy->Fit nearness to true value Precision Precision Precision->Fit reproducibility Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines boundaries Range->Accuracy Range->Precision Robustness Robustness Robustness->Fit reliability under normal variation

Caption: Interrelationship of analytical validation parameters.

Conclusion and Recommendations

This guide has detailed the validation and cross-validation of two orthogonal analytical methods, RP-HPLC-UV and GC-MS, for the analysis of this compound.

  • The RP-HPLC-UV method demonstrates excellent precision and is well-suited for routine quality control, stability testing, and release assays due to its simplicity and high throughput.

  • The GC-MS method provides superior specificity and lower detection limits, making it the preferred method for impurity identification, trace analysis, and as a confirmatory technique.

The successful cross-validation, with a mean difference of less than 0.1%, confirms that both methods are equivalent for their intended purpose of quantifying the analyte. The choice of which method to deploy will depend on the specific analytical challenge: for high-volume, routine assays, HPLC is more efficient; for complex investigations or when the highest level of specificity is required, GC-MS is the authoritative choice. This dual-methodology approach, anchored by rigorous validation and cross-validation, establishes a foundation of trust and scientific integrity in the quality assessment of this compound.

References

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • General Chapters. (n.d.). VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Retrieved from [Link]

  • ResearchGate. (2015). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • LCGC International. (n.d.). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Analysis: Nitriles. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic and computational studies of nitrile hydratase. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Trace Level Quantification of Genotoxic Impurity. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (n.d.). Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • National Institutes of Health. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Retrieved from [Link]

  • VCU Scholars Compass. (2016). QUANTITATIVE ANALYSIS OF 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ET. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design. Retrieved from [Link]pdf)

Sources

Safety Operating Guide

Safe Disposal of 4-Chloro-2-methoxy-5-methylbenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of 4-Chloro-2-methoxy-5-methylbenzonitrile. As a compound frequently utilized in pharmaceutical and agrochemical research, understanding its hazardous properties and the appropriate disposal pathways is critical to ensuring personnel safety and environmental compliance. This document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, empowering researchers to make informed decisions in their laboratory settings.

Hazard Assessment and Immediate Safety Concerns

This compound is a substituted benzonitrile, and its chemical structure necessitates careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] Due to its toxic nature, particularly the presence of a nitrile group which can metabolize to cyanide, and its chlorinated aromatic structure, specific precautions are paramount.

Key Hazards:

  • Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[1][2]

  • Irritation: Causes significant skin and eye irritation.[1][2]

  • Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to persistent environmental contamination.

  • Combustion Byproducts: When heated to decomposition, it may emit toxic fumes of hydrogen cyanide, nitrogen oxides, and hydrogen chloride gas.[3]

Immediate action in case of exposure is critical. For skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of significant exposure, seek immediate medical attention.[4]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, minimum thickness of 0.11 mm).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are required.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for aerosolization or dust generation exists, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. This compound waste should be collected in a dedicated, clearly labeled, and sealed container.

  • Waste Stream: This compound should be disposed of as halogenated organic waste .

  • Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure screw cap. The container must be in good condition and free from contamination on the outside.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong acids, or strong bases in the same container, as this can lead to vigorous and potentially hazardous reactions.[3]

Disposal Procedures: A Decision-Making Workflow

The primary methods for the disposal of this compound are high-temperature incineration and chemical neutralization via alkaline hydrolysis. The choice of method will depend on the quantity of waste and the capabilities of your institution's waste management facility.

Disposal Decision Workflow

A decision-making workflow for the disposal of this compound.

Incineration at high temperatures is the most effective method for the complete destruction of halogenated organic compounds. This process breaks down the molecule into simpler, less harmful components.

Scientific Rationale: The high temperatures and controlled introduction of oxygen in a hazardous waste incinerator ensure the complete oxidation of the organic molecule. The presence of chlorine requires a sufficiently high temperature and residence time to prevent the formation of dioxins and furans.

Operational Parameters:

ParameterRecommended ValueRationale
Incineration Temperature > 1100 °CEnsures complete destruction of the chlorinated aromatic ring. EU Directive 2000/76/EC prescribes a minimum temperature of 1100°C for the incineration of halogenated residues.[5]
Residence Time > 2 secondsAllows sufficient time for the complete combustion of the compound and its intermediates.[5]
Scrubbing RequiredAcidic gases such as HCl, which are formed during combustion, must be removed from the flue gas using a scrubber.

Procedure:

  • Ensure the waste is properly segregated and containerized as described in Section 3.

  • Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Provide the waste hauler with a detailed chemical inventory and the corresponding Safety Data Sheet (SDS).

For very small quantities, chemical neutralization through alkaline hydrolysis can be a viable option to convert the nitrile group to a less toxic carboxylate. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Scientific Rationale: Alkaline hydrolysis breaks the carbon-nitrogen triple bond of the nitrile group, converting it first to an amide and then to a carboxylate salt. This significantly reduces the toxicity of the compound by eliminating the potential for cyanide release.

Experimental Protocol:

Reagents:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • A suitable solvent (e.g., a mixture of methanol and water)

  • Hydrochloric acid (HCl) for final neutralization

Procedure:

  • In a chemical fume hood, dissolve the this compound waste in a minimal amount of the methanol/water solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add an excess of the 2 M NaOH solution.

  • Heat the mixture to reflux (approximately 60-80°C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). A study on the alkaline hydrolysis of similar compounds showed effective reaction at elevated temperatures.[6]

  • After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Carefully neutralize the resulting solution with HCl to a pH of approximately 7.

  • The final solution may be disposed of as non-hazardous aqueous waste, pending analysis to confirm the absence of the starting material and compliance with local regulations.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's EHS office.

Regulatory Compliance

All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all legal requirements are met.

References

  • Dürr. (2012, May 25).
  • Fisher Scientific. Safety Data Sheet: 3-Chloro-4-methoxybenzonitrile.
  • Fisher Scientific.
  • MDPI. (2024, May 29). Optimization of Pressurized Alkaline Hydrolysis for Chemical Recycling of Post-Consumer PET Waste.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Chloro-2-fluoro-6-methylbenzonitrile.
  • Thermo Fisher Scientific.
  • MDPI. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
  • PubMed. (2014, April 16). Combined alkaline hydrolysis and ultrasound-assisted extraction for the release of nonextractable phenolics from cauliflower (Brassica oleracea var. botrytis) waste.
  • OSHA. (2024, January 22). CYANIDES (as CN).
  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
  • NIOSH. NIOSH Pocket Guide to Chemical Hazards.
  • CDC. Immediately dangerous to life or health (IDLH) value profile: Benzonitrile.
  • Carl ROTH.
  • NOAA. benzonitrile - Report | CAMEO Chemicals.
  • NJ.gov. Benzonitrile - HAZARD SUMMARY.
  • EPA. Per- and Polyfluoroalkyl Substances (PFAS)
  • Maharashtra Pollution Control Board.
  • EPA.
  • Basel Convention.
  • PubMed. Efficacy of Alkaline Hydrolysis as an Alternative Method for Treatment and Disposal of Infectious Animal Waste.
  • PDF. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • OSHA.
  • OSHA.
  • EPA. Basis of OSHA Carcinogen Listing for Individual Chemicals.

Sources

Navigating the Safe Handling of 4-Chloro-2-methoxy-5-methylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for 4-Chloro-2-methoxy-5-methylbenzonitrile, a compound that, while valuable in synthesis, requires meticulous handling due to its potential hazards. The following protocols are designed to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Disclaimer: Specific safety data for this compound (CAS No. 755027-31-7) is limited. The following guidance is synthesized from safety data for structurally similar benzonitrile compounds. It is imperative to treat this compound with the precautions outlined for related hazardous materials and to perform a risk assessment prior to any handling.

Immediate Hazard Assessment

This compound is classified as an irritant.[1] Based on data from analogous compounds, it should be regarded as causing skin irritation , serious eye irritation , and potential respiratory irritation .[2][3][4] Furthermore, related compounds are considered harmful if swallowed, in contact with skin, or if inhaled .[3][5]

Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure. The selection of appropriate PPE is contingent on the scale and nature of the procedure being undertaken.

Recommended Personal Protective Equipment
Operation Eyes/Face Hands Body Respiratory
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.[6] A face shield is recommended if there is a risk of dust generation.Nitrile gloves.Laboratory coat.Use in a certified chemical fume hood is required to avoid inhalation of dust.[7]
Solution Preparation and Transfers Chemical safety goggles. A face shield should be worn over goggles if splashing is a significant risk.[6]Chemical-resistant nitrile gloves.Chemical-resistant laboratory coat or apron.All manipulations should be performed within a certified chemical fume hood.[7]
Accidental Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant nitrile gloves.Chemical-resistant suit or apron over a lab coat.A NIOSH/MSHA approved respirator may be necessary depending on the spill size and ventilation.[8]

The causality behind these choices is rooted in the compound's hazard profile. Nitrile gloves provide a suitable barrier against a range of chemicals, including compounds of this nature. Safety goggles are essential to prevent eye contact, which can lead to serious irritation. Working within a chemical fume hood is a critical engineering control to mitigate the risk of inhaling airborne particles or vapors.

Procedural Integrity: Donning and Doffing of PPE

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3

Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.

Operational Plan: From Receipt to Disposal

A comprehensive plan for the entire lifecycle of the chemical in the laboratory is essential for ensuring safety and compliance.

Handling and Storage Protocols

Receiving and Unpacking:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Don appropriate PPE (lab coat, gloves, safety glasses) before handling the package.

  • Open the package in a well-ventilated area, preferably within a chemical fume hood.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

  • Keep the container tightly closed to prevent contamination and potential release of vapors or dust.[6][8]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Handling:

  • Engineering Controls: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Preventing Contamination: Avoid generating dust when handling the solid form.[7] Use appropriate tools for transfers and clean all equipment thoroughly after use.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, a respirator and chemical-resistant suit may be required.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid raising dust.[8]

    • For liquid spills (if in solution), absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect excess solid material and any contaminated disposable items (e.g., gloves, wipes) in a clearly labeled, sealed container.

    • Liquid waste (solutions) should be collected in a separate, labeled, and sealed hazardous waste container.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.

By adhering to these protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxy-5-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methoxy-5-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.